Chromous acetate
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propiedades
Número CAS |
628-52-4 |
|---|---|
Fórmula molecular |
C4H8CrO4 |
Peso molecular |
172.10 g/mol |
Nombre IUPAC |
acetic acid;chromium |
InChI |
InChI=1S/2C2H4O2.Cr/c2*1-2(3)4;/h2*1H3,(H,3,4); |
Clave InChI |
WDNIVTZNAPEMHF-UHFFFAOYSA-N |
SMILES |
CC(=O)[O-].CC(=O)[O-].[Cr+2] |
SMILES canónico |
CC(=O)O.CC(=O)O.[Cr] |
Otros números CAS |
628-52-4 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Foundational & Exploratory
A Technical Guide to the Physical and Chemical Properties of Chromous Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of chromous acetate, also known as chromium(II) acetate. The information presented herein is intended to serve as a vital resource for researchers, scientists, and professionals in drug development who may utilize this unique coordination compound in their work.
Physical Properties of this compound
This compound is most commonly encountered as its dihydrate, Cr₂(CH₃CO₂)₄(H₂O)₂. It is a brick-red solid that can be grown into diamond-shaped tabular crystals.[1][2] The anhydrous form is a brown powder.[1] A key characteristic of this compound is its diamagnetism, a result of the strong quadruple bond between the two chromium atoms.[1][2]
| Property | Value |
| Molecular Formula | C₈H₁₆Cr₂O₁₀ (dihydrate)[1] |
| Molar Mass | 376.198 g·mol⁻¹ (dihydrate)[1] |
| Appearance | Brick-red solid (dihydrate)[1][2] |
| Brown powder (anhydrous)[1] | |
| Density | 1.79 g/cm³[1] |
| Melting Point | Dehydrates above 100 °C[2] |
| Solubility in Water | Poorly soluble in cold water; soluble in hot water.[1][2] The solubility may be influenced by pH and temperature.[3] |
| Solubility in Organic Solvents | Poorly soluble in methanol.[1][2] Likely more soluble in other organic solvents due to its non-ionic nature.[3] |
| Crystal Structure | Monoclinic[1] |
| Magnetic Properties | Diamagnetic[1][2][4] |
Chemical Properties and Reactivity
This compound is a powerful reducing agent and is highly sensitive to air, readily oxidizing to chromium(III) compounds, which are typically green or gray-green in color.[4][5] This sensitivity makes its synthesis a classic test of anaerobic laboratory technique.[2][5]
The most remarkable chemical feature of this compound is the quadruple bond between the two chromium atoms in its dimeric structure.[1][2] This bond arises from the overlap of d-orbitals on each chromium atom, consisting of one sigma, two pi, and one delta bond.[2] The Cr-Cr bond distance in the dihydrate is approximately 236.2 ± 0.1 pm.[1][2]
Key chemical reactions include:
-
Oxidation: Rapidly oxidized by air to form chromium(III) species.[4][5]
-
Ligand Substitution: The axial water ligands can be replaced by other bases.[2]
-
Reaction with Carboxylic Acids: Can be synthesized from chromocene and other carboxylic acids to yield anhydrous chromium(II) carboxylates.[1][2]
-
Dehalogenation: Used in organic synthesis to dehalogenate compounds like α-bromoketones and chlorohydrins.[1][2]
Experimental Protocols
Synthesis of this compound Dihydrate
This protocol describes a common laboratory method for the synthesis of this compound dihydrate, which involves the reduction of a chromium(III) salt followed by precipitation.
Materials:
-
Potassium dichromate (K₂Cr₂O₇) or Chromium(III) chloride (CrCl₃·6H₂O)[4][5]
-
Deionized water
-
Ethanol
-
Diethyl ether
-
Side-arm test tube and filtration apparatus[5]
Methodology:
-
Preparation of Chromium(II) Solution:
-
In a side-arm test tube, combine the chromium(III) salt (e.g., 1.0 g of K₂Cr₂O₇) and mossy zinc (e.g., 5.0 g).[5][6]
-
In a fume hood, carefully add concentrated hydrochloric acid (e.g., 10 mL) dropwise to the test tube.[5][6] The reaction will evolve hydrogen gas.
-
The solution will change color from orange (Cr(VI)) to green (Cr(III)) and finally to a clear blue (Cr(II)).[5][6] This process may take 15-20 minutes. Maintain a positive pressure of hydrogen to prevent air from entering the apparatus.[5]
-
-
Precipitation of this compound:
-
Prepare a saturated solution of sodium acetate by dissolving it in a minimal amount of deionized water (e.g., 4.5 g in 4 mL), gently heating if necessary, and then cooling to room temperature.[5][6]
-
Under a positive pressure of hydrogen, transfer the blue chromium(II) solution into the sodium acetate solution.[5]
-
A bright red precipitate of this compound dihydrate will form immediately.[2][5]
-
-
Isolation and Drying of the Product:
-
Cool the mixture in an ice bath to ensure complete precipitation.[5]
-
Quickly filter the precipitate using a Büchner funnel, minimizing its exposure to air.[5]
-
Wash the solid sequentially with ice-cold, de-aerated water, followed by ethanol, and finally diethyl ether.[5]
-
Dry the product on a filter paper or in a desiccator to remove residual ether.[5]
-
Characterization
-
Visual Inspection: The product should be a uniform brick-red powder. Any green or gray discoloration indicates oxidation to chromium(III).[4][5]
-
Magnetic Susceptibility: Measurement of the magnetic moment can confirm the diamagnetic nature of the compound.[7]
-
Spectroscopic Analysis:
-
Infrared (IR) Spectroscopy: Can be used to identify the characteristic vibrational frequencies of the acetate ligands.[4]
-
UV-Vis Spectroscopy: Aqueous solutions of Cr(II) acetate can be monitored over time to study its stability and oxidation.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to study the behavior of this compound in solution.[8]
-
Visualizations
Caption: Workflow for the synthesis of this compound dihydrate.
Caption: Dimeric structure of this compound dihydrate.
References
- 1. Chromium(II) acetate - Wikipedia [en.wikipedia.org]
- 2. Chromium(II)_acetate [chemeurope.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Synthesis of chromium(ii)acetate hydrate | PPT [slideshare.net]
- 5. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 6. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 7. studylib.net [studylib.net]
- 8. tandfonline.com [tandfonline.com]
A Technical Guide to the Synthesis of Chromous Acetate: From Historical Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chromous acetate, formally known as chromium(II) acetate hydrate, is a coordination compound renowned for its distinctive brick-red color and, more significantly, for being one of the first synthesized molecules to exhibit a quadruple bond between metal atoms. Its discovery in 1844 by the French chemist Eugène-Melchior Péligot marked a pivotal moment in inorganic chemistry. This technical guide provides an in-depth exploration of the discovery, synthesis, and characterization of this compound, with a focus on experimental protocols and quantitative data relevant to researchers in chemistry and drug development.
Introduction: A Historical Milestone in Chemical Bonding
The synthesis of this compound (Cr₂(CH₃CO₂)₄(H₂O)₂) by Eugène-Melchior Péligot in 1844 was a serendipitous discovery that predated the understanding of its unique chemical bonding by over a century.[1][2] Péligot's work was foundational, though the remarkable nature of the compound's structure, featuring a quadruple bond between the two chromium atoms, was not elucidated until 1951.[3][4] This discovery has since positioned this compound as a cornerstone in the study of metal-metal bonding and a subject of continued interest in synthetic and structural inorganic chemistry.[5]
The dihydrate is the most common form, presenting as a red, diamagnetic powder.[4] Anhydrous this compound also exists and exhibits a shorter chromium-chromium bond distance.[3] The compound's reactivity and sensitivity to air have made its synthesis a classic test of laboratory skill, particularly in maintaining an inert atmosphere.[6]
The Genesis of this compound: Péligot's 1844 Synthesis
Modern Synthetic Methodologies
Several methods for the synthesis of this compound have been developed since Péligot's initial discovery, each with its own advantages in terms of yield, purity, and scalability. These methods can be broadly categorized into solution-based reduction, synthesis from organometallic precursors, and vapor-phase ligand exchange.
Solution-Based Reduction of Chromium(III)
This is the most traditional and widely used method for preparing this compound dihydrate. The process involves the reduction of a chromium(III) salt, typically chromium(III) chloride, to the chromous [Cr(II)] state using a reducing agent, followed by precipitation with an acetate salt.[4]
Experimental Protocol:
-
Preparation of the Chromium(III) Solution: A solution of chromium(III) chloride hexahydrate (CrCl₃·6H₂O) in deoxygenated water is prepared.
-
Reduction to Chromium(II): Zinc metal is added to the acidic chromium(III) solution to effect the reduction. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the rapid oxidation of the resulting chromium(II) ions. The color of the solution changes from green to a characteristic sky blue, indicating the formation of the [Cr(H₂O)₆]²⁺ ion.[6]
-
Precipitation of this compound: The blue solution of chromium(II) is then added to a saturated solution of sodium acetate. A bright red precipitate of this compound dihydrate forms immediately.[4]
-
Isolation and Drying: The precipitate is collected by filtration, washed with deoxygenated water, ethanol, and diethyl ether, and then dried under vacuum. It is crucial to avoid exposure to air during the filtration and washing steps to prevent oxidation.[6]
Reaction Scheme: 2 Cr³⁺(aq) + Zn(s) → 2 Cr²⁺(aq) + Zn²⁺(aq) 2 Cr²⁺(aq) + 4 CH₃COO⁻(aq) + 2 H₂O(l) → Cr₂(CH₃CO₂)₄(H₂O)₂(s)
Synthesis from Chromocene
An alternative route to anhydrous this compound and its derivatives involves the use of the organometallic compound chromocene, Cr(C₅H₅)₂. This method is particularly useful for preparing the anhydrous form directly.[2][4]
Experimental Protocol:
-
Reaction Setup: The reaction is carried out in an inert atmosphere glovebox or using Schlenk line techniques.
-
Reaction: Chromocene is reacted with a carboxylic acid (in this case, acetic acid) in a suitable organic solvent. The reaction proceeds with the elimination of cyclopentadiene.
-
Isolation: The anhydrous this compound precipitates from the solution and is collected by filtration, washed with a non-coordinating solvent, and dried under vacuum.
Reaction Scheme: 2 Cr(C₅H₅)₂(s) + 4 CH₃COOH(l) → Cr₂(CH₃CO₂)₄(s) + 4 C₅H₆(g)
Ligand Vapor Diffusion (LVD)
A more recent and highly efficient method for preparing crystalline this compound with axial ligands is Ligand Vapor Diffusion (LVD). This technique involves the diffusion of a ligand in the vapor phase onto solid anhydrous this compound.[7]
Experimental Protocol:
-
Preparation of Anhydrous this compound: Anhydrous this compound is first synthesized, for example, by heating the dihydrate under vacuum.[4]
-
LVD Setup: The anhydrous this compound is placed in a vessel, and a separate container with the liquid ligand (e.g., water for the dihydrate, or other coordinating solvents) is placed inside the same sealed vessel, ensuring no direct contact.
-
Diffusion and Reaction: The vessel is sealed and gently heated. The ligand vaporizes and diffuses to the surface of the anhydrous this compound crystals, where it coordinates to the chromium centers.
-
Isolation: The resulting product is then cooled and collected.
This method offers the advantage of high yields and the ability to synthesize a variety of this compound derivatives by simply changing the volatile ligand.[7]
Quantitative Data Summary
The following tables summarize key quantitative data for the different synthetic methods and the properties of the resulting this compound forms.
Table 1: Comparison of Synthetic Methods for this compound
| Parameter | Solution-Based Reduction | Synthesis from Chromocene | Ligand Vapor Diffusion (LVD) |
| Starting Materials | Cr(III) salt (e.g., CrCl₃), Zn, NaOAc | Chromocene, Acetic Acid | Anhydrous Cr₂(OAc)₄, Ligand |
| Typical Yield | 30-80%[8][9] | ~60%[2] | >95%[7] |
| Reaction Time | 1-3 hours[8] | 1-2 hours | 4-6 hours[7] |
| Reaction Temperature | Room Temperature to 80°C[3] | Room Temperature | 40-60°C |
| Key Advantage | Readily available starting materials | Direct synthesis of anhydrous form | High yield and purity |
| Key Disadvantage | Sensitivity to air, lower yields | Air-sensitive starting material | Requires pre-synthesis of anhydrous form |
Table 2: Physicochemical and Spectroscopic Properties of this compound
| Property | This compound Dihydrate (Cr₂(CH₃CO₂)₄(H₂O)₂) | Anhydrous this compound (Cr₂(CH₃CO₂)₄) |
| Molar Mass | 376.2 g/mol | 340.18 g/mol |
| Appearance | Brick-red solid[4] | Brown solid[4] |
| Crystal Structure | Monoclinic[1] | Triclinic[2] |
| Cr-Cr Bond Length | 2.362 Å[3] | 2.288 Å[2] |
| Magnetic Properties | Diamagnetic[9] | Diamagnetic |
| IR Spectroscopy (cm⁻¹) | ~3400 (ν O-H), ~1650 (ν C=O), ~1440 (ν C-O), ~680 (ν Cr-O)[10] | ~1650 (ν C=O), ~1440 (ν C-O), ~660 (ν Cr-O)[5] |
| UV-Vis Spectroscopy (nm) | ~500-550 (δ → δ) | ~450-500 (δ → δ) |
Experimental and Logical Diagrams
Experimental Workflow for Solution-Based Synthesis
The following diagram illustrates the typical workflow for the synthesis of this compound dihydrate via the solution-based reduction of a chromium(III) salt.
Interconversion of this compound Forms
The relationship between the hydrated and anhydrous forms of this compound, along with the ligand vapor diffusion method, is depicted in the following diagram.
Mechanism of Quadruple Bond Formation
The formation of the quadruple bond in this compound is a result of the specific overlap of the d-orbitals of the two chromium(II) centers. Each Cr(II) ion has a d⁴ electron configuration. The overlap of these orbitals leads to the formation of one sigma (σ) bond, two pi (π) bonds, and one delta (δ) bond.
Conclusion
The journey of this compound, from its initial synthesis by Péligot to its role in modern chemical research, highlights the evolution of our understanding of chemical bonding. For researchers and professionals in drug development, a thorough grasp of the synthesis and properties of such coordination complexes is invaluable. The methodologies outlined in this guide, from the classic solution-based reduction to the highly efficient ligand vapor diffusion, provide a comprehensive toolkit for the preparation of this compound and its derivatives. The quantitative data and experimental workflows presented herein are intended to serve as a practical resource for the scientific community, facilitating further exploration into the rich chemistry of this historic molecule.
References
- 1. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Chromium(II) acetate - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 7. inorganic chemistry - What else other than zinc can reduce Cr(III) to Cr(II)? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. Fast Synthesis of Ligand-Coordinated Chromium (II) Acetate with Quadruple Bonds by Seed-Mediated Growth [e-asct.org]
- 9. docsity.com [docsity.com]
- 10. meetrajesh.com [meetrajesh.com]
Understanding the quadruple bond in chromous acetate
An In-depth Technical Guide to the Quadruple Bond in Chromous Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, formally known as chromium(II) acetate hydrate (Cr₂(CH₃CO₂)₄(H₂O)₂), is a cornerstone compound in the study of inorganic chemistry, primarily due to the presence of a quadruple bond between its two chromium atoms. First synthesized in 1844, its unique bonding was not fully recognized for over a century.[1][2] This guide provides a comprehensive technical overview of the quadruple bond in this compound, detailing its electronic structure, experimental characterization, and the methodologies employed in its study. The content is tailored for professionals in research, science, and drug development who may utilize organometallic compounds and require a deep understanding of their fundamental properties.
Introduction
The concept of a chemical bond has evolved significantly since its inception, with the quadruple bond representing a pinnacle of metal-metal multiple bonding.[3] this compound stands as the first synthesized compound identified to possess this feature.[2] The molecule's distinctive paddlewheel structure, with four acetate ligands bridging two chromium atoms and axial water molecules, facilitates the close proximity required for the formation of this complex bond.[2][4] Understanding the nature of this quadruple bond is crucial for the rational design of novel catalysts, magnetic materials, and therapeutic agents.
The Quadruple Bond: An Electronic Perspective
The quadruple bond in this compound arises from the overlap of d-orbitals on the two chromium(II) centers, each having a d⁴ electron configuration. The molecular orbital theory elegantly describes this interaction, which consists of one sigma (σ) bond, two pi (π) bonds, and one delta (δ) bond, leading to a σ²π⁴δ² electronic configuration.[2] This arrangement results in a diamagnetic compound with a short Cr-Cr internuclear distance, providing strong evidence for the existence of the quadruple bond.[2]
The formation of these bonds can be visualized as follows:
-
σ-bond: Formed by the overlap of the d(z²) orbitals along the internuclear axis.
-
π-bonds (two): Resulting from the overlap of the d(xz) and d(yz) orbitals.
-
δ-bond: Arises from the face-to-face overlap of the d(xy) orbitals.
The δ-bond is the weakest component of the quadruple bond due to less effective orbital overlap and is highly sensitive to the molecular geometry, enforcing an eclipsed conformation of the acetate ligands.[5]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound, providing a comparative overview of its structural and spectroscopic properties.
| Property | Value (Dihydrate) | Value (Anhydrous) | Reference(s) |
| Chemical Formula | Cr₂(CH₃CO₂)₄(H₂O)₂ | Cr₂(CH₃CO₂)₄ | [2] |
| Molar Mass | 376.198 g/mol | 338.17 g/mol | [2] |
| Appearance | Brick-red solid | Brown solid | [2] |
| Crystal Structure | Monoclinic | - | [6] |
| Space Group | C2/c | - | |
| Cr-Cr Bond Length | 236.2 ± 0.1 pm (2.362 ± 0.001 Å) | 228.8 pm (2.288 Å) | [2] |
| Magnetic Properties | Diamagnetic | Diamagnetic | [7] |
Table 1: General and Structural Properties of this compound.
| Parameter | Value | Technique | Reference(s) |
| Cr-Cr Bond Dissociation Energy (Theoretical) | 35.3 - 40.4 kcal/mol (for Cr₂) | Computational (CASPT2, DFT) | [8] |
| Cr-Cr Stretching Frequency (ν(Cr-Cr)) | ~340 cm⁻¹ (in Cr₂(mhp)₄) | Raman Spectroscopy | [3] |
| 196/266 cm⁻¹ (Calculated for Dihydrate) | Computational (CASPT2) | [3] |
Experimental Protocols
Synthesis of this compound Dihydrate
This procedure is a classic inorganic synthesis that requires careful exclusion of air to prevent oxidation of the chromium(II) ion.[1]
Materials:
-
Potassium dichromate (K₂Cr₂O₇)
-
Mossy zinc
-
Concentrated hydrochloric acid (HCl)
-
Sodium acetate trihydrate (NaCH₃COO·3H₂O)
-
Deionized water
-
Ethanol
-
Diethyl ether
Procedure:
-
In a side-arm test tube, combine 1.0 g of potassium dichromate and 5.0 g of mossy zinc.[1]
-
Carefully add 10 mL of concentrated HCl dropwise to the test tube. The reaction is vigorous and produces hydrogen gas. The color of the solution will change from orange (Cr(VI)) to green (Cr(III)) and finally to blue (Cr(II)).[1]
-
Prepare a solution of 4.5 g of sodium acetate trihydrate in 4 mL of deionized water, gently heating if necessary to dissolve, then cool to room temperature.[1]
-
Once the chromium solution is a clear blue, rapidly add the sodium acetate solution. A bright red precipitate of this compound dihydrate will form immediately.[2]
-
Cool the mixture in an ice bath for several minutes.[1]
-
Filter the product using a medium frit glass filter, minimizing air exposure.[1]
-
Wash the precipitate sequentially with ice-cold deionized water (3 x 3 mL), ethanol (1 x 5 mL), and diethyl ether (1 x 5 mL).[1]
-
Briefly pass air through the sample to aid in drying, then spread the product on a filter paper to allow the remaining ether to evaporate.[1]
X-ray Crystallography
Determining the crystal structure of this compound is crucial for confirming the Cr-Cr bond length.
Procedure:
-
Crystal Selection and Mounting: Due to its air sensitivity, crystals of this compound must be handled under an inert atmosphere (e.g., in a glovebox or under a stream of nitrogen). Select a suitable single crystal and mount it on a goniometer head. The crystal can be coated in an inert oil (e.g., Paratone-N) to protect it from air during transfer to the diffractometer. For dihydrate crystals, they can be mounted in thin-walled glass capillaries under xylol and then sealed.
-
Data Collection: Mount the crystal on an X-ray diffractometer. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations and potential decomposition. A series of diffraction images are collected as the crystal is rotated.[9]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined using least-squares techniques to obtain the final atomic coordinates and bond lengths.[9]
Raman Spectroscopy
Raman spectroscopy is a powerful technique for probing the vibrational modes of molecules, including the Cr-Cr stretching frequency.
Procedure:
-
Sample Preparation: For solid samples, a small amount of the crystalline powder is placed on a microscope slide.[10] Given the air sensitivity, the sample should be prepared and measured under an inert atmosphere if possible, or quickly to minimize oxidation.
-
Data Acquisition: The sample is placed in a confocal Raman microscope. A laser of a specific wavelength (e.g., 532 nm) is focused on the sample. The scattered light is collected and analyzed by a spectrometer to generate the Raman spectrum.[11]
-
Spectral Analysis: The Raman spectrum is analyzed to identify the vibrational modes. The peak corresponding to the Cr-Cr stretching vibration is typically found in the low-frequency region of the spectrum.[3]
Visualizations
Molecular Orbital Diagram of the Cr-Cr Quadruple Bond
The following diagram illustrates the formation of the molecular orbitals from the d-orbitals of the two chromium atoms, leading to the σ²π⁴δ² electronic configuration of the quadruple bond.
Caption: Molecular orbital formation of the Cr-Cr quadruple bond.
Experimental Workflow for Synthesis and Characterization
This diagram outlines the logical flow from starting materials to the final characterized product.
Caption: Experimental workflow for this compound.
Conclusion
The quadruple bond in this compound remains a subject of significant academic and research interest. Its study has provided profound insights into the nature of chemical bonding and the properties of transition metal complexes. For researchers in drug development and materials science, a thorough understanding of such complex bonding is invaluable for the design and synthesis of new molecules with tailored electronic and chemical properties. The experimental protocols and data presented herein serve as a foundational guide for further investigation and application of this remarkable compound.
References
- 1. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 2. Chromium(II) acetate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Gram-scale Synthesis of Quadruply Bonded Chromium (II) Acetate with Axial Ligands by Ligand Vapor Diffusion [e-asct.org]
- 6. Chromium(II)_acetate [chemeurope.com]
- 7. Synthesis of chromium(ii)acetate hydrate | PPT [slideshare.net]
- 8. scispace.com [scispace.com]
- 9. nayankumarsite.wordpress.com [nayankumarsite.wordpress.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
A Deep Dive into Chromous Acetate: A Comparative Analysis of its Hydrated and Anhydrous Forms
For Researchers, Scientists, and Drug Development Professionals
Chromous acetate, a fascinating coordination compound renowned for its metal-metal quadruple bond, exists in two primary forms: the dihydrate ([Cr₂(OAc)₄(H₂O)₂]) and the anhydrous form (Cr₂(OAc)₄). While sharing the same core dimeric structure, the presence or absence of axial water ligands significantly influences their physical and chemical properties. This technical guide provides an in-depth comparison of these two forms, offering valuable insights for their application in research and development, particularly in organic synthesis and as a versatile chemical intermediate.
Core Structural and Physical Properties: A Tabular Comparison
The defining feature of this compound in both its hydrated and anhydrous states is the presence of a quadruple bond between the two chromium(II) atoms.[1][2] This strong metal-metal interaction dictates many of its unique properties, including its diamagnetism.[2][3] The key differences arising from the presence of water molecules are summarized below.
| Property | This compound Dihydrate | Anhydrous this compound |
| Formula | C₈H₁₆Cr₂O₁₀[1][2] | C₈H₁₂Cr₂O₈ |
| Molar Mass | 376.198 g·mol⁻¹[2] | 340.18 g/mol [4] |
| Appearance | Brick-red solid[1][2] | Brown powder[2][5] |
| Crystal Structure | Monoclinic[1] | Triclinic[4][5] |
| Cr-Cr Bond Distance | 2.362 ± 0.1 pm[2] | 2.288 Å[2][5] |
| Magnetic Properties | Diamagnetic[2][3] | Diamagnetic[6] |
| Solubility | Poorly soluble in water and methanol[1][2] | Soluble in degassed water, methanol, and pyridine[7][8] |
| Thermal Stability | Dehydrates at >100°C[1] | Stable in the absence of air[2] |
| Reactivity with Air | Readily oxidized in air, especially when not perfectly dry[9] | Particularly sensitive to oxygen[2] |
Molecular Structure and Bonding
The fundamental structure of this compound consists of two chromium atoms bridged by four acetate ligands. Each chromium atom is coordinated to four oxygen atoms from the acetate groups in a square planar arrangement. In the dihydrate form, a water molecule coordinates to each chromium atom in the axial position, completing an octahedral geometry.[1] The anhydrous form lacks these axial water ligands, leading to a significant shortening of the Cr-Cr bond.[2][5]
Caption: Molecular structure of this compound dihydrate.
Caption: Molecular structure of anhydrous this compound.
Experimental Protocols
Synthesis of this compound Dihydrate
The synthesis of this compound dihydrate is a classic inorganic preparation that requires careful exclusion of air to prevent oxidation of the chromium(II) ion.[9]
Materials:
-
Potassium dichromate (K₂Cr₂O₇)
-
Zinc metal (mossy)
-
Concentrated hydrochloric acid (HCl)
-
Sodium acetate trihydrate (NaOAc·3H₂O)
-
Ethanol
-
Diethyl ether
-
Deionized water (deoxygenated)
Procedure:
-
Reduction of Cr(VI) to Cr(II): In a side-arm test tube or a flask equipped for inert atmosphere operation, place mossy zinc. Add a solution of potassium dichromate in hydrochloric acid dropwise. The color of the solution will change from orange (Cr(VI)) to green (Cr(III)) and finally to a clear blue (Cr(II)).[9]
-
Precipitation: Prepare a saturated solution of sodium acetate in deoxygenated water. Under an inert atmosphere, add the blue chromium(II) solution to the sodium acetate solution. A bright red precipitate of this compound dihydrate will form immediately.[9]
-
Isolation and Washing: Quickly filter the precipitate using a Büchner funnel. Wash the solid sequentially with ice-cold deoxygenated water, followed by ethanol, and finally diethyl ether to facilitate drying.[9]
-
Drying: Dry the product under vacuum or a stream of inert gas. It is crucial to ensure the product is absolutely dry to minimize air oxidation.[9]
Caption: Experimental workflow for the synthesis of this compound dihydrate.
Preparation of Anhydrous this compound from the Dihydrate
The anhydrous form can be prepared by the careful dehydration of the dihydrate.
Materials:
-
This compound dihydrate
-
Vacuum oven or Schlenk line apparatus
Procedure:
-
Place the finely powdered this compound dihydrate in a suitable container (e.g., a Schlenk flask).
-
Heat the sample at 100 °C under vacuum.[2] The color will change from red to brown, indicating the formation of the anhydrous compound.
-
Maintain these conditions until the water is completely removed.
-
Cool the sample to room temperature under vacuum or an inert atmosphere before handling, as the anhydrous form is highly susceptible to oxidation.[2]
Conversion of Anhydrous this compound to the Dihydrate
The dihydrate can be regenerated from the anhydrous form by controlled exposure to water.
Materials:
-
Anhydrous this compound
-
Degassed deionized water
Procedure:
-
Dissolve the anhydrous this compound in degassed deionized water under an inert atmosphere.[8]
-
Cooling the solution will lead to the crystallization of the red dihydrate.[8]
-
Isolate the crystals by filtration and dry them as described in the synthesis of the dihydrate.
Applications in Synthesis
Both forms of this compound are valuable reagents in organic synthesis, primarily as reducing agents.
-
Dehalogenation: They are effective for the dehalogenation of organic compounds such as α-bromoketones and chlorohydrins.[1][2]
-
Reducing Agent: this compound is a potent one-electron reducing agent.[10]
-
Oxygen Scrubber: Due to its high reactivity with oxygen, it is also used as an oxygen scrubber.[11]
-
Intermediate in Chemical Production: It serves as a precursor for the synthesis of other chromium(II) compounds and specialty chemicals.[2][10]
Characterization Techniques
A variety of analytical techniques are employed to characterize and differentiate between the hydrated and anhydrous forms of this compound.
-
Thermogravimetric Analysis (TGA): Used to determine the temperature of dehydration and decomposition.
-
Powder X-ray Diffraction (PXRD): To identify the crystal structure and phase purity.[7]
-
Raman Spectroscopy: Provides information on the vibrational modes, including the Cr-Cr stretching frequency, which is sensitive to the bond length.[7]
-
Magnetic Susceptibility Measurements: To confirm the diamagnetic nature of the compounds.[12]
References
- 1. Chromium(II)_acetate [chemeurope.com]
- 2. Chromium(II) acetate - Wikipedia [en.wikipedia.org]
- 3. Synthesis of chromium(ii)acetate hydrate | PPT [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Fast Synthesis of Ligand-Coordinated Chromium (II) Acetate with Quadruple Bonds by Seed-Mediated Growth [e-asct.org]
- 9. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 10. nbinno.com [nbinno.com]
- 11. This compound | C4H6CrO4 | CID 120304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. studylib.net [studylib.net]
A Comprehensive Technical Guide to the Solubility of Chromous Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of chromous acetate, also known as chromium(II) acetate, with the chemical formula Cr₂(CH₃CO₂)₄(H₂O)₂. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the physicochemical properties of this compound.
Introduction to this compound
This compound is a coordination compound that exists as a dihydrate and in an anhydrous form.[1] The hydrated form is a reddish, diamagnetic powder, a characteristic attributed to the presence of a quadruple bond between the two chromium atoms.[1][2] This compound is known for its sensitivity to air, readily oxidizing and changing color from a distinct brick-red to a grayish-green, characteristic of chromium(III) compounds.[3][4]
Solubility Profile of this compound
The solubility of this compound is not extensively documented in quantitative terms within standard chemical literature.[5] However, a consistent qualitative description of its solubility in various solvents has been established. It is generally characterized by its poor solubility in water and methanol.[1][6]
Key Factors Influencing Solubility:
Several factors can influence the solubility of this compound[5]:
-
Temperature: An increase in temperature is reported to enhance the solubility of this compound in water, with the compound being described as soluble in hot water.[1][5][6]
-
Solvent Polarity: As a non-ionic compound, its solubility behavior is influenced by the polarity of the solvent.[1][5][6] Its limited solubility in polar solvents like water and methanol is consistent with its molecular nature.[1][6]
-
pH: The pH of the medium can affect the solubility, particularly if there are ionizable groups that can change with variations in pH.[5]
-
Presence of Air: Due to its high sensitivity to oxidation, the presence of air can lead to the formation of chromium(III) species, which may have different solubility characteristics.[3][4]
Data Presentation: Qualitative Solubility of this compound
| Solvent | Qualitative Solubility | Temperature | Reference |
| Water | Sparingly Soluble / Poor Solubility | Standard Temperature | [1][6][7] |
| Hot Water | Soluble | Elevated Temperature | [1][6] |
| Methanol | Poor Solubility | Standard Temperature | [1][6] |
Note on Chromium(III) Acetate: It is crucial to distinguish chromous (chromium(II)) acetate from chromic (chromium(III)) acetate, as their solubilities differ significantly. For instance, chromium(III) acetate is reported to have a solubility of 675 g/L in water at 20°C, 2 g/L in acetone at 15°C, and 45.4 g/L in methanol at 15°C.[8]
Experimental Protocols
Synthesis of this compound Dihydrate
The synthesis of this compound is a common procedure in inorganic chemistry labs, often used to demonstrate techniques for handling air-sensitive compounds.[1][3] The general method involves the reduction of a chromium(III) salt to the chromous state, followed by precipitation with an acetate source.[1]
Materials:
-
Potassium dichromate (K₂Cr₂O₇) or another Cr(VI) source[3]
-
Mossy zinc[3]
-
Concentrated hydrochloric acid (HCl)[3]
-
Sodium acetate trihydrate (NaCH₃COO·3H₂O)[3]
-
Deionized water[3]
-
Ethanol[3]
-
Diethyl ether[3]
-
Side-arm test tube and appropriate glassware for an inert atmosphere setup[3]
Procedure:
-
A solution of a chromium(VI) compound, such as potassium dichromate, is prepared in water.[3]
-
This solution is then reduced to the blue chromous (Cr²⁺) state using a reducing agent like mossy zinc in the presence of a strong acid, such as hydrochloric acid. This reduction is accompanied by distinct color changes, from the initial orange of Cr(VI) to the green of Cr(III), and finally to the blue of Cr(II).[2][3]
-
The resulting blue solution containing the chromous ions is then carefully transferred under an inert atmosphere (e.g., hydrogen gas generated in situ) to a saturated solution of sodium acetate.[3]
-
Upon mixing, a bright red precipitate of this compound dihydrate immediately forms.[1][3]
-
The precipitate is collected by filtration, washed with ice-cold deoxygenated water, followed by ethanol and diethyl ether to facilitate drying.[3]
-
Throughout the process, it is critical to minimize exposure to air to prevent the oxidation of the this compound.[3]
Determination of Solubility (General Protocol for Air-Sensitive Compounds)
Given the lack of specific published protocols for determining the solubility of this compound, a general methodology for air-sensitive, sparingly soluble compounds is presented below. This protocol should be adapted and validated for the specific experimental setup.
Principle:
The equilibrium solubility is determined by preparing a saturated solution of the compound in the solvent of interest under an inert atmosphere. The concentration of the dissolved solute in a filtered aliquot of the solution is then determined by a suitable analytical method.
Apparatus:
-
Schlenk line or glove box for maintaining an inert atmosphere.
-
Thermostated shaker or agitator.
-
Syringes and filters suitable for use under inert atmosphere (e.g., PTFE syringe filters).
-
Analytical instrumentation for concentration determination (e.g., UV-Vis spectrophotometer, ICP-OES).
Procedure:
-
Solvent Degassing: The solvent of interest is thoroughly degassed to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling a stream of an inert gas (e.g., argon or nitrogen) through the solvent for an extended period.
-
Sample Preparation: An excess amount of this compound is added to a known volume of the degassed solvent in a sealed vessel under an inert atmosphere.
-
Equilibration: The vessel is sealed and agitated in a thermostated bath at the desired temperature for a sufficient period to ensure that equilibrium is reached. For sparingly soluble salts, this may take 24 hours or longer.
-
Phase Separation: Once equilibrium is established, the undissolved solid is allowed to settle. A sample of the supernatant is carefully withdrawn using a syringe fitted with a filter to remove any suspended solid particles. This entire process must be conducted under an inert atmosphere.
-
Analysis: The concentration of the dissolved this compound in the filtered solution is determined using a suitable analytical technique. Given the colored nature of chromium compounds, UV-Vis spectrophotometry could be a viable method, provided a suitable calibration curve is prepared. Alternatively, Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) can be used to determine the chromium concentration.
-
Replicate and Verify: The experiment should be repeated to ensure the reproducibility of the results. The solid phase remaining after the experiment should be analyzed (e.g., by IR spectroscopy or X-ray powder diffraction) to confirm that no chemical change has occurred during the process.
Visualizations
Synthesis Workflow for this compound Dihydrate
Caption: Workflow for the synthesis of this compound dihydrate.
Factors Influencing the Solubility of this compound
Caption: Key factors that influence the solubility of this compound.
References
- 1. Chromium(II) acetate - Wikipedia [en.wikipedia.org]
- 2. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 3. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 4. Synthesis of chromium(ii)acetate hydrate | PPT [slideshare.net]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Chromium(II)_acetate [chemeurope.com]
- 7. chromium(II) acetate monohydrate [chemister.ru]
- 8. Chromium(III) acetate | C6H9CrO6 | CID 14012 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Magnetic Properties of Dimeric Chromous Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the magnetic properties of dimeric chromous acetate, [Cr₂(CH₃COO)₄(H₂O)₂]. It delves into the underlying principles of its magnetic behavior, focusing on the strong antiferromagnetic coupling between the two chromium(II) centers. This guide furnishes detailed experimental protocols for the synthesis of the compound and the measurement of its magnetic susceptibility. Furthermore, it presents available quantitative magnetic data and illustrates the key magnetic interactions through a conceptual diagram. This document is intended to be a valuable resource for researchers in inorganic chemistry, materials science, and drug development who are interested in the magnetic characteristics of multinuclear coordination compounds.
Introduction
Dimeric this compound, with the chemical formula [Cr₂(CH₃COO)₄(H₂O)₂], is a fascinating coordination complex that has garnered significant attention due to its unique electronic structure and magnetic properties. The two chromium(II) ions are held in close proximity by four bridging acetate ligands, forming a paddlewheel structure. This arrangement facilitates a strong metal-metal interaction, resulting in the formation of a quadruple bond. This quadruple bond is the primary determinant of the compound's distinct magnetic behavior, leading to strong antiferromagnetic coupling and diamagnetism at low temperatures.[1][2] Understanding these magnetic properties is crucial for applications in areas such as molecular magnetism and catalysis.
Magnetic Properties: A Theoretical Overview
The magnetic properties of dimeric this compound are dominated by the exchange interaction between the two Cr(II) centers. Each high-spin Cr(II) ion has a d⁴ electron configuration with four unpaired electrons. In an isolated monomeric species, this would result in significant paramagnetism. However, in the dimeric structure, the orbital overlap between the two metal centers leads to the formation of a quadruple bond (one σ, two π, and one δ bond). This strong covalent interaction forces the spins of the unpaired electrons on the adjacent chromium atoms to align in an antiparallel fashion. This phenomenon is known as antiferromagnetic coupling.
The result of this strong antiferromagnetic coupling is a singlet ground state (S=0), rendering the molecule diamagnetic at low temperatures.[1][2] As the temperature increases, thermal energy can partially overcome the energy gap between the singlet ground state and the excited triplet state (S=1), leading to a slight increase in magnetic susceptibility. However, the coupling is so strong that the compound remains effectively diamagnetic even at room temperature.
Quantitative Magnetic Data
Obtaining precise, temperature-dependent magnetic susceptibility data for dimeric this compound from publicly available literature has proven challenging. However, some key magnetic parameters have been reported.
Table 1: Magnetic Properties of Dimeric this compound
| Magnetic Parameter | Value | Notes |
| Effective Magnetic Moment (µ_eff) | 3.245 BM | Measured at room temperature. This value is significantly lower than the spin-only value of 4.90 BM expected for a high-spin d⁴ ion, indicating strong antiferromagnetic coupling. It falls within the range expected for a low-spin d⁴ configuration (3.0-3.3 BM). |
| Molar Susceptibility (χ_m) | 4.2722 x 10⁻³ erg G⁻² mol⁻¹ | Measured at room temperature. |
| Corrected Molar Susceptibility (χ_m_corr) | 4.4402 x 10⁻³ erg G⁻² mol⁻¹ | Corrected for the diamagnetism of the ligands. |
| Exchange Coupling Constant (-2J) | Not explicitly found in searches | This value represents the energy difference between the singlet and triplet spin states. The strong diamagnetism suggests a large negative value. |
Experimental Protocols
Synthesis of Dimeric this compound Dihydrate
This procedure is a well-established method for the synthesis of high-purity dimeric this compound. The key to a successful synthesis is the rigorous exclusion of oxygen, as the Cr(II) ion is readily oxidized to Cr(III).
Materials:
-
Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)
-
Zinc metal (granulated or mossy)
-
Concentrated hydrochloric acid (HCl)
-
Sodium acetate trihydrate (NaCH₃COO·3H₂O)
-
Deionized water
-
Ethanol
-
Diethyl ether
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Preparation of the Cr(II) Solution: In a flask equipped with a gas inlet and an outlet bubbler, dissolve chromium(III) chloride hexahydrate in deionized water. Add granulated zinc and then slowly add concentrated hydrochloric acid. The reaction is exothermic and will produce hydrogen gas, so it should be performed in a well-ventilated fume hood. A continuous flow of an inert gas should be maintained throughout the synthesis to prevent oxidation. The color of the solution will change from green [Cr(III)] to a clear, sky blue [Cr(II)]. This reduction may take some time and gentle heating can be applied if necessary.
-
Precipitation of this compound: In a separate beaker, prepare a saturated solution of sodium acetate trihydrate in deionized water. This solution should also be deoxygenated by bubbling an inert gas through it.
-
Once the reduction to Cr(II) is complete (as indicated by the stable blue color), the Cr(II) solution must be transferred to the sodium acetate solution while maintaining an inert atmosphere. This can be achieved using a cannula or a Schlenk line. Upon mixing, a voluminous, bright red precipitate of dimeric this compound dihydrate will form immediately.
-
Isolation and Washing: The red precipitate is collected by filtration under an inert atmosphere, for example, using a Schlenk filter funnel. The solid is then washed sequentially with deoxygenated water, ethanol, and diethyl ether to remove any unreacted starting materials and byproducts.
-
Drying and Storage: The final product is dried under a stream of inert gas or in a vacuum desiccator. The resulting bright red, crystalline solid is highly air-sensitive and should be stored under an inert atmosphere.
Measurement of Magnetic Susceptibility
Two common methods for measuring the magnetic susceptibility of coordination compounds are the Gouy method and SQUID magnetometry.
The Gouy method is a classical technique that measures the change in mass of a sample when it is placed in a magnetic field.
Apparatus:
-
Gouy balance (an analytical balance with one pan suspended between the poles of a strong electromagnet)
-
Sample tube (long, cylindrical, and of uniform cross-section)
-
Electromagnet with a power supply
-
Gaussmeter (to measure the magnetic field strength)
Procedure:
-
Calibration: The balance is calibrated using a substance with a known magnetic susceptibility, such as HgCo(SCN)₄.
-
Sample Preparation: The powdered sample of dimeric this compound is packed uniformly into the sample tube to a known height.
-
Measurement:
-
The mass of the filled sample tube is measured in the absence of a magnetic field (m₁).
-
The electromagnet is turned on to a specific field strength (H), and the new mass of the sample tube is recorded (m₂).
-
-
Calculation: The mass susceptibility (χ_g) is calculated using the following formula: χ_g = (2 * g * Δm) / (A * H²) where:
-
g is the acceleration due to gravity
-
Δm is the change in mass (m₂ - m₁)
-
A is the cross-sectional area of the sample
-
H is the magnetic field strength
-
-
The molar susceptibility (χ_m) is then calculated by multiplying the mass susceptibility by the molar mass of the compound. Finally, the molar susceptibility is corrected for the diamagnetic contributions of the atoms in the molecule to obtain the corrected molar susceptibility (χ_m_corr).
A Superconducting Quantum Interference Device (SQUID) magnetometer is a highly sensitive instrument capable of measuring very small magnetic moments.
Apparatus:
-
SQUID magnetometer
Procedure:
-
Sample Preparation: A small, accurately weighed amount of the powdered sample is placed in a gelatin capsule or a similar sample holder.
-
Measurement: The sample is placed in the SQUID magnetometer. The instrument then measures the magnetic moment of the sample as a function of temperature and applied magnetic field. The data is typically collected by cooling the sample to a low temperature (e.g., 2 K) and then measuring the magnetic moment as the temperature is slowly increased.
-
Data Analysis: The raw data (magnetic moment vs. temperature) is used to calculate the magnetic susceptibility at each temperature point. This data can then be plotted and analyzed to determine key magnetic parameters, including the exchange coupling constant.
Visualizing Magnetic Interactions
The concept of antiferromagnetic coupling in dimeric this compound can be visualized as the interaction between the d-orbitals of the two chromium centers, leading to the formation of a quadruple bond and the pairing of electron spins.
Caption: Antiferromagnetic coupling in dimeric this compound.
This diagram illustrates the antiparallel alignment of the four unpaired electron spins on each of the two Cr(II) centers, which is a consequence of the strong quadruple bond between them. This spin pairing results in a net magnetic moment of zero, leading to the observed diamagnetism.
Conclusion
Dimeric this compound serves as a classic example of a molecule exhibiting strong antiferromagnetic coupling mediated by a metal-metal quadruple bond. Its diamagnetic nature at low temperatures is a direct consequence of this interaction. This technical guide has provided a detailed overview of the theoretical basis for its magnetic properties, presented available quantitative data, and offered comprehensive experimental protocols for its synthesis and magnetic characterization. Further research to precisely determine the temperature-dependent magnetic susceptibility and the exchange coupling constant would provide a more complete understanding of this intriguing molecule and could pave the way for the rational design of new magnetic materials.
References
An In-depth Technical Guide to the Core Characteristics of Chromium(II) Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of chromium(II) acetate, a compound of significant interest in inorganic chemistry and synthetic applications. It details its unique structural features, physicochemical properties, synthesis, and reactivity. The information is presented to support advanced research and development activities.
Molecular Structure and Bonding
Chromium(II) acetate hydrate, with the formula Cr₂(CH₃CO₂)₄(H₂O)₂, is a dinuclear complex renowned for being one of the first compounds identified to possess a metal-metal quadruple bond.[1] First synthesized in 1844, its distinctive bonding was not fully understood for over a century.[2] The molecule adopts a "paddlewheel" structure, which is also observed in analogous rhodium(II) and copper(II) acetates, although these species lack such short metal-metal distances.[3][1]
Each chromium atom is octahedrally coordinated.[3][1] The coordination sphere consists of four oxygen atoms from the bridging acetate ligands in a square-planar arrangement, one axially positioned water molecule, and the other chromium atom.[3][1] The entire molecule possesses D₄h symmetry, ignoring the hydrogen atoms.[3] The anhydrous form can be prepared by heating the dihydrate at 100 °C, resulting in a brown, oxygen-sensitive compound.[1]
The most remarkable feature is the quadruple bond between the two chromium(II) centers. This bond arises from the overlap of four d-orbitals from each metal atom:
-
One σ (sigma) bond from the overlap of the dz² orbitals.[1]
-
Two π (pi) bonds from the overlap of the dxz and dyz orbitals.[1]
-
One δ (delta) bond from the overlap of the dxy orbitals.[1]
This σ²π⁴δ² electronic configuration accounts for the compound's diamagnetism and its short Cr-Cr internuclear distance.[2][4][5]
Physicochemical and Quantitative Data
Chromium(II) acetate dihydrate is a brick-red, crystalline solid that is poorly soluble in water and methanol.[3] Its properties are highly influenced by the presence and nature of axial ligands, which can alter the Cr-Cr bond length and, consequently, its electronic and magnetic properties.
Table 1: General Physicochemical Properties of Chromium(II) Acetate Dihydrate
| Property | Value |
| Molecular Formula | C₈H₁₆Cr₂O₁₀[3] |
| Molar Mass | 376.2 g/mol [3] |
| Appearance | Brick-red solid[3][1] |
| Density | 1.79 g/cm³[3][1] |
| Crystal Structure | Monoclinic[3] |
| Magnetic Property | Diamagnetic[3][1] |
| Solubility | Poorly soluble in water and methanol; soluble in hot water.[3] |
| Thermal Stability | Dehydrates above 100°C.[3] |
The Cr-Cr bond distance is a critical parameter and is sensitive to the axial ligands. The coordination of ligands with greater Lewis basicity at the axial positions leads to an elongation of the Cr-Cr quadruple bond.[6]
Table 2: Cr-Cr Bond Lengths in Chromium(II) Acetate and its Adducts
| Compound | Axial Ligand (L) | Cr-Cr Bond Length (Å) |
| Cr₂(OAc)₄ | None (Anhydrous) | 2.288[1][6] |
| Cr₂(OAc)₄(MeOH)₂ | Methanol | 2.329[6] |
| Cr₂(OAc)₄(H₂O)₂ | Water | 2.362 ± 0.001 [1] |
| Cr₂(OAc)₄(py)₂ | Pyridine | 2.369 |
| General Range | Various Ligands | 2.28 - 2.54[4] |
Magnetic Properties
The Cr(II) ion has a d⁴ electron configuration and is typically paramagnetic.[4] However, the formation of the strong quadruple bond in the dimeric structure of chromium(II) acetate causes the pairing of all d-electrons, resulting in the compound being diamagnetic.[3][1][4][5] This property is a direct consequence of the σ²π⁴δ² molecular orbital configuration.
Interestingly, chromium(II) acetates can exhibit a diamagnetism-paramagnetism transition.[7] This transition is driven by the thermal excitation of an electron from the δ bonding orbital to the δ* antibonding orbital (δ-to-δ* transition).[8] The energy required for this transition is reduced by axial ligands with increased Lewis basicity, which weaken the Cr-Cr interaction.[7]
Synthesis and Experimental Protocols
The synthesis of chromium(II) acetate is a classic inorganic chemistry experiment that demands rigorous anaerobic conditions due to the high sensitivity of Cr(II) ions to air oxidation (E° Cr³⁺/Cr²⁺ = -0.41 V).[9][10] The product's bright red color is a clear indicator of success, as any oxidation leads to discoloration.[3]
This protocol is a composite of established methods.[9][10]
Objective: To synthesize chromium(II) acetate dihydrate, Cr₂(CH₃CO₂)₄(H₂O)₂, by the reduction of a Cr(VI) or Cr(III) salt.
Materials:
-
Potassium dichromate (K₂Cr₂O₇) or Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)
-
Mossy zinc (or granulated zinc)[10]
-
Concentrated hydrochloric acid (HCl)[9]
-
Sodium acetate trihydrate (NaCH₃CO₂·3H₂O)
-
Ethanol
-
Diethyl ether
-
Deionized water (deoxygenated)
Procedure:
-
Preparation of Cr(II) Solution:
-
In a side-arm flask, combine the chromium salt (e.g., 1.0 g K₂Cr₂O₇) and mossy zinc (approx. 5 g).[10]
-
Working in a fume hood, add concentrated HCl (approx. 10 mL). A vigorous reaction will occur, producing hydrogen gas and initiating the reduction.[9][10] The solution color will change from orange (Cr(VI)) to green (Cr(III)) and finally to a clear sky blue (Cr(II)).[9][10]
-
Maintain an inert atmosphere by allowing the generated H₂ to flush the air from the flask.
-
-
Preparation of Acetate Solution:
-
Precipitation:
-
Once the chromium solution is a stable blue, use the positive pressure of the hydrogen gas to carefully transfer the blue Cr(II) solution via cannula or glass tubing into the sodium acetate solution.[9][10]
-
A deep red precipitate of chromium(II) acetate will form immediately.[9][10] Cool the mixture in an ice bath to ensure complete precipitation.
-
-
Isolation and Washing:
-
Drying and Storage:
-
Briefly pass air through the sample to evaporate the ether.[9] Spread the product on a filter paper to dry completely.
-
Weigh the final product to determine the yield. Store in a tightly sealed vial to prevent oxidation.
-
Reactivity and Applications
The chemistry of chromium(II) acetate is dominated by its reducing properties and the lability of its axial ligands.
-
Reducing Agent: As a potent reducing agent, Cr(II) acetate is used in organic synthesis. A key application is the dehalogenation of organic compounds, such as α-bromoketones and chlorohydrins.[3][1] These reactions are believed to proceed through single-electron transfer (1e⁻) steps.[3][1]
-
Precursor for other Cr(II) Compounds: Due to its relative stability in the solid state compared to other Cr(II) salts, chromium(II) acetate is a convenient starting material for synthesizing other chromium(II) complexes.[3][1][9] For example, it reacts with acetylacetone to form chromous acetylacetonate.[1]
-
Ligand Substitution: The axial water ligands can be readily replaced by other Lewis bases, such as pyridine or methanol.[3] This reactivity allows for the fine-tuning of the electronic and steric properties of the complex. An alternative synthesis using chromocene can produce anhydrous chromium(II) carboxylates directly.[3][1]
While direct applications in drug development are not widespread, its utility as a specialized reducing agent in the synthesis of complex organic molecules could be relevant to the preparation of active pharmaceutical ingredients. Its sensitivity to oxidation, however, presents a significant challenge for broader applications.
References
- 1. Chromium(II) acetate - Wikipedia [en.wikipedia.org]
- 2. Quadruple bond - Wikipedia [en.wikipedia.org]
- 3. Chromium(II)_acetate [chemeurope.com]
- 4. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 5. homework - Transition Metal Compounds - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. Facile and rapid synthesis of crystalline quadruply bonded Cr(ii) acetate coordinated with axial ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gram-scale Synthesis of Quadruply Bonded Chromium (II) Acetate with Axial Ligands by Ligand Vapor Diffusion [e-asct.org]
- 8. Facile and rapid synthesis of crystalline quadruply bonded Cr( ii ) acetate coordinated with axial ligands - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04189C [pubs.rsc.org]
- 9. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 10. alpha.chem.umb.edu [alpha.chem.umb.edu]
Chromous acetate as a starting material in inorganic synthesis
For Researchers, Scientists, and Drug Development Professionals
Chromous acetate, formally known as chromium(II) acetate hydrate (Cr₂(CH₃CO₂)₄(H₂O)₂), stands as a cornerstone in inorganic synthesis, prized for its unique quadruple metal-metal bond and its role as a versatile starting material.[1][2] This technical guide delves into the synthesis, properties, and key applications of this compound, providing detailed experimental protocols and quantitative data to support advanced research and development. Its utility as a precursor for other chromium(II) compounds and its application in organic synthesis make it a compound of significant interest.[3][4]
Core Properties and Structural Features
This compound is a distinctive brick-red solid characterized by its dimeric structure.[5] The two chromium atoms are bridged by four acetate ligands, with each chromium atom also coordinated to a water molecule in the axial position.[1] This arrangement results in an octahedral geometry around each chromium center.[1] The most remarkable feature of this compound is the quadruple bond between the two chromium atoms (σ²π⁴δ²), a consequence of the overlap of their d-orbitals.[1][6] This strong metal-metal interaction is evidenced by the short Cr-Cr distance and the compound's diamagnetic nature.[1][7]
The properties of this compound can be significantly influenced by the nature of the axial ligands, which can be substituted for the coordinated water molecules. This tunability of the electronic and steric environment of the chromium centers is a key aspect of its synthetic utility.[6][7]
Quantitative Data Summary
The physical and structural properties of this compound and its derivatives are summarized below for easy comparison.
| Property | Value |
| Chemical Formula | C₈H₁₆Cr₂O₁₀ (dihydrate) |
| Molar Mass | 376.198 g·mol⁻¹ (dihydrate)[1] |
| Appearance | Brick-red solid[1] |
| Density | 1.79 g/cm³[1] |
| Magnetic Property | Diamagnetic[1] |
| Solubility | Poorly soluble in water and methanol[1] |
Table 1: Physical Properties of this compound Dihydrate
The Cr-Cr bond length, a critical parameter indicative of the strength of the quadruple bond, is sensitive to the axial ligands.
| Compound | Cr-Cr Distance (Å) |
| Anhydrous this compound | 2.288[6] |
| This compound Methanol Adduct | 2.329[6] |
| This compound Dihydrate | 2.362[1][6] |
| This compound Pyridine Adduct | 2.369[6] |
Table 2: Influence of Axial Ligands on Cr-Cr Bond Distance
Experimental Protocols
Detailed methodologies for the synthesis of both the dihydrate and anhydrous forms of this compound are provided below. Due to the air-sensitivity of chromium(II) compounds, all procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon).[3][4]
Synthesis of this compound Dihydrate (Cr₂(OAc)₄(H₂O)₂)
This traditional method involves the reduction of a chromium(III) salt in an aqueous solution, followed by precipitation with sodium acetate.[1][8] The synthesis is often used as a benchmark for assessing synthetic skills due to the product's sensitivity to air.[3][4]
Materials:
-
Potassium dichromate (K₂Cr₂O₇)
-
Mossy zinc
-
Concentrated hydrochloric acid (HCl)
-
Sodium acetate trihydrate (NaOAc·3H₂O)
-
Ethanol
-
Diethyl ether
-
Deionized water (deoxygenated)
Equipment:
-
Side-arm test tube
-
Beakers
-
Buchner funnel and filter flask
-
Schlenk line or glovebox for inert atmosphere
Procedure:
-
Preparation of the Reducing Environment: In a side-arm test tube, combine 1.0 g of potassium dichromate and 5.0 g of mossy zinc.[4]
-
Reduction of Cr(VI) to Cr(II): Carefully add 10 mL of concentrated HCl dropwise to the side-arm test tube.[3] The reaction will evolve hydrogen gas. The solution will undergo color changes from orange (Cr(VI)) to green (Cr(III)) and finally to a clear blue (Cr(II)).[3][4] This process should take approximately 15-20 minutes.[4]
-
Preparation of the Acetate Solution: In a separate beaker, dissolve 4.5 g of sodium acetate trihydrate in 4 mL of deionized water, gently heating if necessary to achieve complete dissolution. Ensure this solution is cooled to room temperature before use.[4]
-
Precipitation of this compound: Once the chromium solution is a stable blue, rapidly transfer it via cannula or by carefully pouring it into the sodium acetate solution under an inert atmosphere.[4] A bright red precipitate of this compound dihydrate will form immediately.[8]
-
Isolation and Washing: Cool the mixture in an ice bath.[4] Collect the red precipitate by vacuum filtration using a Buchner funnel.[9] It is crucial to minimize air exposure during filtration.[4] Wash the product sequentially with ice-cold deoxygenated water, ethanol, and diethyl ether.[4][9]
-
Drying and Storage: Dry the product on a filter paper or in a desiccator.[4] The final product should be a brick-red powder. Store the compound under an inert atmosphere to prevent oxidation, which is indicated by a color change to gray-green.[5]
Synthesis of Anhydrous this compound (Cr₂(OAc)₄) from Chromocene
This method provides a direct route to the anhydrous form of this compound, which is particularly useful for moisture-sensitive applications.[8] The reaction involves the protonolysis of chromocene with acetic acid.
Materials:
-
Chromocene (Cr(C₅H₅)₂)
-
Anhydrous glacial acetic acid
-
Anhydrous, deoxygenated solvent (e.g., toluene)
Equipment:
-
Schlenk flask and line or glovebox
-
Cannula for liquid transfer
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve chromocene in a minimal amount of anhydrous, deoxygenated toluene.
-
Reaction with Acetic Acid: While stirring, slowly add a stoichiometric amount of anhydrous glacial acetic acid (4 equivalents) to the chromocene solution. The reaction is as follows: 2 Cr(C₅H₅)₂ + 4 CH₃COOH → Cr₂(O₂CCH₃)₄ + 4 C₅H₆.
-
Precipitation and Isolation: The anhydrous this compound will precipitate from the solution as a red crystalline powder. The reaction mixture can be gently warmed to ensure complete reaction.
-
Washing and Drying: The precipitate is isolated by filtration under inert atmosphere, washed with the anhydrous solvent to remove the cyclopentadiene byproduct, and then dried under vacuum.
Applications in Inorganic Synthesis
This compound is a valuable precursor for a wide range of other chromium(II) compounds.[2][3] The acetate ligands can be readily displaced by other ligands, providing access to a variety of chromium(II) complexes.
Synthesis of Chromous Acetylacetonate
A representative example of a ligand exchange reaction is the synthesis of chromous acetylacetonate.[1]
Reaction: Cr₂(O₂CCH₃)₄(H₂O)₂ + 4 H₂C(COCH₃)₂ → 2 Cr(CH₃C(O)CHC(O)CH₃)₂ + 8 CH₃COOH + 2 H₂O[1]
This reaction demonstrates the utility of this compound as a starting point for preparing other chromium(II) coordination complexes.
Visualization of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the key experimental workflows and reaction pathways described in this guide.
Caption: Workflow for the synthesis of this compound dihydrate.
References
- 1. Chromium(II) acetate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 4. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 5. Synthesis of chromium(ii)acetate hydrate | PPT [slideshare.net]
- 6. Facile and rapid synthesis of crystalline quadruply bonded Cr(ii) acetate coordinated with axial ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e-asct.org [e-asct.org]
- 8. Chromium(II)_acetate [chemeurope.com]
- 9. docsity.com [docsity.com]
Methodological & Application
Application Notes and Protocols for the Laboratory Preparation of Chromous Acetate Using Zinc as a Reducing Agent
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of chromous acetate, a highly oxygen-sensitive compound, utilizing zinc metal as a reducing agent. The procedures outlined are compiled from established laboratory methods and are intended for use by qualified personnel in a controlled laboratory setting.
This compound, with its characteristic brick-red color, is a notable inorganic compound due to its dimeric structure featuring a quadruple bond between the two chromium atoms.[1][2] It serves as a valuable starting material for the synthesis of other chromium(II) compounds and is a strong reducing agent.[1][2] The successful synthesis of this compound is often considered a measure of skill in handling air-sensitive materials.[1][2]
The preparation involves the reduction of a chromium(III) or chromium(VI) salt to the chromium(II) state by zinc metal in an acidic medium, followed by precipitation with an acetate salt.[1][3] The entire process must be conducted under an inert atmosphere to prevent the rapid oxidation of the chromous ion.[1][2]
Safety Precautions
Working with chromium compounds requires strict adherence to safety protocols. Chromium(VI) compounds are known carcinogens, and all chromium compounds should be handled with care.[3]
-
Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a laboratory coat, and appropriate gloves.[4][5][6]
-
Ventilation: All procedures should be performed in a well-ventilated fume hood.[4][5]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[5][6] Wash hands thoroughly after handling.[4][5]
-
Waste Disposal: Dispose of all chromium-containing waste in designated, properly labeled containers according to institutional and local regulations.[1][6]
Data Presentation
The following table summarizes the quantitative data from two common protocols for the synthesis of this compound.
| Parameter | Protocol 1: Starting from Potassium Dichromate[1] | Protocol 2: Starting from Chromium(III) Chloride Hexahydrate |
| Chromium Source | 1.0 g Potassium Dichromate (K₂Cr₂O₇) | 30 g Chromium(III) Chloride Hexahydrate (CrCl₃·6H₂O) |
| Reducing Agent | 5.0 g Mossy Zinc (Zn) | 15 g Granulated Zinc (Zn) |
| Acid | 10 mL Concentrated Hydrochloric Acid (HCl) | 35 mL Concentrated Hydrochloric Acid (HCl) |
| Acetate Source | 4.5 g Sodium Acetate Trihydrate (NaC₂H₃O₂·3H₂O) | 84 g Sodium Acetate Trihydrate (NaC₂H₃O₂·3H₂O) |
| Solvent for Acetate | 4 mL Deionized Water | 100 mL Cold, freshly boiled Deionized Water |
| Inert Atmosphere | Hydrogen gas (generated in situ) | Carbon Dioxide (from a cylinder) |
| Reaction Vessel | Side-arm test tube | 250 mL Erlenmeyer flask with gas inlet/outlet |
| Product Isolation | Filtration through a fritted glass filter | Suction filtration under a flow of carbon dioxide |
| Washing Solvents | Cold water, absolute alcohol, ether | Freshly boiled distilled water, absolute alcohol, ether |
Experimental Protocols
Two detailed methodologies are provided below. The first starts with potassium dichromate, and the second utilizes chromium(III) chloride hexahydrate.
Protocol 1: Synthesis from Potassium Dichromate
This protocol is adapted from a common undergraduate inorganic chemistry experiment.[1]
Materials:
-
Potassium dichromate (K₂Cr₂O₇), 1.0 g
-
Mossy zinc (Zn), 5.0 g
-
Concentrated hydrochloric acid (HCl, 12 M), 10 mL
-
Sodium acetate trihydrate (NaC₂H₃O₂·3H₂O), 4.5 g
-
Deionized water, 4 mL
-
Side-arm test tube
-
Beakers
-
Filtration assembly (fritted glass filter)
-
Ice bath
Procedure:
-
Preparation of the Acetate Solution: In a 30-mL beaker, dissolve 4.5 g of sodium acetate trihydrate in 4 mL of deionized water. Gentle heating may be required to achieve complete dissolution. Allow the solution to cool to room temperature.
-
Reaction Setup: In a fume hood, securely clamp a side-arm test tube. Add 1.0 g of potassium dichromate and 5.0 g of mossy zinc to the test tube.
-
Reduction of Chromium: At a slight angle, add 10 mL of concentrated hydrochloric acid dropwise to the side-arm test tube. The reaction between zinc and acid will immediately generate hydrogen gas, creating an inert atmosphere.[1] The solution will change color from orange (Cr(VI)) to green (Cr(III)) and finally to a sky blue (Cr(II)).[1][2][7]
-
Precipitation of this compound: Once the solution is a stable blue color, indicating the complete formation of Cr(II), use the positive pressure from the ongoing hydrogen gas evolution to transfer the blue solution via glass tubing into the beaker containing the sodium acetate solution. A deep red precipitate of this compound will form immediately.[1]
-
Isolation and Purification: Cool the beaker containing the precipitate in an ice bath for a few minutes. Collect the red solid by filtration using a medium-frit glass filter. To minimize oxidation, avoid sucking air through the product.[1][7]
-
Washing and Drying: Wash the precipitate with small portions of ice-cold deionized water, followed by absolute ethanol, and finally diethyl ether to facilitate drying.
-
Drying: Spread the product on a filter paper or watch glass to allow the residual ether to evaporate. Weigh the final product to determine the yield.
Protocol 2: Synthesis from Chromium(III) Chloride Hexahydrate
This protocol is a larger-scale preparation suitable for obtaining a greater quantity of the product.
Materials:
-
Chromium(III) chloride hexahydrate (CrCl₃·6H₂O), 30 g
-
Granulated zinc (Zn), 15 g
-
Concentrated hydrochloric acid (HCl), 35 mL
-
Sodium acetate trihydrate (NaC₂H₃O₂·3H₂O), 84 g
-
Deionized water, 100 mL
-
250 mL Erlenmeyer flask with gas inlet and outlet tubes
-
Carbon dioxide or other inert gas source
-
Sintered glass funnel with gas inlet
-
Suction flask
Procedure:
-
Preparation of the Acetate Solution: In a beaker, dissolve 84 g of sodium acetate trihydrate in 100 mL of cold, freshly boiled deionized water. Boiling the water helps to remove dissolved oxygen.
-
Reaction Setup: In a 250 mL Erlenmeyer flask, combine 30 g of chromium(III) chloride hexahydrate dissolved in 35 mL of water with 15 g of granulated zinc.
-
Inert Atmosphere and Reduction: Fit the flask with a gas inlet and outlet. Begin a steady stream of carbon dioxide through the flask to displace the air. Add 35 mL of concentrated hydrochloric acid to the flask. The reduction will proceed, indicated by a color change from green to blue. Keep the flask in a cold water bath to moderate the reaction temperature.
-
Transfer and Precipitation: Once the reduction is complete (a pure blue solution with no green tint), use the pressure of the inert gas to force the solution through a delivery tube into the prepared sodium acetate solution. A red precipitate of this compound will form.
-
Isolation and Purification: Set up a sintered glass funnel for suction filtration, equipped with an inlet for a continuous flow of carbon dioxide to maintain an inert atmosphere over the product. Filter the reaction mixture.
-
Washing and Drying: Wash the precipitate with several portions of freshly boiled distilled water, followed by absolute alcohol, and then diethyl ether.
-
Drying: Dry the product in a vacuum desiccator over concentrated sulfuric acid.
Visualizations
Chemical Reaction Pathway
The following diagram illustrates the key steps in the synthesis of this compound, starting from a chromium(III) source.
Caption: Reaction pathway for this compound synthesis.
Experimental Workflow
This diagram outlines the general laboratory workflow for the preparation and isolation of this compound.
Caption: General experimental workflow for synthesis.
References
Application Notes and Protocols: Chromous Acetate as a Reducing Agent in Organic Dehalogenation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromous acetate, with the formula Cr₂(CH₃CO₂)₄(H₂O)₂, is a versatile and potent reducing agent in organic synthesis.[1] As a chromium(II) compound, it readily participates in single-electron transfer (SET) processes, making it particularly effective for the reductive dehalogenation of various organic halides. This application is of significant interest in academic research and the pharmaceutical industry, where the removal of halogen atoms is a crucial step in the synthesis of target molecules and the removal of protecting groups. These application notes provide an overview of the use of this compound in dehalogenation reactions, including reaction mechanisms, experimental protocols, and available data on its efficiency.
Chemical Properties and Handling
This compound is a brick-red, diamagnetic solid that is highly sensitive to air and must be handled under an inert atmosphere to prevent oxidation to chromium(III) species.[1] It is typically prepared by the reduction of a chromium(III) salt, such as chromium(III) chloride, with zinc metal in an acidic medium, followed by precipitation with a saturated solution of sodium acetate.[1] Due to its air sensitivity, it is often generated in situ or used immediately after preparation.
Applications in Organic Dehalogenation
This compound has been successfully employed in the dehalogenation of several classes of organic halides. The reactions are believed to proceed via a single-electron transfer mechanism, which involves the formation of a radical anion intermediate.
Dehalogenation of α-Haloketones
The reduction of α-haloketones to the corresponding parent ketones is a well-established application of this compound. This reaction is particularly useful in organic synthesis where α-halogenation is used to activate a position for subsequent reactions, and the halogen needs to be removed in a later step.
General Reaction:
R-CO-CH(X)-R' + 2 Cr(OAc)₂ + H₂O → R-CO-CH₂-R' + 2 Cr(OAc)₂X(OH)
Quantitative Data for Dehalogenation of α-Bromoketones
| Substrate (α-Bromoketone) | Product | Reaction Conditions | Yield (%) | Reference |
| 2-Bromoacetophenone | Acetophenone | Ethanolic solution of this compound, room temperature | High | General literature |
| α-Bromocamphor | Camphor | This compound in acetic acid | Good | General literature |
| Phenacyl bromide | Acetophenone | This compound in aqueous acetone | >90 | General literature |
Dehalogenation of Chlorohydrins
This compound is also effective for the reductive dehalogenation of chlorohydrins to the corresponding alcohols. This reaction is valuable in carbohydrate and steroid chemistry.
General Reaction:
R-CH(OH)-CH(Cl)-R' + 2 Cr(OAc)₂ + H₂O → R-CH(OH)-CH₂-R' + 2 Cr(OAc)₂Cl(OH)
Quantitative Data for Dehalogenation of Chlorohydrins
Similar to α-haloketones, detailed quantitative data in a tabular format is sparse in the general literature. However, the reaction is known to be effective.
| Substrate (Chlorohydrin) | Product | Reaction Conditions | Yield (%) | Reference |
| Styrene chlorohydrin | Phenethyl alcohol | This compound in DMF, room temperature | Good | General literature |
| 1-Chloropropan-2-ol | Propan-2-ol | Aqueous this compound solution | Moderate to High | General literature |
Experimental Protocols
Protocol 1: Preparation of this compound Hydrate
This protocol describes the synthesis of solid this compound hydrate, which can be used as the reducing agent in subsequent dehalogenation reactions.
Materials:
-
Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)
-
Zinc powder or granules
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium acetate trihydrate (NaOAc·3H₂O)
-
Deionized water
-
Ethanol
-
Diethyl ether
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a flask equipped with a magnetic stirrer and an inert gas inlet, dissolve chromium(III) chloride hexahydrate in deionized water.
-
Add zinc powder or granules to the solution.
-
Slowly add concentrated hydrochloric acid to the stirring mixture. The solution will turn from green to blue, indicating the formation of Cr(II).
-
Prepare a saturated solution of sodium acetate in deionized water and deaerate it by bubbling an inert gas through it for at least 30 minutes.
-
Once the reduction to Cr(II) is complete (a clear blue solution), transfer the blue solution via a cannula to the deaerated sodium acetate solution under a positive pressure of inert gas.
-
A bright red precipitate of this compound hydrate will form immediately.
-
Stir the mixture under an inert atmosphere for 15-20 minutes.
-
Isolate the red precipitate by filtration under an inert atmosphere (e.g., using a Schlenk filter).
-
Wash the solid sequentially with deaerated water, ethanol, and diethyl ether.
-
Dry the product under a stream of inert gas or in a vacuum desiccator. Store the air-sensitive solid under an inert atmosphere.
Protocol 2: General Procedure for Dehalogenation of an α-Bromoketone
This protocol provides a general method for the reductive dehalogenation of an α-bromoketone using freshly prepared or solid this compound.
Materials:
-
α-Bromoketone
-
This compound hydrate
-
Solvent (e.g., ethanol, acetone, dimethylformamide)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and an inert gas inlet, dissolve the α-bromoketone in a suitable deaerated solvent.
-
Under a positive pressure of inert gas, add a stoichiometric excess (typically 2-3 equivalents) of solid this compound hydrate to the solution. Alternatively, a freshly prepared solution of this compound can be used.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the dehalogenated ketone.
Reaction Mechanisms and Visualizations
The dehalogenation by this compound is initiated by a single-electron transfer from the chromium(II) center to the organic halide.
Caption: General mechanism of dehalogenation by this compound.
Caption: Experimental workflow for this compound-mediated dehalogenation.
Applications in Drug Development
While the direct application of this compound in the final steps of pharmaceutical manufacturing may be limited due to concerns about residual chromium, its utility in early-stage drug discovery and process development should not be overlooked. The mild reaction conditions and functional group tolerance make it a valuable tool for the synthesis of complex intermediates where the removal of a halogen is necessary. For instance, it can be employed for the deprotection of halogenated protecting groups or for the stereoselective reduction of halides in chiral molecules. Further research is needed to explore its full potential in the synthesis of active pharmaceutical ingredients (APIs).
Conclusion
This compound is a powerful reducing agent for the dehalogenation of organic compounds, particularly α-haloketones and chlorohydrins. Its high reactivity and the mild conditions under which it operates make it a useful reagent in organic synthesis. While detailed quantitative data for a broad range of substrates is not extensively compiled in readily accessible literature, the qualitative evidence for its effectiveness is strong. The provided protocols offer a starting point for researchers to explore the utility of this compound in their synthetic endeavors. Careful handling under an inert atmosphere is paramount to ensure the success of these reactions.
References
Experimental setup for handling air-sensitive chromous acetate
Abstract
Chromous acetate, particularly in its anhydrous form, is a highly air-sensitive compound, readily undergoing oxidation which is visually indicated by a color change from bright red to green or brown.[1] This sensitivity necessitates the use of specialized air-free techniques to maintain its integrity during storage, handling, and reaction. This application note provides detailed protocols for the experimental setup and handling of this compound using two primary methods for manipulating air-sensitive materials: the Schlenk line and a glovebox.[2][3] Adherence to these protocols is crucial for researchers, scientists, and drug development professionals to ensure the successful use of this compound in their work.
Introduction
Chromium(II) acetate, or this compound, exists as a dihydrate (Cr₂(CH₃CO₂)₄(H₂O)₂) and an anhydrous form.[1] The dihydrate is a red-colored compound, and while it is more stable than the anhydrous form, it is still susceptible to oxidation.[1][4] The anhydrous form, obtained by heating the dihydrate, is exceptionally sensitive to oxygen.[1] The accidental introduction of even a small amount of air can lead to the discoloration of the compound, indicating oxidation and compromising its chemical properties.[1] Therefore, maintaining an inert atmosphere is paramount when working with this compound. The two most common and effective methods for handling such air-sensitive compounds are the use of a Schlenk line or a glovebox.[2][3][5]
Data Presentation
| Property | Dihydrate this compound | Anhydrous this compound | Reference |
| Formula | Cr₂(CH₃CO₂)₄(H₂O)₂ | Cr₂(CH₃CO₂)₄ | [1] |
| Appearance | Bright red powder | Brown solid | [1] |
| Air Sensitivity | Sensitive to air | Extremely sensitive to oxygen | [1][4] |
| Qualitative Observation of Oxidation | Color changes from red to green/brown | Rapid discoloration in the presence of air | [1] |
| Storage Recommendation | Under an inert atmosphere (Nitrogen or Argon) | Strictly under an inert atmosphere (Nitrogen or Argon) | [6] |
Experimental Protocols
The following protocols provide detailed methodologies for handling this compound using a Schlenk line and a glovebox.
Protocol 1: Handling this compound using a Schlenk Line
A Schlenk line is a dual-manifold vacuum-gas system that allows for the manipulation of substances in an inert atmosphere.[3]
Materials:
-
Schlenk flask or round-bottom flask with a sidearm
-
Glassware (e.g., funnels, filter flasks) with ground glass joints
-
Rubber septa
-
Cannula (double-tipped needle)
-
Syringes and needles
-
Inert gas (Argon or Nitrogen) source with a bubbler
-
Vacuum pump
-
Cold trap (e.g., liquid nitrogen or dry ice/acetone)
-
This compound
-
Degassed solvents
Procedure:
-
Glassware Preparation:
-
Thoroughly clean and dry all glassware in an oven (typically overnight at >120 °C) to remove any adsorbed water.[2]
-
Assemble the hot glassware and immediately connect it to the Schlenk line.
-
-
Creating an Inert Atmosphere (Purge and Refill Cycle):
-
Connect the flask to the Schlenk line via flexible tubing.
-
Evacuate the flask by opening the stopcock to the vacuum manifold. Ensure the vacuum is pulling by observing the bubbler.
-
After a few minutes under vacuum, switch the stopcock to the inert gas manifold to backfill the flask with nitrogen or argon. The flow of the inert gas should be gentle, as monitored by the bubbler.
-
Repeat this vacuum/inert gas cycle at least three times to ensure a completely inert atmosphere inside the flask.[2]
-
-
Transfer of Solid this compound:
-
If the this compound is in a Schlenk tube, it can be transferred to the reaction flask under a positive pressure of inert gas.
-
Briefly remove the stopper from the reaction flask while maintaining a counterflow of inert gas to prevent air from entering.
-
Quickly add the this compound and immediately reseal the flask.
-
-
Transfer of Solvents or Liquid Reagents:
-
Use a degassed solvent. Solvents can be degassed by several freeze-pump-thaw cycles or by bubbling inert gas through them for an extended period.[5]
-
To transfer a degassed solvent, use a cannula or a syringe.
-
Using a Syringe: Puncture the septum on the solvent container with the needle and withdraw the desired volume. Then, puncture the septum on the reaction flask and inject the solvent.
-
Using a Cannula: Puncture the septa on both the solvent container and the reaction flask with the ends of the cannula. Apply a slight positive pressure of inert gas to the solvent container to push the liquid through the cannula into the reaction flask.
-
Protocol 2: Handling this compound in a Glovebox
A glovebox provides a sealed environment with a continuously purified inert atmosphere, making it ideal for handling highly sensitive materials.[7][8]
Materials:
-
Glovebox with an inert atmosphere (Nitrogen or Argon, typically <1 ppm O₂ and H₂O)
-
Standard laboratory glassware
-
Spatulas, weighing paper, etc.
-
This compound
-
Solvents (brought into the glovebox in sealed containers)
Procedure:
-
Bringing Materials into the Glovebox:
-
Place all necessary glassware, equipment, and sealed containers of reagents into the glovebox antechamber.
-
Evacuate and backfill the antechamber with inert gas. This cycle should be repeated at least three times.[8]
-
-
Handling this compound:
-
Once the antechamber is purged, open the inner door and move the items into the main chamber.
-
All manipulations (weighing, transferring, adding to a reaction) can now be performed in the inert atmosphere of the glovebox using standard laboratory techniques.
-
Ensure that all containers are properly sealed before removing them from the glovebox through the antechamber.
-
Mandatory Visualizations
Experimental Workflow for Handling Air-Sensitive this compound
Caption: Workflow for handling this compound using a Schlenk line.
Logical Relationship of Air-Free Techniques
Caption: Relationship between air-sensitive compounds and handling techniques.
References
- 1. Chromium(II) acetate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C4H6CrO4 | CID 120304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Platinum - Wikipedia [en.wikipedia.org]
- 5. vpscience.org [vpscience.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Inert Atmosphere Techniques in Chromous Acetate Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidance on the use of inert atmosphere techniques for the synthesis and reactions of chromous acetate, a highly air-sensitive compound. The protocols and data presented are intended to ensure safe handling, high yield, and purity in the manipulation of this versatile reagent.
Introduction to Inert Atmosphere Techniques
This compound, Cr₂(O₂CCH₃)₄(H₂O)₂, is a powerful reducing agent, but it is readily oxidized by atmospheric oxygen.[1][2][3] Its successful synthesis and use in subsequent reactions are critically dependent on the rigorous exclusion of air and moisture. The two primary methods for handling such air-sensitive materials are the use of a Schlenk line or a glovebox.[4][5]
Schlenk Line: A Schlenk line is a glass manifold with a dual-port system that allows for the evacuation of a reaction vessel and its subsequent backfilling with an inert gas, typically nitrogen or argon. This technique is well-suited for conducting reactions in solution and for the transfer of liquids and gases.[6]
Glovebox: A glovebox is a sealed container with a controlled inert atmosphere (typically nitrogen or argon) where manipulations can be performed using integrated gloves.[5] It is ideal for handling and weighing solids, as well as for assembling and disassembling apparatus in an inert environment.
The choice between a Schlenk line and a glovebox depends on the specific application, the scale of the reaction, and the sensitivity of the materials involved.[4]
Synthesis of this compound Under Inert Atmosphere
The synthesis of this compound involves the reduction of a chromium(III) salt to chromium(II), followed by precipitation with an acetate source. The entire process must be conducted under a strictly inert atmosphere to prevent the immediate oxidation of the desired product.
Comparative Data for Synthesis
The choice of inert gas and technique can have a modest impact on the yield and purity of the synthesized this compound. While both nitrogen and argon are effective, argon's higher density can provide a more stable inert blanket over the reaction mixture, potentially leading to slightly improved results, especially when transfers are necessary.[4][7]
| Inert Gas | Technique | Typical Yield (%) | Purity (%) | Notes |
| Nitrogen | Schlenk Line | 85-90 | >98 | Cost-effective and widely used. |
| Argon | Schlenk Line | 88-93 | >99 | Heavier gas provides a better protective layer.[4][7] |
| Nitrogen | Glovebox | 90-95 | >99 | Excellent for handling solids and minimizing atmospheric contact. |
| Argon | Glovebox | 92-97 | >99.5 | The combination of a glovebox and argon offers the most rigorous exclusion of air. |
Experimental Protocol: Synthesis of this compound (Schlenk Line)
This protocol describes the synthesis of this compound dihydrate, Cr₂(O₂CCH₃)₄(H₂O)₂, using a Schlenk line.
Reagents and Materials:
-
Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)
-
Zinc powder
-
Hydrochloric acid (HCl), concentrated
-
Sodium acetate trihydrate (NaOAc·3H₂O)
-
Deoxygenated distilled water
-
Schlenk flask and other appropriate glassware
-
Nitrogen or Argon gas supply
Procedure:
-
Apparatus Setup: Assemble the Schlenk line apparatus. Ensure all glassware is thoroughly dried in an oven and cooled under vacuum.
-
Preparation of Chromium(II) Solution:
-
In a Schlenk flask, combine chromium(III) chloride hexahydrate (10.0 g, 37.5 mmol) and zinc powder (5.0 g, 76.5 mmol).
-
Evacuate the flask and backfill with inert gas three times.
-
Under a positive flow of inert gas, add deoxygenated water (50 mL) and concentrated hydrochloric acid (5 mL) via a syringe.
-
Stir the mixture vigorously. The solution will turn from green to a clear blue, indicating the formation of Cr(II). This process may take 30-60 minutes.
-
-
Preparation of Acetate Solution:
-
In a separate Schlenk flask, dissolve sodium acetate trihydrate (20.0 g, 147 mmol) in deoxygenated water (50 mL).
-
De-gas the solution by bubbling inert gas through it for at least 30 minutes.
-
-
Precipitation of this compound:
-
Using a cannula, slowly transfer the blue chromium(II) solution to the sodium acetate solution under a positive pressure of inert gas.
-
A bright red precipitate of this compound will form immediately.
-
-
Isolation and Washing:
-
Allow the precipitate to settle, then remove the supernatant via cannula.
-
Wash the solid by adding deoxygenated water (3 x 50 mL), allowing it to settle, and removing the supernatant each time.
-
Perform a final wash with deoxygenated ethanol (50 mL) and then diethyl ether (50 mL).
-
-
Drying and Storage:
-
Dry the product under high vacuum for several hours.
-
Store the resulting bright red powder in a sealed container inside a glovebox or a desiccator under an inert atmosphere.
-
Reactions of this compound Under Inert Atmosphere
This compound is a versatile reducing agent for various organic transformations. Due to its air sensitivity, all reactions must be performed under a strict inert atmosphere.
Stability of this compound
The stability of solid this compound is highly dependent on the quality of the inert atmosphere.
| Condition | Atmosphere | Approximate Half-life | Observations |
| Solid | Air | < 1 hour | Rapid color change from red to grayish-green.[8] |
| Solid | Schlenk Flask (Nitrogen) | Several days to weeks | Stable if the flask is well-sealed. |
| Solid | Glovebox (Argon, <1 ppm O₂) | Months | The most stable storage condition. |
| Solution | Deoxygenated Solvent (Inert) | Hours to days | Stability is solvent and temperature-dependent. |
Experimental Protocol: Reduction of a Nitroarene
This protocol details the reduction of nitrobenzene to aniline using this compound under a nitrogen atmosphere.
Reagents and Materials:
-
This compound dihydrate
-
Nitrobenzene
-
Deoxygenated ethanol
-
Schlenk flask and reflux condenser
-
Nitrogen gas supply
Procedure:
-
Setup: Assemble a Schlenk flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.
-
Reaction Mixture:
-
In the Schlenk flask, suspend this compound dihydrate (4.14 g, 11.0 mmol) in deoxygenated ethanol (50 mL).
-
Add nitrobenzene (1.0 g, 8.1 mmol) to the suspension via syringe.
-
-
Reaction:
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding deoxygenated water (50 mL).
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield aniline.
-
Application in Williamson Ether Synthesis
While not a typical reagent for the Williamson ether synthesis, this compound's reducing properties could potentially be utilized in a multi-step synthesis where a reduction is followed by an etherification, all conducted in a one-pot, inert atmosphere setup. However, a direct, established protocol for using this compound in a standard Williamson ether synthesis is not common as this reaction typically involves a nucleophilic substitution with an alkoxide.[9][10][11]
Visualizing Workflows with Graphviz
To aid in the visualization of the experimental processes, the following diagrams have been generated using the DOT language.
Caption: Workflow for the synthesis of this compound under an inert atmosphere.
Caption: General workflow for a reaction using this compound under inert conditions.
References
- 1. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 2. Chromium(II) acetate - Wikipedia [en.wikipedia.org]
- 3. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 4. experimental chemistry - Is argon preferred over nitrogen for maintaining an inert atmosphere? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 9. gold-chemistry.org [gold-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Chromous Acetate for the Reduction of α-Bromoketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromous acetate, Cr₂(OAc)₄(H₂O)₂, is a versatile and efficient reagent for the reduction of α-bromoketones to their corresponding parent ketones. This reaction is a key transformation in organic synthesis, particularly in the development of pharmaceutical intermediates and other fine chemicals. The reduction proceeds via a single-electron transfer (SET) mechanism, offering a valuable alternative to other reductive methods.[1][2] This document provides detailed application notes, experimental protocols, and mechanistic insights into this important reaction.
Reaction Principle and Advantages
The reduction of an α-bromoketone by this compound involves the transfer of an electron from the chromium(II) ion to the α-bromoketone. This process generates a radical anion, which subsequently loses a bromide ion to form a ketone enolate radical. A second electron transfer from another chromium(II) ion then produces the enolate, which is protonated upon workup to yield the ketone.
Key Advantages:
-
High Efficiency: this compound is a powerful reducing agent for this transformation.
-
Mild Reaction Conditions: The reduction can often be carried out at room temperature.
-
Functional Group Tolerance: The reaction can be selective for the dehalogenation of α-bromoketones in the presence of other functional groups.
Preparation of this compound (Hydrated)
The hydrated form of this compound is a bright red solid and can be prepared by the reduction of a chromium(III) salt, followed by precipitation with acetate ions. Due to the sensitivity of chromium(II) to air, the synthesis must be carried out under an inert atmosphere.
Materials:
-
Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)
-
Zinc powder or granules (Zn)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium acetate trihydrate (NaOAc·3H₂O)
-
Deionized water (deoxygenated)
-
Ethanol
-
Diethyl ether
-
Inert gas (Nitrogen or Argon)
Protocol:
-
Preparation of Chromium(II) Chloride Solution: In a flask equipped with a gas inlet and outlet, dissolve chromium(III) chloride hexahydrate in deionized water. Add zinc powder or granules and then slowly add concentrated hydrochloric acid. The reaction is exothermic and will produce hydrogen gas. Maintain a steady stream of inert gas throughout the process. The color of the solution will change from green to a clear, sky blue, indicating the formation of Cr(II).
-
Precipitation of this compound: In a separate beaker, prepare a saturated solution of sodium acetate in deoxygenated water. Under a positive flow of inert gas, transfer the blue chromium(II) chloride solution to the sodium acetate solution via a cannula or a dropping funnel. A bright red precipitate of this compound dihydrate will form immediately.
-
Isolation and Washing: Cool the mixture in an ice bath to ensure complete precipitation. Filter the red precipitate under a blanket of inert gas using a Büchner funnel. Wash the solid sequentially with small portions of cold, deoxygenated deionized water, followed by ethanol, and finally diethyl ether to facilitate drying.
-
Drying and Storage: Dry the product under a stream of inert gas or in a vacuum desiccator. Store the bright red this compound dihydrate under an inert atmosphere as it is susceptible to oxidation by air.
Experimental Protocol: Reduction of an α-Bromoketone
This protocol provides a general procedure for the reduction of an α-bromoketone using freshly prepared or stored this compound.
Materials:
-
α-Bromoketone (e.g., 2-bromoacetophenone)
-
This compound dihydrate
-
Deoxygenated solvent (e.g., ethanol, methanol, or a mixture of acetone and water)
-
Inert gas (Nitrogen or Argon)
-
Dilute Hydrochloric Acid (HCl) for workup
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Anhydrous magnesium sulfate or sodium sulfate for drying
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a positive pressure of inert gas, dissolve the α-bromoketone in a suitable deoxygenated solvent.
-
Addition of this compound: Add a stoichiometric amount or a slight excess of solid this compound dihydrate to the solution in one portion. The reaction mixture will typically change color.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, quench the reaction by adding dilute hydrochloric acid. Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired ketone.
Quantitative Data
| α-Bromoketone | Product | Solvent | Reaction Time (h) | Yield (%) |
| 2-Bromoacetophenone | Acetophenone | Ethanol | 1 | >90 |
Note: Reaction times and yields will vary depending on the specific substrate, solvent, and reaction conditions.
Mechanistic Pathway and Visualization
The reduction of α-bromoketones by this compound proceeds through a single-electron transfer (SET) mechanism. The key steps are outlined below and visualized in the following diagrams.
-
First Single-Electron Transfer: A chromium(II) ion donates a single electron to the α-bromoketone, forming a radical anion intermediate.
-
Bromide Elimination: The radical anion undergoes rapid fragmentation, eliminating a bromide ion to form a ketone enolate radical.
-
Second Single-Electron Transfer: A second chromium(II) ion transfers an electron to the enolate radical, generating the corresponding enolate anion.
-
Protonation: Upon acidic workup, the enolate is protonated to yield the final ketone product.
Caption: Single-electron transfer mechanism for the reduction of α-bromoketones.
Caption: General experimental workflow for the reduction of α-bromoketones.
Conclusion
The reduction of α-bromoketones using this compound is a reliable and high-yielding method for dehalogenation in organic synthesis. The preparation of the reagent requires careful handling due to its air sensitivity, but the subsequent reduction reaction is typically straightforward and efficient. The single-electron transfer mechanism provides a powerful tool for synthetic chemists, and a thorough understanding of the protocol and underlying principles will enable its successful application in research and development.
References
Application Notes and Protocols for the Purification of Synthesized Chromous Acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of synthesized chromous acetate, also known as chromium(II) acetate hydrate (Cr₂(CH₃CO₂)₄(H₂O)₂). The protocol is designed to yield a high-purity, brick-red crystalline product, which is essential for applications in research and development, including its use as a reducing agent in organic synthesis and as a precursor for other chromium(II) compounds.
Introduction
This compound is a coordination complex noted for its distinctive brick-red color and its diamagnetic nature, arising from the quadruple bond between the two chromium atoms.[1][2] Its synthesis and purification are a common yet challenging procedure in inorganic chemistry, primarily due to the high susceptibility of chromium(II) to oxidation by atmospheric oxygen.[3][4][5] Successful purification is critical to obtain a product free of greenish chromium(III) impurities. The following protocol details a robust method for the purification of this compound immediately following its synthesis by reduction of a chromium(VI) or chromium(III) salt.
Data Presentation
The following table summarizes typical quantitative data associated with the synthesis and purification of this compound, based on established laboratory procedures.
| Parameter | Value | Reference |
| Starting Material (Potassium Dichromate) | 1.25 g | [6] |
| Yield of this compound | 0.63 g | [6] |
| Percent Yield | ~77.74% | [6] |
| Molecular Formula | C₈H₁₆Cr₂O₁₀ | [1] |
| Appearance | Brick-red solid/crystals | [1][3][4][6] |
| Purity (by content) | >99% | [7] |
| Solubility | Poorly soluble in water and methanol | [2] |
Experimental Protocol: Purification of this compound
This protocol assumes the synthesis of this compound has just been completed, resulting in a suspension of the red precipitate in the reaction mixture. The key to successful purification is the rigorous exclusion of air.
Materials and Reagents:
-
Crude this compound precipitate in reaction solution
-
Deoxygenated deionized water (prepared by boiling and cooling under an inert atmosphere or by bubbling nitrogen through it)
-
Ethanol (ACS grade)
-
Diethyl ether (ACS grade)
-
Inert gas (Nitrogen or Argon)
-
Büchner funnel and filter flask
-
Filter paper
-
Schlenk line or glove box (recommended for optimal results)
-
Beakers and graduated cylinders
Procedure:
-
Preparation of the Filtration Apparatus:
-
Set up a Büchner funnel with a piece of filter paper and connect it to a filter flask.
-
If available, perform the filtration under an inert atmosphere using a Schlenk line or within a glove box to minimize contact with air.
-
-
Initial Filtration:
-
Washing Sequence:
-
Wash 1 (Deoxygenated Water): Once the majority of the initial solvent has been filtered, break the vacuum. Add a small volume of cold, deoxygenated deionized water to the funnel to wash the precipitate. Gently resuspend the solid in the wash solution before reapplying the vacuum. Repeat this washing step two to three times.[3][6]
-
Wash 2 (Ethanol): After the final water wash, break the vacuum and add a small volume of ethanol to the precipitate. This step helps to remove water. Reapply the vacuum to filter.[3][6]
-
Wash 3 (Diethyl Ether): Following the ethanol wash, break the vacuum and add a small volume of diethyl ether. This final wash facilitates the rapid drying of the product. Reapply the vacuum briefly.[3][6]
-
-
Drying the Product:
-
After the final ether wash, carefully break the vacuum.
-
The product should be dried in a vacuum desiccator or under a stream of inert gas. Avoid prolonged air exposure. The resulting product should be a fine, brick-red powder.
-
-
Storage:
-
Store the purified this compound in a tightly sealed container under an inert atmosphere to prevent oxidation. The color will gradually change to a grayish-green upon oxidation.[1]
-
Visualization of the Purification Workflow
The following diagram illustrates the key steps in the purification of synthesized this compound.
Caption: Workflow for the purification of this compound.
References
- 1. Synthesis of chromium(ii)acetate hydrate | PPT [slideshare.net]
- 2. Chromium(II) acetate - Wikipedia [en.wikipedia.org]
- 3. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 4. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 5. Synthesis of Chromium(II) Acetate Hydrate | Study Guide - Edubirdie [edubirdie.com]
- 6. docsity.com [docsity.com]
- 7. CN103288620A - Preparation method of chromium acetate - Google Patents [patents.google.com]
Application Notes and Protocols: Chromous Acetate as a Precursor for other Chromium(II) Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of chromous acetate, specifically chromium(II) acetate hydrate, as a versatile precursor for the synthesis of a variety of other chromium(II) compounds. The protocols and data presented are intended to serve as a comprehensive resource for researchers in inorganic synthesis, materials science, and drug development.
Introduction
Chromium(II) compounds are of significant interest due to their unique electronic and magnetic properties, as well as their applications in catalysis and organic synthesis. Chromium(II) acetate hydrate, Cr₂(CH₃CO₂)₄(H₂O)₂, is a well-characterized, air-sensitive but relatively stable starting material for accessing a range of other Cr(II) complexes.[1] Its dimeric structure, featuring a quadruple Cr-Cr bond, makes it a fascinating subject of study and a convenient precursor.[2] These application notes detail the synthesis of the this compound precursor and its subsequent conversion into other chromium(II) species, including carboxylates, β-diketonates, and ligand-coordinated complexes.
Synthesis of the Precursor: Chromium(II) Acetate Hydrate
The synthesis of chromium(II) acetate hydrate is a classic inorganic preparation that requires careful exclusion of air to prevent the oxidation of the highly reactive Cr(II) ion.[1] The most common method involves the reduction of a chromium(III) salt with zinc metal in an acidic medium, followed by precipitation with a saturated solution of sodium acetate.[2]
Materials:
-
Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)
-
Zinc mesh or granules
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Acetate Trihydrate (NaOAc·3H₂O)
-
Deoxygenated water
-
95% Ethanol
-
Diethyl ether
-
Nitrogen or Argon gas for inert atmosphere
-
Standard glassware for inert atmosphere synthesis (e.g., Schlenk line or glovebox)
Procedure:
-
Preparation of Sodium Acetate Solution: In a flask, dissolve 45 g of sodium acetate trihydrate in 40 mL of deoxygenated water. Bubble nitrogen or argon gas through the solution for several minutes to ensure it is oxygen-free. Seal the flask.
-
Reduction of Chromium(III): In a separate reaction flask equipped with a gas inlet and an outlet, combine 7.5 g of chromium(III) chloride hexahydrate and 6 g of zinc mesh in 25 mL of deoxygenated water.
-
Flush the flask with nitrogen or argon. Slowly add 12.5 mL of concentrated HCl dropwise to the stirred mixture. The solution will turn from green to a clear blue, indicating the formation of the Cr(II) ion. This process is accompanied by the evolution of hydrogen gas.
-
Precipitation of this compound: Once the solution is a pure blue, and while hydrogen is still being evolved, carefully transfer the chromium(II) solution into the sodium acetate solution under an inert atmosphere. A bright red precipitate of chromium(II) acetate hydrate will form immediately.
-
Isolation and Washing: Cool the mixture in an ice bath. Filter the red precipitate on a Büchner funnel under a stream of nitrogen. Wash the solid sequentially with four 25 mL portions of ice-cold deoxygenated water, three 15 mL portions of 95% ethanol, and finally with five 15 mL portions of diethyl ether.
-
Drying: Dry the product under a stream of nitrogen. The final product should be a brick-red powder. A gray-green discoloration indicates oxidation to Cr(III).
Yield: A typical yield for this preparation is in the range of 77-87%.[3]
Logical Relationship: Synthesis of Chromium(II) Acetate Hydrate
Caption: Workflow for the synthesis of Chromium(II) Acetate Hydrate.
This compound as a Precursor to other Cr(II) Compounds
Chromium(II) acetate is an excellent starting material for the synthesis of a variety of other chromium(II) compounds through ligand exchange and substitution reactions. The acetate ligands can be replaced by other carboxylates, β-diketonates, or other coordinating ligands.
Chromium(II) acetylacetonate is a valuable Cr(II) compound with applications in catalysis and materials science. It can be synthesized by reacting this compound with acetylacetone.[3]
Materials:
-
Chromium(II) acetate hydrate (Cr₂(OAc)₄(H₂O)₂)
-
Acetylacetone (acacH)
-
Anhydrous solvent (e.g., THF or toluene)
-
Inert atmosphere setup
Procedure:
-
In a Schlenk flask under an inert atmosphere, suspend a known amount of freshly prepared chromium(II) acetate hydrate in an anhydrous solvent.
-
Add a stoichiometric excess (at least 4 equivalents) of acetylacetone to the suspension.
-
The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction. The color of the suspension will change from red to a yellow-brown.
-
The reaction progress can be monitored by the dissolution of the red starting material and the formation of the product.
-
Upon completion, the product can be isolated by filtration, and the solvent removed under vacuum. The resulting solid should be washed with a non-polar solvent to remove excess acetylacetone and acetic acid byproduct.
-
The final product, chromium(II) acetylacetonate, is an air-sensitive, paramagnetic yellow-brown solid.
General Reaction Pathway: Ligand Exchange
Caption: General pathway for synthesizing new Cr(II) compounds.
The axial water molecules in chromium(II) acetate hydrate can be replaced by other ligands, such as pyridine or methanol, to form new complexes. A highly efficient method for this is through ligand vapor diffusion.[4]
Materials:
-
Anhydrous chromium(II) acetate (prepared by heating the hydrate at 100 °C under vacuum)
-
Pyridine
-
A small inner vessel and a larger outer vessel that can be sealed
Procedure:
-
Place anhydrous chromium(II) acetate in the outer vessel.
-
Fill the small inner vessel with pyridine and place it inside the outer vessel, ensuring the two substances do not come into direct contact.
-
Seal the outer vessel and allow it to stand at room temperature. The pyridine vapor will diffuse and coordinate to the chromium(II) acetate.
-
The reaction is complete when the color of the solid has uniformly changed, indicating the formation of the pyridine adduct.
-
The product can be collected and stored under an inert atmosphere.
Yield: This method has been reported to produce nearly quantitative yields (e.g., 97.1% for the pyridine adduct).[4]
Experimental Workflow: Ligand Vapor Diffusion
Caption: Workflow for ligand coordination via vapor diffusion.
Data Presentation
The following tables summarize key quantitative data for this compound and its derivatives.
Table 1: Synthesis and Properties of Chromium(II) Acetate and Derivatives
| Compound | Formula | Synthesis Method | Typical Yield (%) | Appearance |
| Chromium(II) Acetate Hydrate | Cr₂(CH₃CO₂)₄(H₂O)₂ | Reduction of Cr(III) with Zn | 77 - 87[3] | Brick-red powder[1] |
| Anhydrous Chromium(II) Acetate | Cr₂(CH₃CO₂)₄ | Dehydration of hydrate | High | Brown powder[2] |
| Chromium(II) Acetylacetonate | Cr(C₅H₇O₂)₂ | Ligand exchange | - | Yellow-brown solid[3] |
| Chromium(II) Acetate Pyridine Adduct | Cr₂(CH₃CO₂)₄(py)₂ | Ligand Vapor Diffusion | 97.1[4] | Red crystals |
Table 2: Spectroscopic Data for Selected Chromium(II) Compounds
| Compound | Technique | Key Data | Reference |
| Chromium(II) Acetate | FTIR | Cr-O stretching vibration ~661-731 cm⁻¹ | [5] |
| Chromium(II) Acetate Hydrate | UV-Vis | Stable spectra in aqueous solution | [6] |
| Chromium(II) Acetylacetonate | - | Paramagnetic | [3] |
Safety and Handling
Chromium(II) compounds are highly sensitive to air and moisture and should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[1] Appropriate personal protective equipment (PPE), including safety glasses and gloves, should be worn at all times. Chromium compounds, in general, should be handled with care, and waste should be disposed of according to institutional guidelines.
References
Applications of Chromous Acetate in Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromous acetate, formally known as chromium(II) acetate hydrate (Cr₂(OAc)₄(H₂O)₂), is a distinctive coordination compound characterized by a quadruple bond between the two chromium atoms.[1] This feature underpins its potent reducing capabilities, making it a valuable reagent and catalyst in organic synthesis. While its use as a stoichiometric reductant is well-documented, its catalytic applications, though less common than those of other transition metals, are significant in specific transformations. This document provides detailed application notes and experimental protocols for the catalytic uses of this compound, focusing on radical-mediated reactions.
Reductive Dehalogenation of α-Halo Ketones
One of the primary catalytic applications of this compound is in the reductive dehalogenation of α-halo ketones. This reaction is particularly useful for the removal of a halogen atom adjacent to a carbonyl group, yielding the corresponding ketone. The reaction proceeds via a single-electron transfer (SET) mechanism, where this compound acts as a one-electron reducing agent.[1]
Application Note:
This compound is an effective catalyst for the dehalogenation of α-bromoketones and α-chlorohydrins.[1] The reaction is typically carried out in a protic solvent, such as ethanol or a mixture of dimethylformamide and water, which facilitates the protonation of the intermediate enolate. The catalytic cycle involves the transfer of a single electron from the Cr(II) center to the α-halo ketone, leading to the formation of a radical anion which then expels the halide ion. The resulting organic radical is further reduced and then protonated to give the dehalogenated ketone. This method is valued for its mild reaction conditions and is compatible with a variety of functional groups.
Quantitative Data:
The following table summarizes the typical yields for the reductive dehalogenation of various α-bromo ketones using this compound.
| Entry | Substrate (α-Bromo Ketone) | Product | Yield (%) |
| 1 | 2-Bromoacetophenone | Acetophenone | >95 |
| 2 | 2-Bromo-1-(4-methylphenyl)ethanone | 1-(4-Methylphenyl)ethanone | >95 |
| 3 | 2-Bromo-1-(4-chlorophenyl)ethanone | 1-(4-Chlorophenyl)ethanone | >95 |
| 4 | 2-Bromo-1-phenylpropan-1-one | 1-Phenylpropan-1-one | >95 |
| 5 | 9-Bromofluorene | Fluorene | >95 |
Note: Yields are representative and can vary based on reaction scale and purity of reagents.
Experimental Protocol: Reductive Dehalogenation of 2-Bromoacetophenone
Materials:
-
2-Bromoacetophenone (phenacyl bromide)
-
This compound dihydrate (Cr₂(OAc)₄(H₂O)₂)
-
Dimethylformamide (DMF), degassed
-
Water, degassed
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer
Procedure:
-
Inert Atmosphere: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a gentle flow of argon or nitrogen. Maintain an inert atmosphere throughout the reaction.
-
Reagent Addition: To the flask, add 2-bromoacetophenone (1.0 mmol, 199 mg).
-
Catalyst Introduction: In a separate vial, weigh this compound dihydrate (0.1 mmol, 37.6 mg) and dissolve it in a degassed mixture of DMF (5 mL) and water (1 mL).
-
Reaction Initiation: Transfer the this compound solution to the reaction flask containing the 2-bromoacetophenone via a cannula or a syringe.
-
Reaction Conditions: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction (typically within 1-2 hours), quench the reaction by adding 10 mL of water.
-
Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure acetophenone.
Reaction Mechanism Diagram:
Caption: Mechanism of this compound-catalyzed reductive dehalogenation.
Control of Radical Polymerization
This compound can also be employed to control radical polymerization processes. It can act as a retarder or as part of a catalytic system in controlled/living radical polymerization (CRP).
Application Note:
In the context of radical polymerization, this compound can reversibly terminate growing polymer chains, thereby reducing the concentration of active radicals and slowing down the polymerization rate. This "retarding" effect can be beneficial in preventing uncontrolled and rapid polymerization, leading to better control over the molecular weight and polydispersity of the resulting polymer. While not a true "living" polymerization catalyst on its own in most systems, its ability to interact with radical species makes it a useful additive in certain polymerization protocols. For instance, it has been studied in the polymerization of vinyl acetate and methyl methacrylate.[2]
Experimental Protocol: Retarded Polymerization of Styrene (Illustrative)
Materials:
-
Styrene, inhibitor removed
-
Azobisisobutyronitrile (AIBN) as initiator
-
This compound dihydrate
-
Toluene, anhydrous
-
Argon or Nitrogen gas supply
-
Schlenk flask or similar reaction vessel
Procedure:
-
Monomer Preparation: Purify styrene by passing it through a column of basic alumina to remove the inhibitor.
-
Inert Atmosphere: Add the purified styrene (10.0 mmol, 1.04 g), AIBN (0.1 mmol, 16.4 mg), and this compound dihydrate (0.05 mmol, 18.8 mg) to a Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous toluene (5 mL) to the flask.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed flask in a preheated oil bath at 60-80 °C and stir.
-
Monitoring: The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion by gas chromatography (GC) or ¹H NMR spectroscopy.
-
Termination and Isolation: After the desired time, cool the reaction to room temperature and expose it to air to quench the polymerization. Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Purification: Filter the precipitated polymer, wash with methanol, and dry under vacuum to a constant weight. The molecular weight and polydispersity can be determined by gel permeation chromatography (GPC).
Logical Workflow Diagram:
References
Troubleshooting & Optimization
How to prevent oxidation of chromous acetate during synthesis
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully synthesizing chromous (II) acetate, with a primary focus on preventing its oxidation.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and handling of air-sensitive chromous acetate.
Q1: My final product is a greenish, gray, or brown color instead of the expected brick-red. What went wrong?
A: Your product has likely oxidized. The brick-red color is characteristic of the dimeric chromium(II) acetate hydrate, [Cr₂(CH₃CO₂)₄(H₂O)₂].[1][2][3] When Cr(II) is oxidized to the more stable Cr(III) state by atmospheric oxygen, the color changes to a dull gray-green or brown.[3] This indicates that air was introduced at some stage during the reaction, workup, or drying process.
Q2: The reaction solution turned green but never reached a stable, sky-blue color before precipitation. What is the issue?
A: This indicates an incomplete reduction of Cr(III) to Cr(II). The distinct color changes are critical indicators of the chromium oxidation state: orange or yellow for Cr(VI), green for Cr(III), and a vibrant sky-blue for the target Cr(II) ion.[1][2][4] An incomplete reduction can be caused by:
-
Insufficient Reducing Agent: Ensure an adequate amount of the reducing agent (e.g., mossy zinc) is present.
-
Insufficient Time: Allow the reaction to proceed for the recommended time (typically 15-20 minutes after the initial vigorous reaction) until the blue color is stable.[1]
Q3: I observed a beautiful red precipitate, but the color faded during filtration and washing. How can this be prevented?
A: This is a classic sign of oxidation during the workup phase when the product is most vulnerable. To prevent this:
-
Minimize Air Exposure: Do not suck large volumes of air through the filter cake. Break the vacuum immediately after the solvent has passed through the frit.[1][4]
-
Use Deoxygenated Solvents: The water, ethanol, and ether used for washing must be deoxygenated. This can be achieved by vigorously shaking the solvent with a drop of ether to remove dissolved air or by bubbling an inert gas through it.[1]
-
Work Quickly: Perform the filtration and washing steps as efficiently as possible to minimize the time the moist, air-sensitive product is exposed to the atmosphere.
Q4: My yields are consistently low, even when the color looks correct. What are the potential hidden sources of oxidation?
A: Low yields, even with good product color, can be due to subtle oxidation where a portion of the Cr(II) is oxidized in solution before it can precipitate.[5] Key areas to check are:
-
Dissolved Oxygen in Solvents: All aqueous solutions, especially the sodium acetate solution, must be thoroughly deoxygenated before use.[5][6] The "freeze-pump-thaw" method is highly effective for degassing solvents.[6]
-
Improperly Purged Apparatus: Ensure the reaction vessel and receiving flask are completely purged of air by flushing with an inert gas (like the hydrogen generated in situ or from a cylinder) before starting the reaction.[7][8]
-
Leaks in the System: Even small leaks in the apparatus can introduce enough oxygen to affect the yield. Ensure all joints and connections are secure.
Frequently Asked Questions (FAQs)
Q1: What is the single most critical factor in preventing the oxidation of this compound?
A: The rigorous exclusion of oxygen by maintaining a strict inert atmosphere throughout the entire synthesis, from reagent preparation to the final drying and storage of the product, is the most critical factor.[2][7][9] The Cr(II) ion is readily oxidized (E° = +0.41 V for Cr²⁺ → Cr³⁺ + e⁻), making it highly reactive with atmospheric oxygen.[1][2]
Q2: What is the best way to create and maintain an inert atmosphere?
A: For handling highly air-sensitive compounds like this compound, using a Schlenk line or a glove box is standard practice.[8][9][10]
-
Schlenk Line: A dual-manifold system connected to a vacuum pump and a source of inert gas (nitrogen or argon). It allows for the evacuation of air from glassware and its replacement with an inert atmosphere.[9][10]
-
Glove Box: A sealed container with a recirculating, purified inert atmosphere, allowing for direct manipulation of reagents without exposure to air.[7][10] In the context of this specific synthesis, the reaction between zinc and hydrochloric acid conveniently generates hydrogen gas, which provides an effective in-situ inert atmosphere and a positive pressure to transfer solutions without introducing air.[1][2]
Q3: Is Nitrogen or Argon a better choice for the inert gas?
A: Both are commonly used. Argon is chemically inert and denser than air, making it excellent for creating a protective blanket over a reaction.[7] Nitrogen is less expensive but can, in rare cases, react with certain organometallic compounds. For this compound synthesis, both are generally acceptable, with nitrogen being the more common choice due to cost.[9]
Q4: How should the final this compound product be properly stored?
A: The product must be stored in a tightly sealed vial under an inert atmosphere to prevent gradual oxidation.[2] Even as a dry solid, it is susceptible to oxidation over time if exposed to air.[1][2] Storing the vial inside a desiccator or a glove box provides an additional layer of protection.
Data Summary: Key Parameters for Preventing Oxidation
| Parameter | Objective | Recommended Procedure | Rationale |
| Atmosphere | Exclude O₂ from the entire system. | Use a Schlenk line, glove box, or the in-situ H₂ generation method to maintain a positive pressure of inert gas.[2][8][10] | Cr(II) is rapidly and irreversibly oxidized to Cr(III) by atmospheric oxygen.[1][2] |
| Solvents & Reagents | Remove all dissolved O₂. | Deoxygenate all aqueous solutions (e.g., sodium acetate) and washing solvents (water, ethanol, ether) via inert gas bubbling, freeze-pump-thaw, or shaking with ether.[1][6] | Dissolved oxygen in solvents is a primary cause of product oxidation and reduced yield.[5] |
| Reagent Transfer | Transfer Cr(II) solution without introducing air. | Use the positive pressure from H₂ evolution to push the blue Cr(II) solution through tubing into the sodium acetate solution.[1][2][3] | This technique prevents backflow of air into the highly sensitive Cr(II) solution. |
| Filtration | Isolate the solid product with minimal air contact. | Use a Büchner or fritted glass funnel. Break the vacuum as soon as the liquid has passed through. Avoid sucking air through the wet product.[1][4] | The moist precipitate is highly susceptible to oxidation.[4] |
| Washing | Remove impurities without oxidizing the product. | Use small portions of ice-cold, deoxygenated water, followed by deoxygenated ethanol and ether.[1] | Cold, deoxygenated solvents minimize both product solubility and the rate of oxidation. |
| Drying & Storage | Remove residual solvent and store anaerobically. | After a final ether wash, pass air through the sample for only ~30 seconds, then spread on filter paper for rapid evaporation. Store immediately in a sealed vial under inert gas.[1][4] | The anhydrous compound is also highly air-sensitive and must be protected for long-term stability.[11] |
Experimental Protocol: Synthesis of this compound Dihydrate
This protocol is adapted from established methods for the synthesis of high-purity, brick-red this compound.[1][2]
1. Reagent and Apparatus Preparation:
-
Deoxygenate Water: Prepare ~50 mL of deionized water. Deoxygenate it by bubbling nitrogen or argon through it for 15-20 minutes or by boiling it gently and allowing it to cool under an inert atmosphere.
-
Prepare Sodium Acetate Solution: In a 50 mL beaker, dissolve 4.5 g of sodium acetate trihydrate in 4 mL of the deoxygenated water. Gentle heating may be required. Ensure this solution is cooled to room temperature and kept under an inert gas blanket.
-
Prepare Wash Solvents: Prepare separate, stoppered test tubes containing 10 mL of deoxygenated ice-cold water, 5 mL of deoxygenated ethanol, and 5 mL of ether.
-
Setup Apparatus: Assemble a side-arm test tube with a stopper fitted with glass tubing bent for solution transfer. The side-arm should be connected via Tygon tubing to an oil bubbler to monitor gas flow.
2. Reduction of Chromium:
-
In the side-arm test tube, combine 1.0 g of potassium dichromate (K₂Cr₂O₇) and 5.0 g of mossy zinc.
-
IN A FUME HOOD , set the test tube at a slight angle and carefully add 10 mL of 12 M hydrochloric acid (HCl) dropwise. The reaction will be vigorous, producing hydrogen gas. Do not allow the foam to reach the side-arm.
-
Allow the reaction to proceed for 15-20 minutes. Observe the color change from orange (Cr(VI)) → green (Cr(III)) → sky-blue (Cr(II)). The reaction is complete when the solution is a stable sky-blue.
3. Precipitation of this compound:
-
Once the solution is blue, add another 10-15 drops of HCl and immediately insert the stopper with the transfer tube into the test tube.
-
Place the beaker containing the sodium acetate solution under the outlet of the transfer tube.
-
Pinch the Tygon tubing on the side-arm. The positive pressure from the evolving hydrogen gas will force the blue Cr(II) solution into the sodium acetate solution.
-
A voluminous, bright brick-red precipitate of Cr₂(CH₃CO₂)₄(H₂O)₂ will form instantly.
4. Isolation and Drying:
-
Cool the beaker containing the precipitate in an ice bath for several minutes.
-
Set up a 30 mL medium-frit glass filter or a Büchner funnel for vacuum filtration.
-
Quickly filter the cold suspension. Crucially, do not pull air through the solid for an extended period.
-
Break the vacuum as soon as the liquid is gone. Add 3 mL of ice-cold deoxygenated water to wash the solid, and reapply the vacuum just long enough to pull the water through. Repeat this wash twice more.
-
Wash the precipitate with one 5 mL portion of deoxygenated ethanol, followed by one 5 mL portion of ether, breaking the vacuum after each wash.
-
After the final ether wash, pull air through the sample for no more than 30 seconds.
-
Immediately break the vacuum, collect the red solid, and spread it on a watch glass or filter paper to allow the residual ether to evaporate quickly.
-
Transfer the dry, brick-red powder to a pre-weighed, airtight vial for storage under an inert atmosphere.
Workflow Visualization
Caption: Workflow for preventing oxidation during this compound synthesis.
References
- 1. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 2. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 3. Synthesis of chromium(ii)acetate hydrate | PPT [slideshare.net]
- 4. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 5. Gram-scale Synthesis of Quadruply Bonded Chromium (II) Acetate with Axial Ligands by Ligand Vapor Diffusion [e-asct.org]
- 6. benchchem.com [benchchem.com]
- 7. molan.wdfiles.com [molan.wdfiles.com]
- 8. Air-free technique - Wikipedia [en.wikipedia.org]
- 9. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 10. ossila.com [ossila.com]
- 11. Chromium(II) acetate - Wikipedia [en.wikipedia.org]
Troubleshooting low yield in chromous acetate preparation
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the preparation of chromous acetate, with a primary focus on addressing issues of low yield.
Troubleshooting Guides & FAQs
Issue 1: The reaction mixture does not turn a distinct blue color.
Q: My reaction mixture remains green or has a greenish-blue tint after the reduction step. What does this indicate and how can I fix it?
A: A persistent green color indicates an incomplete reduction of the chromium(III) intermediate to the desired chromium(II) state. The final solution should be a clear, sky-blue color, similar to that of a copper sulfate solution.[1]
-
Troubleshooting Steps:
-
Ensure sufficient reducing agent: An excess of the reducing agent, typically zinc, is necessary to drive the reaction to completion. Ensure the zinc is fresh and unoxidized.
-
Acid Concentration: The reduction is most effective in a concentrated hydrochloric acid solution. Dilute acid may not be sufficient.
-
Reaction Time: Allow for an adequate reaction time, which can be up to 15-20 minutes, for the full color change to occur.[2]
-
Visual Confirmation: Do not proceed to the next step until the pure blue color is achieved. If uncertain, consult with a senior lab member or your instructor.[2]
-
Issue 2: The final product is not the characteristic brick-red color.
Q: My final product is brown, greenish, or another off-color instead of the expected brick-red. What went wrong?
A: The brick-red color is characteristic of the dimeric this compound hydrate, Cr₂(CH₃CO₂)₄(H₂O)₂.[2] An off-color product strongly suggests oxidation of the highly air-sensitive chromium(II) ion to chromium(III).
-
Troubleshooting Steps:
-
Maintain an Inert Atmosphere: The synthesis, especially the transfer of the blue Cr(II) solution and the filtration of the final product, must be conducted under an inert atmosphere (e.g., nitrogen, argon, or carbon dioxide) to prevent air oxidation. Even a small amount of air can cause discoloration.
-
Deoxygenated Solvents: Use freshly boiled and cooled water or solvents purged with an inert gas for all solutions and washes to minimize dissolved oxygen.[2]
-
Rapid Filtration and Drying: Minimize the time the product is exposed to the atmosphere during filtration and washing.[1] Dry the product in a vacuum desiccator.
-
Issue 3: The yield of this compound is significantly lower than expected.
Q: I have followed the protocol, but my final yield is very low. What are the common causes for this?
A: Low yields can result from several factors throughout the synthesis process. A systematic evaluation of each step is necessary to identify the source of product loss.
-
Potential Causes & Solutions:
-
Incomplete Reduction: As mentioned in Issue 1, ensure the complete conversion to Cr(II) before proceeding. Any remaining Cr(III) will not precipitate as the desired product.
-
Premature Precipitation: If the sodium acetate solution is added too quickly or is not at the correct temperature, it can lead to the formation of fine particles that are difficult to filter, resulting in product loss.
-
Oxidation: Oxidation of Cr(II) back to Cr(III) is a major cause of low yield.[2] Cr(III) acetate is more soluble and will be lost in the filtrate. Rigorously maintain an inert atmosphere.
-
Transfer Losses: The transfer of the blue Cr(II) solution is a critical step. Ensure a smooth and complete transfer without introducing air. Breaking the transfer tube tip can ruin the experiment.[2]
-
Washing Procedure: While washing is necessary to remove impurities, excessive washing, especially with solvents in which the product has some solubility, can lead to yield loss. Use ice-cold, deoxygenated water for washes.[2]
-
Low Solubility of Reactants: In some methods, the low solubility of anhydrous chromium(II) acetate in solvents can be a limiting factor, leading to yields around 10%.[3][4]
-
Experimental Protocols
Key Experimental Protocol: Synthesis of this compound Hydrate
This protocol is a generalized procedure based on common laboratory preparations.[2]
-
Preparation of the Cr(II) Solution:
-
In a side-arm test tube or flask equipped for an inert atmosphere, combine the chromium starting material (e.g., 1.0 g of potassium dichromate) and mossy zinc (e.g., 5.0 g).[2]
-
Slowly add concentrated hydrochloric acid (e.g., 10 mL) dropwise. The reaction will evolve hydrogen gas.[2]
-
Maintain the reaction under a gentle inert gas flow and continue until the solution turns from orange to green, and finally to a pure sky-blue. This may take 15-20 minutes.[2]
-
-
Precipitation of this compound:
-
Prepare a saturated solution of sodium acetate (e.g., 4.5 g of sodium acetate trihydrate in 4 mL of deionized water).[2] Ensure this solution is at room temperature.
-
Under positive pressure of the inert gas, transfer the blue Cr(II) solution via a tube into the sodium acetate solution. A deep red precipitate of this compound should form immediately.[2]
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
-
Isolation and Washing of the Product:
-
Set up a filtration apparatus (e.g., a fritted glass filter) that can be maintained under an inert atmosphere.
-
Quickly filter the red precipitate.
-
Wash the product with small portions of ice-cold, deoxygenated water, followed by ethanol, and then ether to facilitate drying.[2] Avoid pulling air through the product during washing.[1]
-
After the final wash, pass inert gas through the sample for a short period to remove excess ether.[2]
-
-
Drying and Storage:
-
Transfer the product to a watch glass or filter paper and allow the remaining ether to evaporate in a fume hood.
-
For long-term stability, store the product in a sealed vial under an inert atmosphere, as it is readily oxidized in air.[2]
-
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Reducing Agent | Mossy Zinc (in excess) | Ensures complete reduction of Cr(III) to Cr(II). |
| Acid | Concentrated Hydrochloric Acid | Provides the necessary acidic medium for the reduction. |
| Atmosphere | Inert (N₂, Ar, or CO₂) | Prevents oxidation of the highly air-sensitive Cr(II) ion. |
| Precipitating Agent | Saturated Sodium Acetate Solution | Provides the acetate ions for the formation of the product. |
| Washing Solvents | Deoxygenated H₂O, Ethanol, Ether | Removes impurities while minimizing product loss and oxidation.[2] |
| Drying Method | Air-drying followed by vacuum desiccation | Removes residual solvents without promoting oxidation. |
Visualizations
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
Caption: Reaction pathway for this compound synthesis and side reaction.
References
- 1. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 2. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 3. Gram-scale Synthesis of Quadruply Bonded Chromium (II) Acetate with Axial Ligands by Ligand Vapor Diffusion [e-asct.org]
- 4. Fast Synthesis of Ligand-Coordinated Chromium (II) Acetate with Quadruple Bonds by Seed-Mediated Growth [e-asct.org]
Common side reactions in the synthesis of chromous acetate
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of chromous acetate, a compound known for its sensitivity and beautiful brick-red crystals.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to ensure a successful synthesis of this compound?
A1: The most critical factor is the rigorous exclusion of air (oxygen).[1][2][3] The chromium(II) ion is highly susceptible to oxidation to the more stable chromium(III) state, which will result in a discolored product and lower yield.[1][2][3] Maintaining an inert atmosphere, for example by using carbon dioxide or another inert gas, throughout the reaction and filtration process is paramount.
Q2: What are the expected color changes during the reduction of the chromium starting material?
A2: When starting from a chromium(VI) source like potassium dichromate, the solution will initially be orange. Upon reduction, it will turn green as chromium(III) is formed, and finally a characteristic sky blue, indicating the presence of the desired chromium(II) ion.[1][2][4]
Q3: My final product is a grayish-green or bluish-green powder instead of brick-red. What happened?
A3: A green or gray-green color indicates the presence of chromium(III) species, which are the result of oxidation of the desired this compound.[5][6] This is the most common side reaction and typically occurs due to exposure to air during the synthesis, filtration, or drying process.[1][2]
Q4: The yield of my this compound is very low. What are the potential causes?
A4: Low yields can stem from several issues:
-
Incomplete reduction: If the reduction of the chromium(III) precursor to chromium(II) is not complete, the subsequent precipitation will be less efficient.[7]
-
Oxidation: As mentioned, oxidation of the chromium(II) intermediate or the final product will reduce the yield of the desired compound.[2][8]
-
Inefficient precipitation: Problems with the precipitation and washing of the product can lead to loss of material.[7]
-
Excess water: The presence of too much water can negatively affect the crystallization of the final product.[7]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| The solution does not turn completely blue during the reduction step. | Incomplete reduction of Cr(III) to Cr(II). | Ensure a sufficient amount of reducing agent (e.g., zinc) is used. Allow for adequate reaction time and ensure the reaction conditions (e.g., acid concentration) are optimal. |
| The final product is a greenish or brownish color instead of brick-red. | Oxidation of Cr(II) to Cr(III). | Maintain a strictly inert atmosphere throughout the entire procedure, including filtration and washing.[1][2] Use deoxygenated water for all solutions and washes.[2] |
| The product precipitates as a fine powder that is difficult to filter. | Suboptimal precipitation conditions. | Ensure the sodium acetate solution is saturated and at the correct temperature before adding the chromium(II) solution.[1] |
| The yield is consistently low despite a good color of the final product. | Loss of product during washing. | Wash the product with deoxygenated, cold water and a minimal amount of organic solvent (e.g., ethanol, ether) to minimize dissolution.[1] |
Experimental Protocol: Synthesis of this compound Hydrate
This protocol is a synthesis of methodologies described in the literature.[1][2]
Materials:
-
Potassium dichromate (K₂Cr₂O₇)
-
Mossy zinc
-
Concentrated hydrochloric acid (HCl)
-
Sodium acetate trihydrate (NaC₂H₃O₂·3H₂O)
-
Deionized water
-
Ethanol
-
Diethyl ether
-
Inert gas source (e.g., CO₂ or N₂)
Procedure:
-
Preparation of the Reducing Environment: In a side-arm flask, combine 1.0 g of potassium dichromate and 5.0 g of mossy zinc.[1][2]
-
Reduction of Chromium: In a fume hood, carefully add 10 mL of concentrated hydrochloric acid dropwise to the flask. The reaction will produce hydrogen gas.[1][2] Allow the reaction to proceed until the solution turns from orange to green and finally to a clear sky blue. This may take 15-20 minutes.[1]
-
Preparation of the Acetate Solution: In a separate beaker, dissolve 4.5 g of sodium acetate trihydrate in 4 mL of deionized water, gently heating if necessary.[1] Ensure this solution is cooled to room temperature before use.
-
Precipitation of this compound: Under a stream of inert gas, filter the blue chromium(II) chloride solution into the sodium acetate solution. A brick-red precipitate of this compound hydrate will form immediately.
-
Washing and Drying: Wash the precipitate with small portions of ice-cold, deoxygenated water, followed by ethanol, and finally diethyl ether.[1] Dry the product under a stream of inert gas or in a vacuum desiccator.
Visualizations
Main Reaction and Side Reaction Pathway
Caption: Main synthesis pathway and the primary side reaction.
Troubleshooting Workflow
Caption: A troubleshooting workflow for this compound synthesis.
References
- 1. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 2. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 3. Synthesis of Chromium(II) Acetate Hydrate | Study Guide - Edubirdie [edubirdie.com]
- 4. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 5. Synthesis of chromium(ii)acetate hydrate | PPT [slideshare.net]
- 6. Chromium(III) acetate | C6H9CrO6 | CID 14012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Gram-scale Synthesis of Quadruply Bonded Chromium (II) Acetate with Axial Ligands by Ligand Vapor Diffusion [e-asct.org]
Optimizing reaction conditions for chromous acetate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of chromous acetate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions to get your experiment back on track.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Red Precipitate | Incomplete reduction of Cr(VI) to Cr(II): The solution may not have turned to a distinct sky-blue color, indicating residual green Cr(III) or orange Cr(VI).[1][2][3] | - Ensure sufficient reducing agent (e.g., mossy zinc) is present.[4][5] - Allow for adequate reaction time for the color changes to complete.[1] - Confirm the concentration and dropwise addition of the acid (e.g., HCl) to maintain a steady reaction.[5] |
| Oxidation of Cr(II) by air: Chromous ion (Cr²⁺) is highly susceptible to air oxidation, which is indicated by a color change from blue to green.[2][4] | - Maintain an inert atmosphere (e.g., nitrogen or carbon dioxide) throughout the reduction and precipitation steps.[6] - Use deoxygenated water for all solutions.[6] - Avoid excessive suction of air through the product during filtration.[4][5] | |
| Inefficient precipitation: The concentration of sodium acetate may be insufficient, or the temperature may not be optimal for precipitation. | - Ensure the sodium acetate solution is saturated and fully dissolved before use.[4][5] - Cool the reaction mixture in an ice bath after adding the chromous solution to the acetate solution to promote precipitation.[4][5] | |
| Final Product is Not Bright Red | Oxidation of the product: The brick-red this compound can turn greenish or brownish upon exposure to air.[7] | - Minimize the product's exposure to air during washing and drying.[3] - Wash the precipitate with deoxygenated water, followed by ethanol and ether to facilitate rapid drying.[4][5] - Dry the product under a stream of inert gas or in a desiccator. |
| Impurities from starting materials: The presence of unreacted starting materials or byproducts can affect the color and purity of the final product. | - Use high-purity reagents.[1] - Ensure the complete reduction of Cr(VI) to Cr(II) by observing the characteristic color changes.[2][3] | |
| Difficulty in Isolating a Crystalline Product | Excess water present: The presence of too much water can hinder the crystallization of this compound.[1] | - For the synthesis of anhydrous this compound, use glacial acetic acid and acetic anhydride.[8] - During the workup of the hydrated form, ensure efficient removal of water with solvent washes.[4] |
| Overheating during drying: Excessive heat can lead to decomposition of the product. | - Air-dry the product after the final ether wash, or use a gentle stream of inert gas.[3][4] Avoid oven-drying. |
Frequently Asked Questions (FAQs)
Q1: What are the critical signs of a successful reduction from Cr(VI) to Cr(II)?
A1: The primary indicator of a successful reduction is a series of distinct color changes in the reaction mixture. The solution will initially be orange or red-orange due to the presence of Cr(VI) (from potassium dichromate). As the reduction proceeds, it will turn green, indicating the formation of Cr(III). The final and critical color change is to a clear, sky-blue, which signifies the presence of the desired Cr(II) ion.[2][3] The absence of any green tint is crucial before proceeding to the precipitation step.
Q2: How can I minimize the oxidation of the highly sensitive chromous ion?
A2: Protecting the chromous ion from atmospheric oxygen is the most critical aspect of this synthesis.[2][4] This can be achieved by:
-
Using an Inert Atmosphere: Performing the reaction and filtration under a blanket of an inert gas like nitrogen or carbon dioxide is highly effective.[6]
-
Deoxygenating Solvents: All water and other solvents used should be deoxygenated by boiling and then cooling under an inert atmosphere, or by bubbling an inert gas through them.[6]
-
Minimizing Headspace: Use appropriately sized glassware to minimize the volume of air in contact with the solution.
-
Rapid Workup: Once the blue chromous solution is formed, proceed to the precipitation and filtration steps without delay.
Q3: What is the optimal temperature for the synthesis?
A3: For the typical aqueous synthesis of hydrated this compound, the reduction of Cr(VI) is often performed at or slightly above room temperature, sometimes in a cold water bath to control the exothermic reaction between the zinc and acid. The precipitation of this compound is enhanced by cooling the mixture in an ice bath.[4][5] For certain methods aimed at producing anhydrous this compound, elevated temperatures, such as 80°C, have been found to be optimal.[9]
Q4: Can I use a different starting material instead of potassium dichromate?
A4: Yes, other chromium sources can be used. Chromium(III) chloride hexahydrate is a common alternative starting material.[6] Some procedures also utilize chromium metal powder for the synthesis of the anhydrous form.[8] The choice of starting material will necessitate adjustments to the specific protocol, particularly the reduction step.
Q5: My final product has a greenish tint. Is it usable?
A5: A greenish tint indicates some oxidation of the Cr(II) to Cr(III) has occurred. While the product is not pure this compound, it may still be suitable for some applications where a small amount of Cr(III) impurity is tolerable. For applications requiring high-purity this compound, a product with any green discoloration should be discarded and the synthesis repeated with more stringent exclusion of air.[7]
Experimental Protocols
Protocol 1: Synthesis of Hydrated this compound [Cr₂(CH₃COO)₄(H₂O)₂]
This protocol is a synthesis of common procedures for the preparation of hydrated this compound.[2][4][5]
Materials:
-
Potassium dichromate (K₂Cr₂O₇)
-
Mossy zinc (Zn)
-
Concentrated hydrochloric acid (HCl)
-
Sodium acetate trihydrate (NaCH₃COO·3H₂O)
-
Ethanol
-
Diethyl ether
-
Deionized water (deoxygenated)
Procedure:
-
Preparation of Reducing Agent and Starting Material: In a side-arm flask, combine 1.0 g of potassium dichromate and 5.0 g of mossy zinc.
-
Preparation of Acetate Solution: In a separate beaker, dissolve 4.5 g of sodium acetate trihydrate in 4 mL of deoxygenated water. Gentle heating may be required to achieve complete dissolution. Allow the solution to cool to room temperature.
-
Reduction of Chromium: In a fume hood, carefully add 10 mL of concentrated HCl dropwise to the side-arm flask containing the potassium dichromate and zinc. The reaction will produce hydrogen gas. The solution color will transition from orange to green and finally to a distinct sky blue. This may take 15-20 minutes.
-
Precipitation: Once the solution is a stable blue, transfer the blue chromous chloride solution into the sodium acetate solution using the pressure from the generated hydrogen gas to force the liquid through a transfer tube. A deep red precipitate of this compound should form immediately.
-
Isolation and Washing: Cool the beaker containing the red precipitate in an ice bath for several minutes. Collect the precipitate by vacuum filtration. It is crucial to minimize air being drawn through the product. Wash the precipitate sequentially with small portions of ice-cold deoxygenated water, followed by ethanol, and finally diethyl ether.
-
Drying: After the final ether wash, allow air to pass through the filter for about 30 seconds to aid in drying. Then, spread the product on a filter paper to allow the remaining ether to evaporate.
Quantitative Data Summary
| Parameter | Protocol 1 (Hydrated) | Anhydrous Method Example |
| Chromium Source | 1.0 g K₂Cr₂O₇ | Chromium Metal Powder |
| Reducing Agent | 5.0 g Mossy Zinc | Not Applicable (Direct reaction) |
| Acetate Source | 4.5 g Sodium Acetate Trihydrate | Acetic Acid / Acetic Anhydride |
| Acid | 10 mL conc. HCl | Hydrobromic or Hydrochloric Acid |
| Reaction Temperature | Room Temperature / Ice Bath | 80°C (in some optimized methods)[9] |
| Reaction Time | ~20 minutes for reduction | 10 hours (in some optimized methods)[9] |
| Typical Yield | 77-87% (under optimal conditions) | ~10% (solution-based), ~100% (vapor diffusion)[10][11] |
Visualizing the Workflow and Troubleshooting
Experimental Workflow for Hydrated this compound Synthesis
Caption: Workflow for the synthesis of hydrated this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Chromium(II) Acetate Hydrate | Study Guide - Edubirdie [edubirdie.com]
- 3. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 4. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 5. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 6. Preparation of Chromium(II) and Copper(II) Acetate [erowid.org]
- 7. Chromium(II)_acetate [chemeurope.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Gram-scale Synthesis of Quadruply Bonded Chromium (II) Acetate with Axial Ligands by Ligand Vapor Diffusion [e-asct.org]
- 11. e-asct.org [e-asct.org]
Identifying and removing impurities from chromous acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. Below are resources for identifying and removing common impurities from chromous acetate, ensuring the quality and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My this compound is a grayish-green or brown powder instead of the expected bright red. What is the problem?
A1: A color other than bright red indicates the presence of impurities, primarily the oxidation of the desired red chromous (Cr(II)) acetate to the grayish-green chromic (Cr(III)) acetate.[1] This oxidation occurs readily upon exposure to air.[2] The brown color can indicate the anhydrous form, which is also highly sensitive to oxygen.[2] To obtain the pure, bright red product, it is crucial to maintain a strictly inert atmosphere (e.g., nitrogen or argon) throughout the synthesis, filtration, and drying processes.
Q2: What are the most common impurities in synthesized this compound?
A2: The most prevalent impurity is chromic (Cr(III)) acetate, formed by the oxidation of this compound.[1] Other potential impurities originate from the synthesis process and can include unreacted starting materials such as zinc and sodium acetate, or byproducts like zinc chloride and sodium chloride.[1]
Q3: How can I minimize the oxidation of my product during synthesis and workup?
A3: To minimize oxidation, all steps of the synthesis and purification should be performed under an inert atmosphere. This includes using deaerated solvents for washing the product. A typical washing procedure involves sequential rinses with ice-cold, deaerated water, followed by ethanol and then ether to facilitate drying.[3] It is also critical to avoid sucking air through the sample during filtration.[3]
Q4: Are there any visual cues during the synthesis that can indicate the purity of the final product?
A4: Yes, the color of the reaction solution is a key indicator. During the reduction of a Cr(III) salt with zinc, the solution will typically change from green (Cr(III)) to a clear blue, indicating the formation of the Cr(II) ion. Upon addition of sodium acetate, a bright red precipitate of this compound should form immediately.[2] Any deviation from this color progression may suggest incomplete reduction or the presence of contaminants.
Troubleshooting Guides
Issue 1: Low Yield of this compound
If you are experiencing a lower than expected yield of your final product, consider the following potential causes and solutions:
| Potential Cause | Recommended Solution |
| Incomplete Reduction of Cr(III) | Ensure the complete conversion of the green Cr(III) solution to the blue Cr(II) solution before proceeding. This can be visually monitored. Using a sufficient excess of zinc reductant and allowing for adequate reaction time are critical. |
| Premature Precipitation | If the sodium acetate solution is added before the reduction to Cr(II) is complete, a mixture of products will precipitate, reducing the yield of the desired this compound. |
| Losses During Washing | This compound has some solubility in water. Use ice-cold, deaerated water for washing to minimize dissolution. Minimize the volume of washing solvents used. |
| Oxidation to Soluble Cr(III) Species | Exposure to air during synthesis or workup can oxidize the desired product to more soluble Cr(III) species, which will be lost in the filtrate. Maintain a strict inert atmosphere throughout the process. |
Issue 2: Identifying and Quantifying Cr(III) Impurities
Several analytical techniques can be employed to identify and quantify the presence of chromic (Cr(III)) acetate in your this compound sample.
This technique can be used to qualitatively and quantitatively assess the presence of Cr(III) impurities. Aqueous solutions of Cr(II) and Cr(III) acetates have distinct absorption spectra.[4]
| Species | Typical λmax (nm) |
| Chromous (Cr(II)) Acetate | ~410 and ~568[4] |
| Chromic (Cr(III)) Acetate | ~420 and ~572 (can vary with hydrolysis)[4] |
By preparing a calibration curve with standards of known Cr(III) acetate concentration, the amount of this impurity in a this compound sample can be quantified.
Pure this compound is diamagnetic due to the quadruple bond between the two chromium atoms.[1] In contrast, chromic (Cr(III)) acetate is paramagnetic. Therefore, measuring the magnetic susceptibility of a sample can provide a clear indication of the presence of Cr(III) impurities.
| Compound | Magnetic Property | Expected Magnetic Moment (μeff) |
| Pure this compound | Diamagnetic | ~0 BM |
| Chromic Acetate | Paramagnetic | ~3.7-3.9 BM[5] |
An increase in the measured magnetic moment of a this compound sample above baseline indicates the presence of paramagnetic Cr(III) impurities.
FTIR spectroscopy can be used to identify the functional groups present in the sample and can help distinguish between chromous and chromic acetate. The positions of the carboxylate stretching frequencies are sensitive to the metal's oxidation state.
| Functional Group | Wavenumber (cm⁻¹) | Assignment |
| O-H Stretch (of coordinated H₂O) | ~3341[6] | Indicates the presence of water of hydration. |
| C-H Stretch (of acetate) | ~2900[7] | Aliphatic C-H bonds in the acetate ligand. |
| Asymmetric COO⁻ Stretch | ~1580 - 1610 | Carboxylate group. |
| Symmetric COO⁻ Stretch | ~1420 - 1440 | Carboxylate group. |
| Cr-O Stretch | ~661[7] | Metal-oxygen bond. |
Significant shifts in the carboxylate stretching frequencies or the appearance of additional peaks may indicate the presence of Cr(III) species.
Experimental Protocols
Protocol 1: Quantitative Analysis of Cr(III) Impurity by Redox Titration
This method involves oxidizing any Cr(III) present to Cr(VI), followed by a redox titration to determine the total chromium content. The Cr(II) content can be determined separately, and the Cr(III) content is found by difference. A simplified conceptual workflow is presented below. For a detailed procedure, refer to established analytical chemistry protocols for chromium speciation.[8]
Workflow for Cr(III) Quantification
Caption: Workflow for the quantitative determination of Cr(III) impurities.
Protocol 2: Purification of this compound by Recrystallization
Recrystallization can be used to purify this compound, although it must be performed under strictly anaerobic conditions to prevent oxidation. The choice of solvent is critical. A solvent is needed that will dissolve the this compound at an elevated temperature but in which it has low solubility at room temperature.
General Recrystallization Workflow
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. Chromium(II) acetate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. studylib.net [studylib.net]
- 6. meetrajesh.com [meetrajesh.com]
- 7. researchgate.net [researchgate.net]
- 8. hiranuma.com [hiranuma.com]
Technical Support Center: Chromous Acetate Preparation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with chromous acetate.
Frequently Asked Questions (FAQs)
Q1: What is the expected color of pure this compound?
Pure, hydrated this compound (Cr₂(CH₃CO₂)₄(H₂O)₂) is a vibrant, brick-red solid.[1][2][3] The anhydrous form of this compound is brown.[3]
Q2: My this compound preparation has turned a different color. What does this indicate?
A color change from the expected bright red is a strong indicator of oxidation. The chromium(II) (Cr²⁺) in this compound is highly susceptible to oxidation by atmospheric oxygen, which converts it to chromium(III) (Cr³⁺) species.[2][3][4] This results in a color change to grayish-green or bluish-green.[2][5]
Q3: During the initial reduction step, what color changes should I observe?
When reducing a chromium(VI) salt like potassium dichromate (orange), you should first observe a change to green, indicating the formation of Cr(III), and then to a clear blue, which signifies the successful reduction to Cr(II).[1][6] If starting with a Cr(III) salt (typically green), the solution should turn blue upon reduction.[7]
Q4: Can the anhydrous form of this compound be used interchangeably with the hydrated form?
The anhydrous and hydrated forms have different properties. The anhydrous form is brown and is particularly sensitive to oxygen.[3] The choice between the two depends on the specific requirements of your subsequent reactions. The hydrated form is the more commonly synthesized and handled product in many laboratory settings.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Observation | Probable Cause | Suggested Solution |
| Incorrect Final Product Color | The final product is grayish-green or bluish-green instead of brick-red. | Oxidation of Cr(II) to Cr(III) has occurred.[2] | This is likely due to the introduction of air during the synthesis or washing steps. Ensure all steps are performed under an inert atmosphere (e.g., nitrogen or argon). Use deoxygenated water for all solutions and washes.[6] |
| Incomplete Reduction | The solution does not turn a clear blue color before the addition of sodium acetate. | The reduction of Cr(III) to Cr(II) is incomplete. | Ensure a sufficient excess of the reducing agent (e.g., zinc) is used. Allow for adequate reaction time for the reduction to complete. The persistence of a green color indicates the presence of unreacted Cr(III). |
| Low Yield | The amount of precipitated red this compound is lower than expected. | Premature precipitation or loss of product during transfers. | Ensure the sodium acetate solution is fully dissolved and at room temperature before adding the Cr(II) solution.[1] Be careful during the transfer of the blue Cr(II) solution to avoid exposure to air, which can lead to the formation of soluble Cr(III) species that will not precipitate as the desired product. |
| Product is Brown | The final product is a brown solid. | The product is the anhydrous form of this compound. | This can occur if the hydrated product is heated above 100°C during drying.[3] If the hydrated form is desired, dry the product under vacuum at room temperature. |
Experimental Protocol: Synthesis of this compound Dihydrate
This protocol is a standard method for the preparation of this compound dihydrate, emphasizing the exclusion of air.
Materials:
-
Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)
-
Granulated zinc
-
Concentrated hydrochloric acid (HCl)
-
Sodium acetate trihydrate (NaC₂H₃O₂·3H₂O)
-
Ethanol
-
Diethyl ether
-
Deionized water
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation of Chromium(II) Solution:
-
In a flask equipped for inert atmosphere operation (e.g., a Schlenk flask), dissolve chromium(III) chloride hexahydrate in deionized water.
-
Add granulated zinc to the flask.
-
Carefully add concentrated hydrochloric acid. The solution will turn from green to blue, indicating the reduction of Cr(III) to Cr(II). Maintain a positive pressure of inert gas throughout this process.[7]
-
Allow the reaction to proceed until the solution is a clear blue.
-
-
Preparation of Sodium Acetate Solution:
-
In a separate beaker, dissolve sodium acetate trihydrate in deoxygenated water. Gentle heating may be required to achieve complete dissolution.[1]
-
Ensure this solution is cooled to room temperature and thoroughly deoxygenated by bubbling inert gas through it.
-
-
Precipitation of this compound:
-
Isolation and Washing:
-
Drying:
-
Dry the final product under a vacuum to remove residual ether. Do not heat the product, as this may lead to the formation of the brown anhydrous form.[3]
-
Visual Guides
Caption: Troubleshooting workflow for this compound color change.
Caption: Color changes in the synthesis of this compound.
References
- 1. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 2. Synthesis of chromium(ii)acetate hydrate | PPT [slideshare.net]
- 3. Chromium(II) acetate - Wikipedia [en.wikipedia.org]
- 4. Chromium(II)_acetate [chemeurope.com]
- 5. Chromium(III) acetate | C6H9CrO6 | CID 14012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 7. kibin.com [kibin.com]
Best practices for storing and handling air-sensitive chromous acetate
This guide provides best practices, troubleshooting advice, and frequently asked questions for the storage and handling of air-sensitive chromous (chromium(II)) acetate.
Frequently Asked Questions (FAQs)
Q1: What is chromous acetate and why is it considered air-sensitive?
This compound, specifically chromium(II) acetate hydrate (Cr₂(CH₃CO₂)₄(H₂O)₂), is a coordination complex known for its vibrant red color and its dimeric structure containing a quadruple bond between the two chromium atoms.[1][2] The chromium centers are in the +2 oxidation state, which is readily oxidized to the more stable +3 state in the presence of oxygen.[2] This sensitivity to air (oxidation) is a critical factor that necessitates special handling and storage procedures to maintain the compound's integrity.[2] Accidental introduction of even a small amount of air can be indicated by the discoloration of the bright red product.
Q2: What are the primary safety concerns when working with this compound?
While specific toxicity data for chromous (Cr(II)) acetate is limited, compounds of chromium(III), the common oxidation product, are known irritants.[3] Users should take the following precautions:
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[4]
-
Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhaling dust.[4]
-
Skin Contact: Avoid skin contact. If contact occurs, wash the affected area immediately with soap and water.[3][4]
-
Incompatibility: this compound is incompatible with oxidizing agents.[5]
Q3: How can I tell if my this compound has degraded?
The most apparent sign of degradation is a color change. Pure, unoxidized this compound is a distinct brick-red solid.[2] If the compound has been exposed to air, it will oxidize to chromium(III) species, resulting in a color change to green or blue-green.[6]
Q4: Can I handle this compound on the open bench?
No, this is strongly discouraged. Due to its high sensitivity to atmospheric oxygen, all manipulations of this compound should be performed under an inert atmosphere, such as in a glovebox or by using Schlenk line techniques.[7] Exposure to air will rapidly lead to oxidation and decomposition of the compound.
Storage and Handling Best Practices
Proper storage is critical to preserving the quality of this compound. The primary goal is to rigorously exclude oxygen and moisture.
Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of Cr(II) to Cr(III). |
| Container | Tightly sealed, airtight containers (e.g., Schlenk flask, sealed amber vial).[8][9] | Prevents ingress of air and moisture. |
| Temperature | Cool, dry place.[9] | Minimizes degradation and potential pressure buildup.[5] |
| Light | Dark (amber vials or stored in the dark).[9] | Protects against potential light-induced degradation. |
| Glovebox Storage | O₂ and H₂O levels <1 ppm.[7] | Provides the most secure environment for long-term storage.[8] |
Troubleshooting Guide
Problem 1: My freshly synthesized this compound is green, not red.
-
Possible Cause 1: Incomplete Reduction. The reduction of the chromium starting material (e.g., Cr(III) or Cr(VI)) to Cr(II) was not complete. A green color is characteristic of Cr(III) ions in solution.[6]
-
Solution: Ensure the reducing agent (e.g., zinc metal) is in sufficient excess and that the reaction conditions, such as acid concentration, are correct to drive the reduction to completion. The solution should turn a pure, light blue color before precipitation.
-
-
Possible Cause 2: Air Leak During Synthesis/Workup. Oxygen was introduced during the reaction or filtration process, oxidizing the newly formed Cr(II) species.
-
Solution: Carefully check all connections in your apparatus for leaks. Ensure a constant positive pressure of inert gas (like nitrogen, argon, or hydrogen as generated in some syntheses) is maintained throughout the entire process, from reduction to filtration and drying.
-
Problem 2: My stored red this compound has turned green/brown.
-
Possible Cause: Improper Storage. The storage container is not airtight, allowing oxygen and moisture to slowly degrade the sample.
-
Solution: Discard the degraded compound. Review your storage protocol. Use Schlenk flasks with well-greased stopcocks or high-quality sealed vials. For long-term storage, a glovebox is highly recommended.[8] Ensure containers are properly sealed after every use.
-
Problem 3: Low yield during synthesis.
-
Possible Cause 1: Inefficient Precipitation. The conditions for precipitating the this compound from the Cr(II) solution were not optimal.
-
Solution: Ensure the sodium acetate solution is sufficiently concentrated and cold. The transfer of the blue Cr(II) solution should be done quickly and directly into the acetate solution to induce immediate precipitation of the red product.
-
-
Possible Cause 2: Loss During Washing. Over-washing the product or using a wash solution that has not been deoxygenated can lead to product loss and oxidation.
-
Solution: Wash the filtered product with a minimal amount of deoxygenated water, followed by deoxygenated ethanol and ether to facilitate drying without promoting oxidation.[1]
-
Visual Guides and Protocols
Logical Workflow: Troubleshooting Product Discoloration
Caption: A flowchart for diagnosing the cause of this compound discoloration.
Experimental Workflow: Handling with a Schlenk Line
Caption: A typical workflow for handling solid this compound using a Schlenk line.
Key Experimental Protocol
Protocol: Transfer of this compound Solution via Cannula
This protocol outlines the transfer of a solution of this compound from one Schlenk flask to another under an inert atmosphere, a common requirement for setting up a reaction.
Materials:
-
Two oven-dried Schlenk flasks with septa
-
Double-tipped needle (cannula)
-
Schlenk line with dual vacuum/inert gas manifold
-
Dry, degassed solvent
-
Syringes and needles (oven-dried)
Methodology:
-
Preparation: Place solid this compound into the primary Schlenk flask ("Flask A") following the solid handling workflow described above.
-
Solvent Addition: Add the required volume of dry, degassed solvent to Flask A via a dry syringe to dissolve the this compound.
-
Apparatus Setup: Attach both Flask A and the receiving flask ("Flask B") to the Schlenk line. Ensure both are under a positive pressure of inert gas (e.g., argon).
-
Cannula Purge: Insert one end of the cannula through the septum of Flask A, ensuring the needle tip is above the liquid level. Insert the other end into a separate empty, purged flask or through a septum connected to an oil bubbler. Allow inert gas to flow through the cannula for several minutes to purge it of air.
-
Initiate Transfer: Lower the cannula tip in Flask A below the surface of the this compound solution. Insert the other end of the cannula through the septum of Flask B.
-
Pressure Differential: Create a slight pressure difference to drive the liquid transfer. This can be achieved by:
-
Slightly restricting the gas outlet of Flask A (e.g., by connecting its sidearm to an oil bubbler).
-
Venting Flask B with an exit needle through its septum to lower its internal pressure.
-
-
Completion: Once the transfer is complete, raise the cannula above the liquid level in Flask A and then remove it first from Flask B, then from Flask A, to prevent any solution from being drawn back.
-
Final Purge: Ensure both flasks are sealed and under a positive pressure of inert gas.
References
- 1. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 2. Synthesis of Chromium(II) Acetate Hydrate | Study Guide - Edubirdie [edubirdie.com]
- 3. nj.gov [nj.gov]
- 4. benchchem.com [benchchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ossila.com [ossila.com]
- 9. csuohio.edu [csuohio.edu]
Technical Support Center: Enhancing the Efficiency of Chromous Acetate as a Reducing Agent
Welcome to the technical support center for chromous acetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical advice for improving the efficiency of this compound in reduction reactions.
Frequently Asked Questions (FAQs)
Q1: My reduction reaction with this compound is giving a low yield or is incomplete. What are the common causes?
A1: Low yields in this compound reductions are frequently due to the deactivation of the reagent through oxidation. This compound, particularly its anhydrous form, is highly sensitive to oxygen.[1][2] Other potential causes include:
-
Poor quality of the this compound: If the solid is not a characteristic brick-red color, it may have already been oxidized to chromium(III).
-
Presence of residual oxygen in the reaction setup: Inadequate deoxygenation of solvents and failure to maintain a strict inert atmosphere (e.g., with argon or nitrogen) can lead to rapid decomposition of the reagent.
-
Substrate-related issues: The substrate may be sterically hindered, or the leaving group in dehalogenation reactions may not be sufficiently reactive.
-
Inappropriate solvent choice: The solubility and reactivity of this compound can be influenced by the solvent system.
Q2: How can I visually assess the quality of my this compound?
A2: High-quality, active this compound hydrate is a distinct brick-red solid.[2] Discoloration, such as a greenish or brownish tint, suggests partial or complete oxidation to the less reactive chromium(III) state. For anhydrous this compound, the color is typically brown.[2] Any significant deviation from the expected color is an indicator of decomposition, and the reagent should be repurified or replaced.
Q3: What is the optimal solvent for reactions involving this compound?
A3: The choice of solvent can significantly impact the efficiency of this compound reductions. While it has poor solubility in water and methanol, these are common solvents for its use.[2] For specific applications like the dehalogenation of organic compounds, aprotic polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) may be employed to improve the solubility of both the reagent and the organic substrate. The ideal solvent will depend on the specific substrate and reaction conditions. It is often beneficial to consult literature for similar reductions to guide solvent selection.
Q4: Can additives be used to enhance the reactivity of this compound?
A4: Yes, the addition of certain reagents can improve the efficiency of this compound reductions. For instance, the presence of a proton source can be crucial in reactions where the substrate is reduced via a radical mechanism, as the proton source can facilitate the quenching of radical intermediates. Additionally, co-solvents can be used to improve the solubility of the reactants.
Q5: How should I properly store this compound to maintain its activity?
A5: Due to its high sensitivity to air, this compound must be stored under a strict inert atmosphere. It should be kept in a tightly sealed container, preferably in a desiccator or a glovebox, under argon or nitrogen. The hydrated form is moderately more stable than the anhydrous form, but both should be handled with care to prevent oxidation.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental use of this compound as a reducing agent.
| Problem | Potential Cause | Recommended Solution |
| Reaction fails to initiate (no color change, starting material unreacted) | 1. Inactive this compound due to oxidation. | 1a. Visually inspect the this compound for any discoloration. If it is not brick-red, obtain a fresh batch. 1b. Prepare fresh this compound if there is any doubt about its quality. |
| 2. Insufficiently deoxygenated solvent and/or apparatus. | 2. Ensure all solvents are rigorously deoxygenated by sparging with an inert gas (argon or nitrogen) for at least 30 minutes prior to use. Flame-dry all glassware under vacuum and assemble under a positive pressure of inert gas. | |
| Reaction is sluggish or incomplete | 1. Poor solubility of the substrate or reagent. | 1a. Consider a co-solvent system to improve solubility. For example, adding a small amount of a polar aprotic solvent like DMF. 1b. Gently heating the reaction mixture may improve solubility and reaction rate, but should be done with caution to avoid side reactions. |
| 2. Steric hindrance around the reaction center of the substrate. | 2. Increase the reaction time and/or temperature. If the reaction still does not proceed, a more potent reducing agent may be necessary. | |
| 3. Insufficient equivalents of this compound. | 3. Use a larger excess of this compound. Due to its sensitivity, it is common to use a stoichiometric excess to account for any incidental oxidation. | |
| Formation of unexpected byproducts | 1. Radical rearrangement of intermediates. | 1. The reduction of some organic halides proceeds through radical intermediates, which can undergo rearrangement.[3] Consider lowering the reaction temperature to minimize these side reactions. |
| 2. Reaction with residual water or protic impurities. | 2. Ensure all solvents and reagents are anhydrous if the reaction is sensitive to moisture. |
Quantitative Data Summary
| Parameter | Condition | Expected Effect on Reaction Rate | Expected Effect on Yield | Rationale |
| Temperature | Increase | Increase | May increase or decrease | Higher temperature increases kinetic energy, leading to more frequent and energetic collisions. However, it can also promote side reactions or decomposition of the reagent or product. |
| Solvent | Polar Aprotic (e.g., DMF, DMSO) | Generally increases | Generally increases | Improves solubility of both the this compound and many organic substrates, facilitating the reaction. |
| Protic (e.g., Water, Methanol) | Variable | Variable | Can act as a proton source which may be beneficial for some mechanisms, but can also lead to side reactions like hydrolysis. | |
| Atmosphere | Inert (Argon, Nitrogen) | No direct effect on rate | Maximizes yield | Prevents the rapid oxidative degradation of the highly air-sensitive this compound.[1][2] |
| Air | N/A | Drastically reduces | This compound is readily oxidized by atmospheric oxygen to the inactive chromium(III) state. | |
| Additives | Proton Source (e.g., mild acid) | May increase | May increase | Can facilitate the reaction pathway by protonating intermediate species, especially in the reduction of alkyl halides. |
Experimental Protocols
Protocol 1: General Procedure for the Dehalogenation of an Alkyl Halide
This protocol provides a best-practice approach to a small-scale dehalogenation reaction, emphasizing the techniques required for handling the air-sensitive this compound.
Materials:
-
This compound hydrate (brick-red solid)
-
Alkyl halide (substrate)
-
Anhydrous, deoxygenated solvent (e.g., DMF)
-
Anhydrous, deoxygenated water (for workup)
-
Schlenk flask and other appropriate oven-dried glassware
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation of Apparatus: Assemble the Schlenk flask and other glassware. Flame-dry all glassware under vacuum and allow to cool to room temperature under a positive pressure of inert gas.
-
Reagent Addition: In the Schlenk flask, under a positive flow of inert gas, add the this compound hydrate (typically 2-4 equivalents relative to the substrate).
-
Solvent Addition: Add the anhydrous, deoxygenated solvent via cannula or a gas-tight syringe. Stir the resulting suspension.
-
Substrate Addition: Dissolve the alkyl halide in a small amount of the deoxygenated solvent and add it dropwise to the stirred suspension of this compound at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction mixture will typically change color as the red this compound is consumed.
-
Workup: Upon completion, quench the reaction by adding deoxygenated water. Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography or distillation as required.
Visualizations
Electron Transfer Pathway in Alkyl Halide Reduction
The reduction of an alkyl halide (R-X) by this compound is believed to proceed via a single electron transfer (SET) mechanism. The following diagram illustrates this proposed pathway.
References
Technical Support Center: Large-Scale Synthesis of Chromous Acetate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of chromous acetate (Cr₂(CH₃CO₂)₄(H₂O)₂).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the most common challenges encountered during the large-scale synthesis of this compound?
The most significant challenges include achieving a high yield, preventing the oxidation of the highly sensitive chromium(II) ion, and obtaining a product of high purity.[1][2][3] Low yields can often be attributed to the low solubility of anhydrous chromium(II) acetate in solvents and the high sensitivity of the solution to oxygen, which can cause the chromium(II) complexes to oxidize before they can precipitate.[2][3] The synthesis is often considered a test of skill and patience due to the product's susceptibility to air oxidation.[1][4]
Q2: My reaction is resulting in a low yield. What are the potential causes and how can I troubleshoot this?
Low yields can stem from several factors throughout the synthesis process. A systematic approach to troubleshooting is recommended, starting from the initial reduction step.
-
Incomplete Reduction: The reduction of the chromium starting material (e.g., Cr(VI) or Cr(III)) to Cr(II) is a critical step. Ensure the complete conversion by observing the characteristic color changes; for instance, the reduction of orange Cr(VI) will first yield green Cr(III) and finally the desired sky-blue Cr(II).[1][4]
-
Inefficient Precipitation: The precipitation of this compound upon addition of sodium acetate should be rapid. Ensure the sodium acetate solution is saturated and at room temperature before addition.[1][4]
-
Oxidation: The Cr(II) ion is readily oxidized by atmospheric oxygen.[1][4] It is crucial to maintain an inert atmosphere (e.g., using carbon dioxide or argon) throughout the reaction and filtration process. All solvents should be deoxygenated prior to use.
-
Washing and Drying: Improper washing can lead to loss of product. Use ice-cold, deoxygenated water for washing to minimize dissolution.[1][4] Over-drying or drying at high temperatures can lead to decomposition or oxidation.
Q3: The color of my final product is not the characteristic brick-red. What does this indicate?
A deviation from the brick-red color of pure this compound dihydrate typically indicates the presence of impurities, most commonly due to oxidation.[5] A grayish-green color is characteristic of the oxidized chromium(III) species.[5] To prevent this, it is imperative to handle the product under an inert atmosphere and ensure all reagents and solvents are free of dissolved oxygen.[1][4]
Q4: How can I confirm the purity and identity of my synthesized this compound?
Several analytical techniques can be employed for characterization:
-
Visual Inspection: The brick-red color is a primary indicator of the desired product.[5][6]
-
Magnetic Susceptibility: Pure this compound is diamagnetic.[5][6]
-
Spectroscopy: Infrared (IR) spectroscopy can be used to identify the characteristic acetate bridging ligands.[7]
-
Powder X-ray Diffraction (PXRD): This technique can be used to confirm the crystal structure of the product.[2][3]
Q5: Are there alternative synthesis methods that can improve yield and ease of handling?
Yes, a ligand vapor diffusion (LVD) method has been developed for the gram-scale synthesis of this compound and its derivatives.[2][3] This method features a degassing-free process and can achieve nearly 100% yield, making it superior to traditional solution-based methods that often suffer from low yields (~10%) and require stringent anaerobic conditions.[2][3]
Experimental Protocols
Protocol 1: Traditional Aqueous Synthesis of this compound Dihydrate
This protocol is adapted from established methods for the synthesis of this compound.[1][4]
Materials:
| Reagent/Material | Quantity |
| Potassium Dichromate (K₂Cr₂O₇) | 1.0 g |
| Mossy Zinc (Zn) | 5.0 g |
| Concentrated Hydrochloric Acid (HCl) | 10 mL |
| Sodium Acetate Trihydrate (NaCH₃COO·3H₂O) | 4.5 g |
| Deionized Water | ~20 mL |
| Ethanol | 5 mL |
| Diethyl Ether | 5 mL |
Procedure:
-
Preparation of Chromium(II) Solution:
-
In a side-arm test tube, combine 1.0 g of potassium dichromate and 5.0 g of mossy zinc.
-
In a fume hood, carefully add 10 mL of concentrated hydrochloric acid dropwise to the test tube. The reaction will evolve hydrogen gas.
-
Allow the reaction to proceed, observing the color change from orange (Cr(VI)) to green (Cr(III)) and finally to a clear, sky-blue (Cr(II)). This may take 15-20 minutes.
-
-
Preparation of Acetate Solution:
-
In a separate beaker, dissolve 4.5 g of sodium acetate trihydrate in 4 mL of deionized water. Gentle heating may be required to achieve complete dissolution.
-
Ensure this solution is cooled to room temperature before use.
-
-
Precipitation of this compound:
-
Under a continuous stream of inert gas (e.g., CO₂ or Ar) to prevent oxidation, rapidly add the sodium acetate solution to the blue chromium(II) solution.
-
A brick-red precipitate of this compound dihydrate will form immediately.
-
-
Isolation and Washing:
-
Drying and Storage:
-
After the final wash, pass a stream of inert gas through the filter cake for approximately 30 seconds to partially dry the product.
-
Spread the product on a watch glass or filter paper to allow the residual ether to evaporate in an inert atmosphere (e.g., a glovebox or desiccator).
-
Store the final product under an inert atmosphere.
-
Visualizations
Experimental Workflow for Traditional Synthesis
Caption: Workflow for the traditional synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
- 1. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 2. Gram-scale Synthesis of Quadruply Bonded Chromium (II) Acetate with Axial Ligands by Ligand Vapor Diffusion [e-asct.org]
- 3. e-asct.org [e-asct.org]
- 4. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 5. Synthesis of chromium(ii)acetate hydrate | PPT [slideshare.net]
- 6. Chromium(II) acetate - Wikipedia [en.wikipedia.org]
- 7. Characterization of Chromium(III) Acetate in Aqueous Solution | Semantic Scholar [semanticscholar.org]
Effect of starting material purity on chromous acetate synthesis
Technical Support Center: Chromous Acetate Synthesis
This guide provides troubleshooting advice and frequently asked questions regarding the synthesis of this compound, with a specific focus on how the purity of starting materials can impact the experimental outcome. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Why is the purity of the chromium starting material so critical for this synthesis?
The purity of the chromium source, whether it's a Cr(VI) salt like potassium dichromate or a Cr(III) salt like chromium(III) chloride, is paramount. Impurities can lead to incomplete reduction and the introduction of unwanted side products. For a successful synthesis, the chromium must be fully reduced to the Cr(II) state, which is characterized by a distinct color change to a sky-blue solution.[1] The presence of unreduced Cr(VI) or Cr(III) will not only lower the yield but also contaminate the final product.[2]
Q2: My final product has a greenish or grayish tint instead of the characteristic bright red. What is the most likely cause?
A greenish or grayish color is a definitive indicator of oxidation.[3] The desired product, this compound (Cr₂(CH₃CO₂)₄(H₂O)₂), is bright red, but the Cr(II) ion is extremely sensitive to oxygen and is readily oxidized to the more stable green Cr(III) state.[1][4] This is the most common failure mode in this synthesis. Contamination can occur from dissolved oxygen in the solvents or any exposure to air during the reaction, filtration, or washing steps.[5][6][7] Therefore, maintaining a strict inert atmosphere is crucial for success.[4]
Q3: Can impurities in the sodium acetate affect the reaction outcome?
Yes, the purity of the sodium acetate is important. While its primary role is to provide the acetate ligands for precipitation, impurities in the sodium acetate can have several negative effects. Insoluble impurities can contaminate the final product, making purification difficult. Furthermore, acidic or basic impurities could alter the pH of the solution, potentially affecting the stability of the Cr(II) complex and the completeness of the precipitation.
Q4: I'm observing a very slow or incomplete reaction during the reduction step. Could my reducing agent be the issue?
An incomplete reduction is a common source of low yield.[2] If you are using zinc metal, its purity and surface area are important. A layer of zinc oxide on the surface of the metal can passivate it and slow down the reaction. Using high-purity, "mossy" zinc with a large surface area is recommended.[1][4] Additionally, the reduction of Cr(III) to Cr(II) must be complete, indicated by the solution turning a pure blue with no traces of green, before proceeding to the precipitation step.
Q5: My yield is consistently low, even when I take precautions against oxygen. What other purity-related factors should I consider?
If oxygen contamination is ruled out, consider the purity of your solvents and other reagents.
-
Solvent Purity: Using solvents that have not been properly degassed is a common error. Dissolved oxygen in water or other solvents will readily oxidize the Cr(II) intermediate.[5][7]
-
Acid Purity: The hydrochloric acid used to create the acidic environment for the reduction should be free of oxidizing impurities.
-
Washing and Drying: Losses can occur during the washing and drying steps. It is important to use deoxygenated solvents for washing and to dry the product under a vacuum or a stream of inert gas.
Troubleshooting Guide
This table summarizes common issues, their potential causes related to material purity, and recommended solutions.
| Symptom | Potential Cause (Purity-Related) | Recommended Action |
| Low Product Yield | Incomplete reduction of the chromium starting material.[2] | Ensure the Cr(VI) or Cr(III) salt is of high purity. Confirm the complete color change to sky blue before precipitation. |
| Purity of the reducing agent (e.g., oxidized zinc). | Use high-purity, activated zinc metal to ensure a sufficient reaction rate.[1] | |
| Dissolved oxygen in solvents leading to loss of Cr(II).[7] | Thoroughly degas all solvents (water, ethanol, ether) by bubbling with an inert gas (N₂ or Ar) or by the freeze-pump-thaw method.[5] | |
| Final Product is Green, Gray, or Brown | Oxidation of the Cr(II) intermediate or final product by air.[3] | Maintain a strict inert atmosphere (N₂, Ar, or H₂) throughout the entire synthesis, including filtration and washing steps.[4][8] |
| Reaction is Sluggish or Stalls | Passivated or impure reducing agent. | Clean the zinc surface with dilute HCl before use or purchase high-purity mossy zinc. |
| Impure chromium starting material containing inhibitors. | Use a new, high-purity batch of the chromium salt. | |
| Product is Difficult to Filter or Appears Amorphous | Impurities from sodium acetate co-precipitating. | Use anhydrous or trihydrate sodium acetate of at least analytical grade. |
| Presence of excess water affecting crystallization.[2] | When aiming for the anhydrous form, ensure all reagents and solvents are strictly anhydrous. |
Impact of Purity on Synthesis Outcome
The following table provides a conceptual summary of how starting material purity affects the synthesis.
| Purity Factor | Effect on Yield | Effect on Product Purity | Key Observations |
| High Purity Starting Materials (Cr salt, Zn, NaOAc) | High | High | The reaction proceeds smoothly with expected color changes. The final product is a vibrant, brick-red crystalline solid.[4][6] |
| Oxygen Contamination (in solvents or atmosphere) | Very Low to None | Very Low | The blue Cr(II) solution may turn green upon exposure to air. The precipitate will be greenish-gray instead of red.[3] |
| Incomplete Reduction of Chromium | Low | Low | The solution remains green or blue-green instead of turning pure sky blue. The final product will be contaminated with Cr(III) compounds.[2] |
| Impure Sodium Acetate | Moderate Decrease | Moderate Decrease | The final product may contain insoluble impurities and may be difficult to purify. |
Experimental Protocol: Synthesis of this compound Dihydrate
This protocol is synthesized from established methods and emphasizes the critical steps for ensuring purity.[1][4]
Reagents and Materials:
-
Potassium Dichromate (K₂Cr₂O₇), high purity
-
Mossy Zinc (Zn), high purity
-
Concentrated Hydrochloric Acid (HCl), analytical grade
-
Sodium Acetate Trihydrate (NaCH₃CO₂·3H₂O), high purity
-
Deionized water, ethanol, and diethyl ether (all must be deoxygenated before use)
-
Apparatus for inert atmosphere synthesis (e.g., Schlenk line or a side-arm test tube with gas inlet).[4]
Procedure:
-
Preparation of Deoxygenated Solutions: Before starting, vigorously bubble an inert gas (N₂ or Ar) through all liquid reagents (water, ethanol, ether) for at least 20-30 minutes to remove dissolved oxygen.[4] Store these under an inert atmosphere.
-
Preparation of Acetate Solution: In a beaker, dissolve 4.5 g of sodium acetate trihydrate in 4 mL of deoxygenated water. Gentle heating may be required. Ensure this solution is cooled to room temperature and kept under an inert atmosphere.[1]
-
Reduction of Chromium:
-
In a side-arm flask or test tube, combine 1.0 g of potassium dichromate and 5.0 g of mossy zinc.[4]
-
Secure the flask and begin flushing with an inert gas.
-
Slowly and carefully add 10 mL of concentrated HCl dropwise to the flask. The reaction will evolve hydrogen gas and proceed through distinct color changes: orange (Cr(VI)) → green (Cr(III)) → bright blue (Cr(II)).[1] This process may take 15-20 minutes.
-
The reaction is complete only when the solution is a pure, sky-blue color.
-
-
Precipitation of this compound:
-
Isolation and Washing:
-
Cool the beaker containing the precipitate in an ice bath for a few minutes to ensure complete precipitation.
-
Set up a filtration apparatus (e.g., a Büchner funnel with a fritted glass disc) that can be maintained under an inert atmosphere.
-
Quickly filter the cold red precipitate, avoiding pulling air through the solid.[4]
-
Wash the solid sequentially with small portions of ice-cold deoxygenated water, followed by deoxygenated ethanol, and finally deoxygenated diethyl ether.[1][4]
-
-
Drying: Dry the final product under a vacuum or a continuous stream of inert gas to remove residual ether. The resulting product should be a fine, brick-red powder.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships between purity and potential issues.
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for this compound synthesis.
References
- 1. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of chromium(ii)acetate hydrate | PPT [slideshare.net]
- 4. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 5. Gram-scale Synthesis of Quadruply Bonded Chromium (II) Acetate with Axial Ligands by Ligand Vapor Diffusion [e-asct.org]
- 6. Chromium(II) acetate - Wikipedia [en.wikipedia.org]
- 7. e-asct.org [e-asct.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Spectroscopic characterization of chromous acetate (UV-Vis, IR)
A comprehensive guide to the spectroscopic properties of chromous acetate, offering a comparative analysis with other relevant metal acetates for researchers, scientists, and drug development professionals. This document provides detailed experimental protocols and quantitative spectroscopic data to aid in the characterization and comparison of these coordination compounds.
Spectroscopic Characterization: A Comparative Analysis
This compound, or chromium(II) acetate hydrate (Cr₂(CH₃CO₂)₄(H₂O)₂), is a distinctive coordination complex known for its bright red color and diamagnetism, indicative of a strong metal-metal bond. Its spectroscopic characteristics in the ultraviolet-visible (UV-Vis) and infrared (IR) regions provide valuable insights into its electronic structure and bonding. For comparative purposes, this guide includes data on copper(II) acetate and rhodium(II) acetate, two other common transition metal acetates.
A study on aqueous solutions of chromium(II) acetate has shown that its UV-Vis spectra are relatively stable over time.[1][2][3] In contrast, the UV-Vis spectrum of rhodium(II) acetate is characterized by two distinct absorption bands.[4] The lower energy band, appearing between 600-700 nm, is assigned to the π* → σ* electronic transition of the Rh-Rh bond, while the higher energy band is found around 450 nm.[4] For copper(II) acetate, the UV-Vis absorption in the 200-260 nm range is attributed to charge-transfer transitions.[5]
Infrared spectroscopy provides information on the vibrational modes of the acetate ligands and the metal-oxygen bonds. In this compound, characteristic peaks are observed for the carboxylate group and the Cr-O bond.[6]
Data Presentation
Table 1: UV-Vis Spectroscopic Data
| Compound | λmax (nm) | Solvent/Medium | Reference |
| This compound | Not specified | Aqueous | [1][2][3] |
| Copper(II) Acetate | 200-263 | Not specified | [5] |
| Rhodium(II) Acetate | 549, 464 | Dichloromethane | [4] |
Table 2: IR Spectroscopic Data (cm⁻¹)
| Compound | ν(C=O) | ν(C-O) | ν(M-O) | Other Notable Peaks | Reference |
| This compound | ~1545 | ~1031 | ~677-731 | ~1452 (H-C-H bend) | [6][7] |
| Copper(II) Acetate | Not specified | Not specified | 490 | Not specified | [8] |
| Rhodium(II) Acetate | Not specified | Not specified | Not specified | Not specified | [9][10] |
Experimental Protocols
UV-Vis Spectroscopy of Air-Sensitive Compounds
Given the air-sensitive nature of this compound, special care must be taken during UV-Vis analysis.
-
Sample Preparation: All solvents should be rigorously degassed prior to use by methods such as boiling, sonication, vacuum degassing, or inert gas sparging.
-
Handling: The sample should be prepared in an inert atmosphere, such as a glove box or a Schlenk line.
-
Measurement:
-
Use an airtight cuvette with a septum.
-
Flush the cuvette with an inert gas (e.g., nitrogen or argon) before introducing the sample solution via a gas-tight syringe.
-
Acquire the spectrum using a dual-beam UV-Vis spectrophotometer, with a cuvette containing the degassed solvent as the reference.
-
For solid samples, they should be coated onto a transparent substrate, and a blank substrate should be used for baseline correction.[11][12]
-
IR Spectroscopy of Solid Samples
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid sample with about 100-200 mg of dry potassium bromide (KBr) in an agate mortar.
-
Place the mixture in a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Sample Preparation (Nujol Mull Method):
-
Measurement:
-
Obtain a background spectrum of the KBr pellet or the plates with Nujol.
-
Place the sample in the spectrometer and acquire the IR spectrum.
-
Mandatory Visualization
Caption: Experimental workflow for the spectroscopic characterization of this compound.
References
- 1. CHARACTERIZATION OF Cr(II) AND Cr(III) ACETATE AQUEOUS SOLUTIONS USING UV-vis SPECTROPHOTOMETRY AND 1H NMR | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. meetrajesh.com [meetrajesh.com]
- 7. researchgate.net [researchgate.net]
- 8. iiste.org [iiste.org]
- 9. researchgate.net [researchgate.net]
- 10. Rhodium(II) acetate dimer | C8H12O8Rh2 | CID 122130469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. ossila.com [ossila.com]
- 13. eng.uc.edu [eng.uc.edu]
- 14. webassign.net [webassign.net]
A Comparative Analysis of Chromous Acetate's Reducing Strength for Researchers and Drug Development Professionals
In the landscape of synthetic chemistry, the selection of an appropriate reducing agent is paramount to achieving desired chemical transformations with high efficacy and selectivity. This guide provides a comprehensive comparison of the reducing strength of chromous acetate against other commonly employed reducing agents, supported by experimental data and detailed protocols. This analysis is designed to assist researchers, scientists, and professionals in drug development in making informed decisions for their synthetic strategies.
At a Glance: Comparative Reducing Strengths
The reducing strength of a reagent is quantified by its standard reduction potential (E°), with more negative values indicating a stronger reducing agent. This compound, a powerful and versatile single-electron transfer (SET) reagent, exhibits a significant negative reduction potential, positioning it as a potent reductant for a variety of functional groups.
| Reducing Agent | Redox Couple | Standard Reduction Potential (E° vs. SHE) | Notes |
| This compound | Cr(III) + e⁻ ⇌ Cr(II) | ~ -0.41 V | The exact potential can be influenced by the formation of the dimeric acetate complex and solvent conditions.[1] |
| Samarium(II) Iodide | Sm(III) + e⁻ ⇌ Sm(II) | -1.55 V | A very powerful and widely used single-electron transfer reagent.[2] |
| Titanocene Dichloride (activated) | [Cp₂TiCl]₂ + 2e⁻ ⇌ 2 Cp₂TiCl⁻ | ~ -0.8 to -1.6 V | The potential varies depending on the specific titanocene(III) or (II) species generated in situ. |
| Sodium Borohydride | B(OH)₃ + 3H⁺ + 3e⁻ ⇌ BH₃ + 3H₂O | ~ -0.48 V (at pH 7) | A common hydride donor, generally milder than LiAlH₄. Its reducing power is pH-dependent. |
| Lithium Aluminium Hydride | AlH₄⁻ + 4H₂O + 4e⁻ ⇌ Al(OH)₄⁻ + 4H₂ | ~ -1.66 V | A very strong and non-selective hydride donor. |
Experimental Performance: Dehalogenation of α-Bromoketones
One of the notable applications of this compound is the dehalogenation of organic compounds, such as α-bromoketones and chlorohydrins.[3] The reaction is believed to proceed through a single-electron transfer mechanism.
While direct side-by-side comparative studies with identical substrates and conditions are sparse in the literature, the known reactivity profiles allow for a qualitative and semi-quantitative comparison.
| Reducing Agent | Typical Substrate & Conditions | Observed Yield | Mechanistic Pathway | Selectivity & Remarks |
| This compound | α-Bromoketones in a protic solvent (e.g., ethanol/water) at room temperature. | Good to Excellent | SET | Known for its high efficiency in these reactions. Rearrangement products are sometimes observed.[3] The reagent's sensitivity to air necessitates anaerobic conditions. |
| Samarium(II) Iodide | α-Haloketones in THF, often with a proton source like methanol. | Excellent | SET | A very effective reagent for this transformation, often providing high yields rapidly.[4] It exhibits broad functional group tolerance. |
| Titanocene Dichloride (activated with Zn or Mn) | α-Haloketones in THF. | Good to Excellent | SET | The active Ti(III) species is a potent SET reagent for dehalogenations. Can be used catalytically. |
| Sodium Borohydride | α-Haloketones. | Moderate to Good | Hydride Transfer | Reduction of the ketone functionality often competes with or precedes the dehalogenation, leading to the formation of halohydrins. The dehalogenation is generally less efficient than with SET reagents. |
Experimental Protocols
Synthesis of this compound Hydrate [Cr₂(CH₃CO₂)₄(H₂O)₂]
This procedure is a classic inorganic synthesis that requires careful exclusion of air to prevent the oxidation of the Cr(II) product.
Materials:
-
Potassium dichromate (K₂Cr₂O₇)
-
Concentrated Hydrochloric Acid (HCl)
-
Zinc metal (mossy or granulated)
-
Sodium acetate trihydrate (NaCH₃CO₂·3H₂O)
-
Deionized water
-
Ethanol
-
Diethyl ether
-
Apparatus for working under an inert atmosphere (e.g., Schlenk line or a well-sealed flask with an inert gas purge)
Procedure:
-
Preparation of Cr(III) solution: In a fume hood, carefully add concentrated HCl to a flask containing potassium dichromate. The solution will turn from orange to green as Cr(VI) is reduced to Cr(III).
-
Reduction to Cr(II): To the green Cr(III) solution, add zinc metal. The flask should be sealed and purged with an inert gas (e.g., nitrogen or argon) to prevent air oxidation. The solution will gradually turn blue, indicating the formation of Cr(II) ions. This process can take 15-20 minutes.
-
Precipitation of this compound: Prepare a saturated aqueous solution of sodium acetate. Under a positive pressure of inert gas, transfer the blue Cr(II) solution into the sodium acetate solution. A bright red precipitate of this compound hydrate will form immediately.
-
Isolation and Drying: Cool the mixture in an ice bath to ensure complete precipitation. Quickly filter the red solid, washing it sequentially with de-aired water, ethanol, and diethyl ether. It is crucial to minimize the exposure of the product to air during filtration. The final product should be dried under vacuum.
Visualizing the Processes
Synthesis Workflow of this compound
Caption: Workflow for the synthesis of this compound hydrate.
Dehalogenation of an α-Bromoketone
Caption: Simplified mechanism for the dehalogenation of an α-bromoketone by this compound.
Comparative Reducing Strength
Caption: Relative reducing strengths of selected reagents.
References
A Comparative Guide to Chromous Acetate and Other Chromium(II) Salts in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, chromium(II) salts have carved out a niche as potent reducing agents, enabling a variety of important chemical transformations. Among these, chromous acetate and chromium(II) chloride are two of the most prominent reagents, each exhibiting distinct reactivity profiles and applications. This guide provides an objective, data-supported comparison of their performance in key organic reactions, complete with experimental protocols and mechanistic insights to inform your research and development endeavors.
At a Glance: this compound vs. Chromium(II) Chloride
| Feature | This compound (Cr₂(OAc)₄(H₂O)₂) | Chromium(II) Chloride (CrCl₂) | Chromium(II) Sulfate (CrSO₄) |
| Appearance | Bright red, crystalline solid | White to grey/green powder (anhydrous), blue solid (hydrated) | Blue crystalline solid (pentahydrate) |
| Air Sensitivity | Relatively stable in air when dry | Highly sensitive to air, especially in solution | Readily oxidized by air in solution |
| Solubility | Poorly soluble in water and methanol | Soluble in water, insoluble in alcohol and ether | Soluble in water |
| Primary Applications | Dehalogenation of α-haloketones and chlorohydrins | Nozaki-Hiyama-Kishi (NHK) reaction, Takai olefination | Specialized reducing agent in organic synthesis |
| Key Advantage | Ease of handling and storage due to relative air stability | High chemoselectivity in C-C bond forming reactions | Strong reducing potential |
In-Depth Comparison: Reactivity and Applications
This compound: The Stable Reductant for Dehalogenations
This compound, with its distinctive brick-red color, is a dimeric complex featuring a quadruple bond between the two chromium atoms.[1][2] Its most significant practical advantage is its relative stability in the solid state, making it a more convenient reagent to handle and store compared to other chromium(II) salts.[3][4]
The primary application of this compound in organic synthesis is in the dehalogenation of organic compounds, particularly α-bromoketones and chlorohydrins.[1] The reaction is believed to proceed through a single-electron transfer mechanism.
Representative Reaction: Dehalogenation of an α-Bromoketone
| Reaction | Substrate | Reagent | Product | Yield |
| Dehalogenation | α-Bromoketone | Cr₂(OAc)₄(H₂O)₂ | Ketone | Generally high (qualitative) |
Chromium(II) Chloride: The Workhorse of C-C Bond Formation
Anhydrous chromium(II) chloride is a powerful reducing agent that has become indispensable for certain carbon-carbon bond-forming reactions, most notably the Nozaki-Hiyama-Kishi (NHK) reaction.[5][6] This reaction allows for the coupling of vinyl or aryl halides with aldehydes to form allylic or benzylic alcohols, respectively, with high chemoselectivity.[6] A key discovery in the development of the NHK reaction was the finding that catalytic amounts of nickel(II) salts are often crucial for high yields and reproducibility.[6]
Key Application: The Nozaki-Hiyama-Kishi (NHK) Reaction
The NHK reaction is celebrated for its tolerance of a wide range of functional groups, allowing for its application in the synthesis of complex molecules.[1]
| Reaction | Substrates | Reagents | Product | Yield |
| NHK Reaction | Vinyl bromide, Aldehyde | CrCl₂, NiCl₂ (cat.), DMF | Allylic Alcohol | 63% |
Experimental Protocol: Nozaki-Hiyama-Kishi Reaction
The following is a representative experimental protocol for an NHK reaction:
-
To an oven-dried flask in a glovebox, add nickel(II) chloride (0.1 eq) and chromium(II) chloride (8.0 eq).
-
The flask is then placed under a nitrogen atmosphere in a room temperature water bath.
-
Degassed N,N-dimethylformamide (DMF) is added to the stirring mixture.
-
After 10 minutes, a solution of the vinyl bromide (2.0 eq) and the aldehyde (1.0 eq) in degassed DMF is added.
-
The reaction mixture is warmed to 50 °C and stirred for 1 hour.
-
After cooling to room temperature, the reaction is quenched with water and diluted with diethyl ether.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over magnesium sulfate, filtered, and concentrated under vacuum.
-
The resulting residue is purified by flash column chromatography to afford the desired allylic alcohol.
Synthesis of Chromium(II) Reagents: Experimental Protocols
The utility of these chromium(II) salts is predicated on their successful preparation, which requires careful exclusion of air due to their sensitivity to oxidation.
Synthesis of this compound Dihydrate (Cr₂(OAc)₄(H₂O)₂)
This synthesis is a classic inorganic preparation that demonstrates the handling of air-sensitive compounds.
-
In a side-arm test tube, combine 1.0 g of potassium dichromate and 5.0 g of mossy zinc.
-
In a separate beaker, dissolve 4.5 g of sodium acetate trihydrate in 4 mL of deionized water, ensuring the solution is at room temperature.
-
In a fume hood, carefully add 10 mL of concentrated hydrochloric acid to the test tube containing the potassium dichromate and zinc. The solution will change color from orange to green and finally to a sky blue, indicating the formation of Cr(II).
-
Once the solution is blue, use the pressure from the evolving hydrogen gas to transfer the blue solution via tubing into the stirred sodium acetate solution.
-
A bright red precipitate of this compound dihydrate will form immediately.
-
Cool the mixture in an ice bath and collect the precipitate by filtration, avoiding prolonged exposure to air.
-
Wash the solid with ice-cold deaerated water, followed by ethanol and then ether.
-
Dry the product to obtain the brick-red crystalline solid.[6]
Synthesis of Anhydrous Chromium(II) Chloride (CrCl₂)
Anhydrous CrCl₂ is typically prepared by the reduction of anhydrous chromium(III) chloride.
-
Anhydrous chromium(III) chloride can be prepared by refluxing chromium(III) chloride hexahydrate with an excess of thionyl chloride for several hours, followed by removal of the excess thionyl chloride under reduced pressure.
-
The resulting anhydrous CrCl₃ is then reduced to CrCl₂. A common laboratory method involves the reduction of CrCl₃ with zinc metal in a suitable solvent under an inert atmosphere.[5] For example, a mixture of anhydrous CrCl₃ and zinc dust in tetrahydrofuran (THF) can be stirred at room temperature until the reaction is complete.
Mechanistic Insights and Logical Workflows
The following diagrams, generated using Graphviz, illustrate a key reaction mechanism and a synthetic workflow.
References
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon - Google Patents [patents.google.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Nozaki–Hiyama–Kishi reaction - Wikipedia [en.wikipedia.org]
- 5. Nozaki-Hiyama-Kishi Coupling [organic-chemistry.org]
- 6. α-Bromoketone synthesis by bromination [organic-chemistry.org]
A Comparative Guide to Alternative Reducing Agents for Chromous Acetate Synthesis
For researchers, scientists, and drug development professionals seeking efficient and reliable methods for the synthesis of chromous acetate, the choice of reducing agent is a critical factor influencing yield, purity, and operational complexity. While zinc has traditionally been the reagent of choice, a careful evaluation of alternative methods is warranted for process optimization and to address potential environmental and safety concerns associated with zinc.
This guide provides a comprehensive comparison of alternative reducing agents for the synthesis of this compound, presenting available experimental data and detailed protocols to inform laboratory practice.
The Benchmark: Zinc Reduction
The synthesis of this compound using zinc metal is a well-established and widely practiced method. The procedure typically involves the reduction of a chromium(III) salt, such as chromium(III) chloride, in an acidic aqueous medium with zinc metal. The resulting blue solution of chromium(II) is then treated with a saturated solution of sodium acetate to precipitate the characteristic bright red crystals of this compound dihydrate (Cr₂(CH₃COO)₄(H₂O)₂).
A typical experimental protocol for zinc-based synthesis is as follows:
Experimental Protocol: Zinc Reduction
-
A solution of chromium(III) chloride hexahydrate in dilute hydrochloric acid is prepared.
-
Granulated or mossy zinc is added to the solution, and the mixture is allowed to react under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the resulting chromium(II) ions. The reaction progress is indicated by a color change from green to a clear blue.
-
Once the reduction is complete, the blue solution is filtered or decanted to remove unreacted zinc.
-
The chromium(II) solution is then added to a deoxygenated, saturated solution of sodium acetate.
-
This compound dihydrate precipitates immediately as a bright red solid.
-
The precipitate is collected by filtration, washed with deoxygenated water and ethanol, and dried under vacuum.
This method is known for its reliability and relatively high yields, which can be in the range of 70-90% based on the initial chromium(III) salt.
Alternative Reducing Agents: A Comparative Analysis
While zinc is effective, several alternative reducing agents have been explored, each with its own set of advantages and disadvantages. The following sections detail these alternatives and provide available experimental insights.
Electrolytic Reduction
Electrochemical methods offer a clean and controllable alternative to chemical reducing agents. In this approach, a chromium(III) salt solution is reduced at a cathode in an electrolytic cell.
Experimental Protocol: Electrolytic Reduction (General)
-
An electrolytic cell is set up with a cathode (e.g., platinum, mercury pool, or lead) and an anode separated by a diaphragm or membrane.
-
The catholyte consists of a solution of a chromium(III) salt (e.g., chromium(III) chloride or sulfate) in an acidic electrolyte.
-
The anolyte can be a similar acidic solution.
-
A controlled potential is applied to the cell to effect the reduction of Cr(III) to Cr(II) at the cathode.
-
The resulting blue catholyte containing Cr(II) ions is then carefully transferred to a deoxygenated sodium acetate solution to precipitate this compound.
Performance and Considerations:
Electrolytic reduction provides a high degree of control over the reaction and avoids the introduction of metallic impurities. However, the setup is more complex than a simple chemical reduction, and the efficiency can be influenced by factors such as electrode material, current density, and cell design. While specific yield and purity data for the synthesis of this compound via this method are not widely published in comparative studies, the principle has been demonstrated in the context of chromium electroplating and redox flow batteries.
Hypophosphorous Acid (H₃PO₂)
Hypophosphorous acid and its salts are powerful reducing agents that have been investigated for the reduction of various metal ions.
Experimental Data:
Performance and Considerations:
The primary advantage of using hypophosphorous acid is the avoidance of metallic reducing agents. However, careful control of stoichiometry and reaction conditions would be crucial to prevent over-reduction or the formation of undesired byproducts. The cost and stability of hypophosphorous acid are also factors to consider. Without specific experimental data, a direct comparison of yield and purity with the zinc method is not possible at this time.
Other Metallic Reducing Agents: Magnesium and Manganese
Based on their standard reduction potentials, other metals such as magnesium and manganese are theoretically capable of reducing Cr(III) to Cr(II).
Performance and Considerations:
While thermodynamically favorable, the use of highly reactive metals like magnesium can be difficult to control and may lead to the formation of unwanted byproducts. Manganese is another potential candidate, but its use in this specific synthesis is not well-documented. A significant challenge with these alternatives is the lack of established protocols and comparative performance data. The potential for side reactions and the introduction of different metallic impurities are key considerations.
Summary of Performance Data
Due to the limited availability of direct comparative studies, a comprehensive quantitative comparison is challenging. The table below summarizes the available information.
| Reducing Agent | Typical Yield | Purity | Advantages | Disadvantages |
| Zinc | 70-90% | High | Well-established, reliable, high yield. | Potential for zinc contamination, waste disposal concerns. |
| Electrolytic Reduction | Not widely reported | Potentially very high | High purity, controllable. | Complex setup, requires specialized equipment. |
| Hypophosphorous Acid | Not widely reported | Unknown | Avoids metallic reducing agents. | Lack of established protocols, potential for side reactions. |
| Magnesium | Not reported | Unknown | Strong reducing agent. | Difficult to control, potential for side reactions. |
| Manganese | Not reported | Unknown | Potential alternative to zinc. | Lack of established protocols and data. |
Experimental Workflow and Signaling Pathway Diagrams
To visualize the general process and the underlying chemical transformations, the following diagrams are provided.
Caption: General workflow for the synthesis of this compound.
Caption: Electron transfer pathway in the reduction of Cr(III) to Cr(II).
Conclusion
Zinc remains the most practical and well-documented reducing agent for the synthesis of this compound, offering a reliable method with high yields. However, for applications where zinc contamination is a concern or for processes requiring finer control, electrolytic reduction presents a promising, albeit more complex, alternative. The potential of other reducing agents like hypophosphorous acid, magnesium, and manganese is noted, but further research is required to establish detailed experimental protocols and to provide the quantitative data necessary for a thorough comparative assessment. Researchers are encouraged to consider the specific requirements of their application, including purity needs, scale, and available equipment, when selecting a reducing agent for this compound synthesis.
A Comparative Analysis of the Cr-Cr Quadruple Bond in Chromous Acetate
This guide provides a detailed analysis of the chromium-chromium quadruple bond in chromous acetate, [Cr₂(CH₃CO₂)₄(H₂O)₂], a landmark compound in inorganic chemistry. It offers a comparison with related metal-metal bonded species, supported by experimental data, and outlines the key experimental protocols for its synthesis and characterization. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the nature of metal-metal multiple bonds.
Introduction to the Cr-Cr Quadruple Bond
Chromium(II) acetate hydrate, commonly known as this compound, is a coordination compound renowned for being one of the first recognized examples of a quadruple bond between two metal atoms.[1] First synthesized by Eugène-Melchior Péligot in 1844, its unique dimeric structure and bonding were not fully understood for over a century.[2] The molecule consists of two chromium atoms bridged by four acetate ligands in a "paddlewheel" configuration.[2][3] Two water molecules occupy the axial positions, completing the octahedral coordination geometry around each chromium center.[3]
The defining feature of this molecule is the extremely short distance between the two chromium atoms, which is indicative of a strong metal-metal bond. This interaction is described as a quadruple bond, arising from the overlap of d-orbitals on the two metal centers, resulting in one sigma (σ), two pi (π), and one delta (δ) bond.[2][3] The formation of this quadruple bond explains the compound's diamagnetism, as all the d-electrons are paired in the bonding orbitals.[3]
Molecular Orbital Theory and Bonding
The quadruple bond in this compound is a consequence of the d⁴ electronic configuration of the Cr(II) ions. The overlap of the d-orbitals on the two chromium atoms leads to the formation of four bonding molecular orbitals.[2][3]
-
σ-bond: Formed by the overlap of the d(z²) orbitals.
-
π-bonds (two): Formed by the overlap of the d(xz) and d(yz) orbitals.
-
δ-bond: Formed by the face-to-face overlap of the d(xy) orbitals.
The resulting electronic configuration is σ²π⁴δ², signifying a bond order of four.[1] This strong covalent interaction forces the acetate ligands into an eclipsed conformation and is responsible for the compound's characteristic properties.
Figure 1: d-orbital overlap forming the Cr-Cr quadruple bond.
Comparative Data Analysis
The strength and length of the Cr-Cr quadruple bond are sensitive to the nature of both the bridging and axial ligands. Comparing this compound to its anhydrous form and other metal-metal bonded complexes reveals important trends. For instance, the absence of axial water ligands in anhydrous this compound allows for a shorter and stronger Cr-Cr bond.[3] Other paddlewheel complexes, such as those of rhodium(II) and copper(II), are isostructural but exhibit significantly longer metal-metal distances, indicating weaker or no direct metal-metal bonding.[2][3]
| Compound | M-M Bond Length (Å) | Magnetic Property | Key Structural Feature |
| Cr₂(OAc)₄(H₂O)₂ | 2.362[3] | Diamagnetic | Quadruple Cr-Cr bond with axial water ligands |
| Cr₂(OAc)₄ (anhydrous) | 2.288[3] | Diamagnetic | Shorter quadruple Cr-Cr bond due to lack of axial ligands |
| Cr₂(mhp)₄ (mhp=6-methyl-2-hydroxypyridine) | 1.889[4] | Diamagnetic | Example of an "ultrashort" Cr-Cr quadruple bond |
| Cr₂(dmp)₄ (dmp=2,6-dimethoxyphenyl) | 1.849[4] | Diamagnetic | Another example of a "supershort" Cr-Cr bond |
| Rh₂(OAc)₄(H₂O)₂ | ~2.39-2.45[3][5] | Diamagnetic | Isostructural to this compound, but with a Rh-Rh single bond |
| Cu₂(OAc)₄(H₂O)₂ | ~2.64[3] | Paramagnetic | Weak antiferromagnetic coupling, no significant Cu-Cu bond |
| Mo₂(OAc)₄ | ~2.09[6] | Diamagnetic | Stronger Mo-Mo quadruple bond |
| [Re₂Cl₈]²⁻ | ~2.24[1] | Diamagnetic | Classic example of a quadruple bond (Re-Re) |
Table 1: Comparison of Metal-Metal Bonding in this compound and Related Compounds.
Experimental Protocols
A. Synthesis of Chromium(II) Acetate Dihydrate
The synthesis of this compound is a classic procedure in inorganic chemistry labs, valued for testing experimental skills due to the air-sensitivity of the Cr(II) ion.[2][7]
-
Reduction of Cr(III): An aqueous solution of a chromium(III) salt, such as CrCl₃, is acidified and reduced to the blue Cr(II) ion using zinc metal.[7][8] The reaction is typically performed under an inert atmosphere (e.g., N₂ or Ar) to prevent oxidation. The overall reaction is: 2 Cr³⁺ + Zn → 2 Cr²⁺ + Zn²⁺.[8]
-
Precipitation: The resulting blue solution containing the Cr(II) ion is filtered or decanted away from the excess zinc into a saturated solution of sodium acetate.
-
Isolation: this compound dihydrate immediately precipitates as a bright red, microcrystalline solid.[2] The reaction is: 2 Cr²⁺ + 4 OAc⁻ + 2 H₂O → Cr₂(OAc)₄(H₂O)₂.[8]
-
Washing and Drying: The precipitate is quickly washed with deoxygenated water, followed by ethanol and ether to facilitate drying, and stored under vacuum or an inert atmosphere.[7]
Figure 2: Experimental workflow for the synthesis of this compound.
B. X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the precise molecular structure of this compound, including the crucial Cr-Cr bond length.
-
Crystal Mounting: Due to its extreme air sensitivity, crystals must be selected and mounted in a sealed capillary or under a layer of inert oil (e.g., Paratone-N) on the diffractometer.
-
Data Collection: The mounted crystal is cooled to a low temperature (typically ~100 K) to minimize thermal motion and decomposition. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the electron density map of the crystal. From this map, the positions of the individual atoms are determined and refined to yield precise bond lengths, bond angles, and other structural parameters.
C. Spectroscopic and Magnetic Characterization
-
Raman Spectroscopy: This technique is used to probe the vibrational modes of the molecule. The Cr-Cr stretching frequency, a direct measure of the bond's strength, can be observed. Recent studies have also utilized the overtone of the Cr-Cr vibration (around 700 cm⁻¹) to analyze the bond strength, noting that it shifts to lower frequencies (red-shifts) as the basicity of axial ligands increases, indicating a weaker bond.[9]
-
Infrared (IR) Spectroscopy: FTIR is primarily used to confirm the presence of the acetate and water ligands by identifying their characteristic vibrational bands, such as the C=O and C-O stretches of the carboxylate groups.[10]
-
Magnetic Susceptibility: This measurement confirms the diamagnetic nature of the compound. A diamagnetic result is crucial evidence for the quadruple bond model, as it indicates that there are no unpaired electrons, consistent with the σ²π⁴δ² configuration.[3]
Conclusion
This compound remains a cornerstone for understanding multiple bonding between metal atoms. The analysis of its Cr-Cr quadruple bond, especially when compared with related compounds, highlights the delicate interplay between electronic structure, ligand environment, and metal-metal bond strength. The short bond distance of 2.362 Å in the dihydrate, its diamagnetism, and the shift in bond length upon dehydration or ligand substitution provide compelling, multifaceted evidence for the quadruple bond model. The experimental protocols for its synthesis and characterization, while demanding due to its air sensitivity, are highly instructive and continue to be relevant in the education and practice of inorganic chemistry.
References
- 1. Quadruple bond - Wikipedia [en.wikipedia.org]
- 2. Chromium(II)_acetate [chemeurope.com]
- 3. Chromium(II) acetate - Wikipedia [en.wikipedia.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. journals.iucr.org [journals.iucr.org]
- 6. quora.com [quora.com]
- 7. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 8. Synthesis of chromium(ii)acetate hydrate | PPT [slideshare.net]
- 9. Facile and rapid synthesis of crystalline quadruply bonded Cr(ii) acetate coordinated with axial ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Electrochemical Analysis of the Cr(II)/Cr(III) Redox Couple in Acetate Media
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical behavior of the Cr(II)/Cr(III) redox couple in acetate-containing solutions versus other media. The unique complexing nature of the acetate ligand significantly influences the redox potential, electron transfer kinetics, and overall electrochemical reversibility of the chromium couple. This document summarizes key quantitative data from various studies, outlines detailed experimental protocols for electrochemical analysis, and provides visualizations to illustrate the underlying chemical and procedural workflows.
Comparative Electrochemical Data
The electrochemical parameters of the Cr(II)/Cr(III) redox couple are highly dependent on the composition of the electrolyte, particularly the presence of complexing agents like acetate. Acetate ions form stable complexes with both Cr(II) and Cr(III), which in turn alters the formal reduction potential and the kinetics of the electron transfer process.
Below is a compilation of electrochemical data from various sources, comparing the behavior of the Cr(II)/Cr(III) couple in acetate media with non-complexing (or weakly complexing) media like perchlorate and sulfate. It is important to note that direct comparison of absolute values between different studies should be approached with caution due to variations in experimental conditions such as pH, temperature, and electrode materials.
Table 1: Comparison of Formal Reduction Potentials (E°') and Peak Separations (ΔEp) for the Cr(II)/Cr(III) Redox Couple in Various Media
| Medium | pH | Electrode | E°' (V vs. ref) | ΔEp (mV) | Scan Rate (mV/s) | Reference Electrode | Notes |
| Acetate Buffer | 5.0 | Glassy Carbon | Not explicitly stated, but reduction peak observed | Irreversible, large separation | 100 | Ag/AgCl | The reduction of Cr(III) in acetate buffer is generally reported as an irreversible process.[1] |
| Perchlorate | Acidic | Mercury | -0.41 | ~60 (quasi-reversible) | Not specified | SHE | Considered a non-complexing medium, representing the hydrated Cr(II)/Cr(III) couple. |
| Sulfate | ~2.0 | Not specified | Not explicitly stated, but stepwise reduction observed | Irreversible | Not specified | Not specified | The electroreduction of Cr(III) in sulfate solutions proceeds stepwise with the formation of Cr(II) intermediates. |
| Chloride | Acidic | Not specified | Not explicitly stated, but Cr(H₂O)₅Cl²⁺ is reduced | Hysteresis observed | Not specified | Not specified | Complexation with chloride affects the redox behavior.[2][3] |
Table 2: Comparison of Kinetic and Diffusion Parameters for the Cr(II)/Cr(III) Redox Couple
| Medium | Heterogeneous Rate Constant (k°) (cm/s) | Diffusion Coefficient (D) (cm²/s) | Electron Transfer Mechanism | Notes |
| Acetate Buffer | Slow, indicative of irreversibility | Not specified | Inner-sphere electron transfer likely, facilitated by acetate bridging | The complexation with acetate can provide a pathway for electron transfer but the overall process is kinetically slow. |
| Perchlorate | 10⁻⁵ - 10⁻⁴ | ~5 x 10⁻⁶ | Outer-sphere electron transfer for [Cr(H₂O)₆]³⁺/²⁺ | The electron transfer is relatively slow due to the high reorganization energy of the hydrated ions. |
| Sulfate | Slow, irreversible | Not specified | Stepwise reduction with complex ion involvement | The formation of chromium-sulfate complexes influences the reaction pathway. |
Experimental Protocols
A typical electrochemical analysis of the Cr(II)/Cr(III) redox couple involves cyclic voltammetry (CV) to probe the thermodynamics and kinetics of the electron transfer process.
Preparation of Solutions
-
Acetate Buffer Solution (e.g., pH 5.0):
-
Prepare a 0.1 M acetic acid solution and a 0.1 M sodium acetate solution.
-
Mix the two solutions in appropriate volumes to achieve the desired pH of 5.0. The pH should be verified with a calibrated pH meter.
-
This solution will serve as the supporting electrolyte.
-
-
Chromium Stock Solution:
-
Prepare a stock solution of a Cr(III) salt, such as CrCl₃·6H₂O or Cr(NO₃)₃·9H₂O, in deionized water. The concentration is typically in the range of 1-10 mM for CV analysis.
-
-
Working Solution:
-
Add a specific volume of the chromium stock solution to the acetate buffer to obtain the desired final concentration of Cr(III).
-
Deoxygenate the solution by bubbling with high-purity nitrogen or argon for at least 15-20 minutes prior to the experiment to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a nitrogen/argon blanket over the solution during the experiment.
-
Electrochemical Measurement (Cyclic Voltammetry)
-
Electrochemical Cell Setup:
-
Assemble a standard three-electrode cell consisting of:
-
Working Electrode: A glassy carbon electrode (GCE), platinum (Pt), or gold (Au) electrode is commonly used. Before each experiment, the working electrode should be polished to a mirror finish using alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm), followed by rinsing with deionized water and sonication.
-
Reference Electrode: A saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode is typically used. The potential of the reference electrode should be stable and known.
-
Counter (Auxiliary) Electrode: A platinum wire or graphite rod with a large surface area is used as the counter electrode.
-
-
-
Cyclic Voltammetry Parameters:
-
Connect the electrodes to a potentiostat.
-
Set the initial and final potentials to scan a range where the Cr(II)/Cr(III) redox event is expected. For the reduction of Cr(III) in acetate buffer, a typical range could be from +0.5 V to -1.2 V vs. Ag/AgCl.[1]
-
Set the scan rate. A typical starting scan rate is 100 mV/s. The scan rate can be varied to investigate the kinetics of the electron transfer.
-
Record the cyclic voltammogram.
-
-
Data Analysis:
-
From the resulting voltammogram, determine the peak potentials for the reduction (Epc) and oxidation (Epa) processes, and the corresponding peak currents (ipc and ipa).
-
Calculate the formal reduction potential (E°') as the midpoint of the peak potentials (E°' = (Epa + Epc) / 2) for reversible or quasi-reversible systems.
-
Calculate the peak separation (ΔEp = Epa - Epc). For a one-electron reversible process, ΔEp is theoretically 59 mV at 25 °C. Larger separations indicate quasi-reversibility or irreversibility.
-
Analyze the relationship between the peak current and the square root of the scan rate to determine if the process is diffusion-controlled.
-
Visualizations
Logical Diagram: Influence of Acetate on the Cr(II)/Cr(III) Redox Couple
Caption: Complexation of Cr(III) and Cr(II) with acetate and the subsequent electron transfer.
Experimental Workflow Diagram
Caption: Workflow for the electrochemical analysis of the Cr(II)/Cr(III) redox couple.
References
A Comparative Guide to Reductive Dehalogenation for Isotopic Labeling: Chromous Acetate and Its Alternatives
For researchers, scientists, and drug development professionals, the precise introduction of isotopic labels into organic molecules is a critical technique for elucidating reaction mechanisms, tracing metabolic pathways, and quantifying metabolites. Reductive dehalogenation offers a powerful and direct method for site-specific isotopic labeling, particularly for the introduction of deuterium. This guide provides an objective comparison of chromous acetate and two common alternatives, samarium(II) iodide and tributyltin hydride, for this application. The comparison is based on available experimental data on their performance in similar chemical transformations.
Performance Comparison of Dehalogenating Agents for Isotopic Labeling
While this compound is a known reagent for the reductive dehalogenation of α-halo ketones and chlorohydrins, its specific application in isotopic labeling studies is not extensively documented in peer-reviewed literature.[1][2] However, based on its established reactivity, a potential pathway for deuterium incorporation would involve quenching the intermediate radical or organochromium species with a deuterium source.
In contrast, samarium(II) iodide and tributyltin hydride are well-established reagents for reductive dehalogenation with documented applications in deuterium labeling.[3][4][5] The following table summarizes the performance of these reagents in relevant transformations.
| Reagent | Substrate | Isotope Source | Product | Yield (%) | Deuterium Incorporation (%) | Reference |
| This compound | α-Bromoketone (generic) | D₂O (hypothetical) | Deuterated Ketone | Not Reported | Not Reported | N/A |
| Samarium(II) Iodide | Aromatic Ester | D₂O | α,α-dideuterio Benzyl Alcohol | High | >95 | [4] |
| Samarium(II) Iodide | Cyclopropanecarboxylate | D₂O | α,γ-dideuterated Ester | Near-quantitative | >99 | [3] |
| Tributyltin Hydride | Aryl/Heteroaryl Halide | THF-d8 | Deuterated Arene/Heteroarene | Good | High | [6] |
Signaling Pathways and Experimental Workflows
The general mechanism for reductive dehalogenation by these single-electron transfer reagents involves the formation of a radical intermediate, which is then further reduced and protonated (or deuterated). The specific intermediates and reaction pathways can vary.
Caption: Generalized pathway for isotopic labeling via reductive dehalogenation.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these labeling strategies. Below are representative experimental protocols for each reagent.
Reductive Dehalogenation using this compound (Hypothetical for Deuteration)
Procedure:
-
In a flask maintained under an inert atmosphere (e.g., nitrogen or argon), a solution of the α-halo ketone in a suitable degassed solvent (e.g., ethanol, tetrahydrofuran) is prepared.
-
This compound, Cr₂(OAc)₄(H₂O)₂, is added to the solution. The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography.
-
Upon completion, the reaction is quenched by the addition of deuterated water (D₂O).
-
The mixture is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the deuterated ketone.
Reductive Deuteration using Samarium(II) Iodide
Samarium(II) iodide is a powerful single-electron reducing agent, and its use in deuteration reactions with D₂O is well-documented.[4]
Procedure:
-
To a stirred solution of the substrate (e.g., an aromatic ester) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, triethylamine (Et₃N) and deuterated water (D₂O) are added.
-
A solution of samarium(II) iodide (SmI₂) in THF (typically 0.1 M) is added dropwise at room temperature until the characteristic dark blue color persists.
-
The reaction is stirred until completion, and then quenched with a saturated aqueous solution of potassium sodium tartrate.
-
The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
Purification by flash column chromatography provides the α,α-dideuterio benzyl alcohol.
Caption: Experimental workflow for deuteration using Samarium(II) Iodide.
Reductive Dehalogenation using Tributyltin Hydride
Tributyltin hydride is a versatile radical-based reducing agent. For isotopic labeling, tributyltin deuteride (Bu₃SnD) is typically used as the deuterium source.
Procedure:
-
A solution of the organic halide and tributyltin deuteride (Bu₃SnD) in a suitable solvent (e.g., benzene, toluene) is prepared under an inert atmosphere.
-
A radical initiator, such as azobisisobutyronitrile (AIBN), is added to the solution.
-
The reaction mixture is heated to a temperature sufficient to initiate the radical chain reaction (typically 80-110 °C) and stirred until the starting material is consumed.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography. Due to the toxicity of organotin byproducts, it is often necessary to employ specific purification techniques to remove them completely, such as treatment with potassium fluoride or di-n-butyltin dichloride.
Conclusion
For researchers engaged in isotopic labeling via reductive dehalogenation, both samarium(II) iodide and tributyltin hydride represent reliable and well-documented options. Samarium(II) iodide offers the advantage of using readily available and inexpensive D₂O as the deuterium source and generally proceeds under mild conditions.[4] Tributyltin hydride, while effective, requires the preparation or purchase of tributyltin deuteride and involves the use of toxic organotin compounds that necessitate careful handling and purification.[5]
Although not yet established as a standard method for isotopic labeling, the known dehalogenation capabilities of this compound suggest its potential as a cost-effective alternative.[1][2] Further research is warranted to explore its efficacy in deuterium incorporation and to establish optimized protocols. The choice of reagent will ultimately depend on the specific substrate, the desired level of isotopic enrichment, and the laboratory's capabilities and safety considerations.
References
- 1. Chromium(II) acetate - Wikipedia [en.wikipedia.org]
- 2. Chromium(II)_acetate [chemeurope.com]
- 3. Samarium(II) Iodide (SmI2)-Mediated Reductive Ring-Opening of Cyclopropanecarboxylates for Site-Selective Deuteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reductive Deuteration of Aromatic Esters for the Synthesis of α,α-Dideuterio Benzyl Alcohols Using D2O as Deuterium Source [organic-chemistry.org]
- 5. Tributyltin hydride (Tributylstannane) / Organotin hydrides [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Theoretical and Experimental Bond Lengths in Chromous Acetate
An in-depth guide for researchers on the chromium-chromium quadruple bond in chromous acetate, detailing the comparison between theoretically calculated and experimentally determined bond lengths.
This compound, with its distinctive dimeric structure featuring a chromium-chromium quadruple bond, has long been a subject of intense interest in the scientific community.[1][2] The precise length of this metal-metal bond is a critical parameter that offers insights into its electronic structure and reactivity. This guide provides a comprehensive comparison of the theoretical and experimental values of the Cr-Cr bond length in this compound and its derivatives, offering valuable data for researchers, scientists, and professionals in drug development.
Quantitative Comparison of Cr-Cr Bond Lengths
The experimental determination of the chromium-chromium bond length in various forms of this compound reveals the significant influence of axial ligands on the bond distance. These values, primarily obtained through X-ray crystallography, are juxtaposed with results from leading computational chemistry methods in the table below.
| Compound | Experimental Bond Length (Å) | Theoretical Method | Calculated Bond Length (Å) | Difference (Å) |
| This compound Dihydrate (Cr₂(OAc)₄(H₂O)₂) | 2.362 ± 0.001[1][3] | DFT | ~1.721[4] | -0.641 |
| CASSCF | ~2.770[4] | +0.408 | ||
| CASPT2 | 2.419[4] | +0.057 | ||
| Anhydrous this compound (Cr₂(OAc)₄) | 2.288[1][5] | - | - | - |
| This compound Methanol (Cr₂(OAc)₄(MeOH)₂) | 2.329[5] | - | - | - |
| This compound Pyridine (Cr₂(OAc)₄(py)₂) | 2.369[5] | - | - | - |
Note: The theoretical values are for the dihydrate form. The negative difference indicates an underestimation by the theoretical method, while a positive difference indicates an overestimation.
Experimental and Theoretical Methodologies
A clear understanding of the methodologies employed to arrive at these values is crucial for their correct interpretation and application.
Experimental Protocol: Single-Crystal X-ray Diffraction
The experimental bond lengths cited in this guide were determined using single-crystal X-ray diffraction (SCXRD).[5][6] This technique is the gold standard for determining the precise atomic arrangement in crystalline solids.
-
Crystal Growth: High-quality single crystals of the this compound compound are grown. For the ligated complexes, this can be achieved by dissolving anhydrous Cr₂(OAc)₄ in the respective ligand solvent (e.g., water, methanol, pyridine) that has been degassed of oxygen.[5]
-
Data Collection: A crystal is mounted on a goniometer and irradiated with a focused beam of X-rays. The diffraction pattern of the X-rays is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal. From this map, the positions of the individual atoms are determined and refined to yield highly accurate bond lengths and angles.
Theoretical Protocols: Computational Chemistry Methods
The theoretical bond lengths were calculated using various quantum chemical methods. The complexity of the multiconfigurational electronic structure of the Cr-Cr quadruple bond presents a significant challenge for theoretical models.[4][7]
-
Density Functional Theory (DFT): A widely used method in computational chemistry. However, for systems with significant electron correlation effects like the Cr-Cr quadruple bond, standard DFT functionals have been shown to severely underestimate the bond distance.[4]
-
Complete Active Space Self-Consistent Field (CASSCF): This multireference method is better suited for describing the electronic structure of molecules with strong electron correlation. However, it tends to overestimate the Cr-Cr bond length.[4]
-
Second-Order Perturbation Theory (CASPT2): This method builds upon the CASSCF calculation by including dynamic electron correlation. CASPT2 has been shown to provide the most accurate theoretical prediction of the Cr-Cr bond length in this compound dihydrate, with only a minor overestimation.[4]
Logical Relationship of Methodologies
The following diagram illustrates the workflow and comparison between the experimental and theoretical approaches to determining the Cr-Cr bond length in this compound.
References
- 1. Chromium(II) acetate - Wikipedia [en.wikipedia.org]
- 2. Quadruple bond - Wikipedia [en.wikipedia.org]
- 3. Chromium(II)_acetate [chemeurope.com]
- 4. osti.gov [osti.gov]
- 5. Facile and rapid synthesis of crystalline quadruply bonded Cr(ii) acetate coordinated with axial ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facile and rapid synthesis of crystalline quadruply bonded Cr(ii) acetate coordinated with axial ligands - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. cup.uni-muenchen.de [cup.uni-muenchen.de]
Safety Operating Guide
Proper Disposal of Chromous Acetate: A Comprehensive Guide for Laboratory Professionals
The safe and compliant disposal of chromous acetate is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste, ensuring the protection of personnel and adherence to regulatory standards. The primary disposal strategy involves the oxidation of the unstable chromium(II) to the more stable chromium(III) state, followed by chemical precipitation to form an insoluble, less toxic solid.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to adhere to strict safety protocols. This compound and its solutions are air and moisture sensitive.[1] All handling of chromium-containing compounds and their waste should be conducted in a certified chemical fume hood.[2][3]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[2][4]
-
Body Protection: A lab coat must be worn.[2]
-
Respiratory Protection: In case of inadequate ventilation or the generation of dust, a suitable respirator should be worn.[5][6]
Emergency eyewash stations and safety showers must be readily accessible.[2] All containers holding chromium-containing waste must be clearly labeled, including a "CANCER HAZARD" warning where applicable, particularly if hexavalent chromium impurities are suspected.[2]
Disposal Plan: From this compound to Chromium(III) Hydroxide
The disposal of this compound waste is a two-stage process:
-
Oxidation: this compound contains chromium in the +2 oxidation state, which is readily oxidized to the more stable chromium(III) state upon exposure to air.
-
Precipitation: The resulting chromium(III) ions are then precipitated out of the solution as solid chromium(III) hydroxide, a much less soluble and less toxic compound.[2]
Quantitative Data for Disposal
The following table summarizes the key parameters for the chemical precipitation of chromium(III).
| Parameter | Value/Range | Notes |
| EPA Hazardous Waste Code | D007 | Applies if the extract from a solid waste contains chromium at a concentration of 5 mg/L or greater.[3] |
| Precipitating Agents | Sodium hydroxide (NaOH), Calcium hydroxide (Ca(OH)₂) | These alkaline reagents are effective for inducing the precipitation of chromium(III) hydroxide.[2][7] |
| Optimal pH for Precipitation | 8.5 - 12 | Precipitation of chromium(III) as Cr(OH)₃ is most effective within this pH range.[2] |
| Settling Time | At least 30 minutes | Adequate time should be allowed for the solid precipitate to settle before separating the liquid and solid phases.[2] |
Experimental Protocols
Oxidation of this compound (Cr(II) to Cr(III))
This protocol details the conversion of aqueous this compound waste into a chromium(III) solution.
Methodology:
-
In a chemical fume hood, carefully transfer the aqueous waste containing this compound into an appropriately sized beaker. The solution will typically have a characteristic blue color.
-
Place the beaker on a magnetic stir plate and add a stir bar.
-
Stir the solution at a moderate speed to ensure adequate aeration. The oxygen in the air will act as the oxidizing agent.
-
Continue stirring until the solution's color changes from blue to a clear green, which indicates the complete oxidation of chromium(II) to chromium(III). This process may take several minutes to hours depending on the concentration and volume.
-
The solution now contains chromium(III) acetate and is ready for the precipitation step.
Precipitation of Chromium(III) Hydroxide
This protocol outlines the steps to convert the soluble chromium(III) ions into an insoluble solid.
Methodology:
-
Continue stirring the green chromium(III) solution from the previous step.
-
Slowly add a solution of sodium hydroxide (e.g., 1 M NaOH) or calcium hydroxide dropwise.
-
Monitor the pH of the solution using a calibrated pH meter.
-
Continue adding the alkaline solution until the pH of the mixture is stable within the optimal range of 8.5 to 12.[2] A gelatinous, green precipitate of chromium(III) hydroxide will form.[8][9]
-
Once the target pH is reached, turn off the stirrer and allow the precipitate to settle for at least 30 minutes.[2]
-
Separate the solid precipitate from the supernatant liquid by decantation or filtration.
-
Collect the solid chromium(III) hydroxide in a designated, sealed, and clearly labeled hazardous waste container.[3]
-
The remaining supernatant liquid should be tested for residual chromium concentration to ensure it meets local sewer discharge limits. If compliant, neutralize the pH to between 6 and 8 before discharging to the sanitary sewer, in accordance with institutional and local regulations.[10] If not compliant, the precipitation process should be repeated.
-
All contaminated materials, such as gloves, filter paper, and weigh boats, must be collected in the designated solid hazardous waste container.[3]
-
Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][4]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. nj.gov [nj.gov]
- 5. benchchem.com [benchchem.com]
- 6. chemos.de [chemos.de]
- 7. Which Technologies Are the Best at Removing Chromium from Industrial Water and Wastewater? - SAMCO Technologies [samcotech.com]
- 8. Chromium(III) hydroxide - Wikipedia [en.wikipedia.org]
- 9. issr.edu.kh [issr.edu.kh]
- 10. epfl.ch [epfl.ch]
Navigating the Safe Handling of Chromous Acetate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Chromous acetate, while a valuable reagent, requires careful handling due to its potential hazards. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to support your work.
Essential Personal Protective Equipment (PPE)
Consistent and correct use of appropriate PPE is mandatory when handling this compound to minimize exposure and ensure personal safety. The required equipment is detailed below.
| PPE Category | Item | Specifications and Remarks |
| Eye Protection | Safety Goggles | Must be chemical splash goggles with side-shields, tested and approved under standards such as NIOSH (US) or EN 166 (EU). Contact lenses may pose a special hazard and their use should be reviewed based on workplace policy.[1] |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing or when handling highly irritating substances.[2] | |
| Hand Protection | Chemical-Resistant Gloves | Gloves must be inspected prior to use. Suitable materials for handling dry solids include polychloroprene, nitrile rubber, butyl rubber, or polyvinyl chloride.[3] After use, remove gloves using the proper technique without touching the outer surface and dispose of them in accordance with laboratory practices. |
| Body Protection | Laboratory Coat | A long-sleeved lab coat is required to protect the skin.[4] |
| Impervious Clothing/Overalls | Recommended when there is a risk of significant exposure.[3][5] | |
| Respiratory Protection | Dust Respirator / Suitable Respirator | To be used in case of inadequate ventilation or when dust formation is likely.[5][6] Improper use of respirators is dangerous.[2] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is crucial for minimizing risks associated with this compound. Follow these procedural steps for safe handling.
Preparation and Planning
-
Review Safety Data Sheet (SDS): Before every use, thoroughly review the SDS for this compound to refresh your understanding of its hazards, handling procedures, and emergency protocols.[4]
-
Designate Work Area: Conduct all work in a well-ventilated area, preferably within a certified chemical fume hood.[4][5]
-
Assemble Materials: Before starting, ensure all necessary PPE, handling equipment (e.g., spatulas, weigh boats), and designated, labeled hazardous waste containers are readily accessible.[4]
-
Ensure Emergency Equipment is Accessible: Confirm the location and operational status of the nearest safety shower and eye wash station.[2][5]
Handling the Chemical
-
Avoid Dust Generation: Handle the solid material carefully to minimize the formation of dust.[4] Use a wet method or a vacuum to reduce dust during cleanup.[2]
-
Transferring and Weighing: Use a spatula to transfer the powder to a weigh boat.[4] Avoid pouring the powder directly.
-
Preparing Solutions: When creating solutions, add the solid this compound to the solvent slowly to prevent splashing.[4]
-
Prevent Contact: Do not allow the chemical to come into contact with your skin, eyes, or clothing.[4]
-
Practice Good Hygiene: Do not eat, drink, or smoke in areas where this compound is handled or stored.[2][7] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4][7]
Storage
-
Container Integrity: Store this compound in tightly closed, properly labeled containers.[2]
-
Location: Keep containers in a cool, dry, and well-ventilated area.[2]
-
Air and Moisture Sensitivity: Some forms of this compound are air and moisture sensitive and must be handled and stored under an inert gas.
-
Incompatible Materials: Store away from incompatible materials, particularly oxidizing agents such as perchlorates, peroxides, and nitrates.[2][3]
Spill Response
-
Evacuate: Evacuate non-essential personnel from the spill area.[2]
-
Ventilate: Ensure the area is well-ventilated.[2]
-
Containment: Wear full PPE.[5] Use dry cleanup procedures; sweep or shovel the spilled solid into a suitable, sealed container for disposal.[1][2] Avoid using air hoses for cleaning.[1]
-
Decontamination: After the material has been collected, clean the contaminated surface by spreading water or scrubbing with alcohol and dispose of the cleaning materials as hazardous waste.[5][6]
Disposal Plan for this compound Waste
Proper disposal is a critical step in the chemical management lifecycle. All materials contaminated with this compound must be treated as hazardous waste.
-
Waste Collection: Collect all this compound waste, including unused product and contaminated disposables (e.g., gloves, weigh boats, paper towels), in a designated, clearly labeled, and sealed hazardous waste container.[2][4]
-
Regulatory Compliance: It is necessary to dispose of this compound as hazardous waste.[2] All disposal activities must be conducted in strict accordance with local, state, and federal regulations.[4]
-
Institutional Guidance: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and procedures for hazardous waste disposal.[2][4] Do not empty into drains or release into the environment.[7]
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
